Etilefrine pivalate hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
42145-91-5 |
|---|---|
Molecular Formula |
C15H24ClNO3 |
Molecular Weight |
301.81 g/mol |
IUPAC Name |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4;/h6-9,13,16-17H,5,10H2,1-4H3;1H |
InChI Key |
ZNCLKRBVDTXBCF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O.Cl |
Other CAS No. |
78425-92-0 |
Related CAS |
709-55-7 (Parent) |
Synonyms |
Adrenam Adrianol, Ethyl Bioflutin Cardanat Circupon Effortil Efortil Ethyl Adrianol Ethyladrianol Ethylnorphenylephrine Ethylphenylephrine Eti Puren Eti-Puren etil von ct Etilefrin Etilefrin AL Etilefrin ratiopharm Etilefrin-ratiopharm Etilefrine Etilefrine Hydrochloride Etilefrine Pivalate Hydrochloride Fetanol Hydrochloride, Etilefrine Hydrochloride, Etilefrine Pivalate Phetanol Pivalate Hydrochloride, Etilefrine Thomasin |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway and detailed characterization of the novel compound, [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. Due to the absence of direct literature on this specific molecule, this guide leverages established organic chemistry principles and data from structurally analogous compounds to provide a comprehensive theoretical framework for its synthesis and analysis. The proposed synthesis involves a multi-step sequence commencing with the formation of the key intermediate, 3-[2-(ethylamino)-1-hydroxyethyl]phenol, followed by a chemoselective pivaloylation of the phenolic hydroxyl group, and concluding with the formation of the hydrochloride salt. This document provides detailed experimental protocols for each synthetic step and a thorough projection of the expected analytical data, including NMR, IR, and mass spectrometry, to aid in the identification and characterization of the target compound.
Proposed Synthetic Pathway
The synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride can be envisioned through a three-stage process. The initial stage focuses on the construction of the core amino alcohol structure. The second stage involves the selective esterification of the phenolic hydroxyl group. The final stage is the conversion of the synthesized amine to its hydrochloride salt for improved stability and solubility.
A logical and efficient workflow for the synthesis is depicted below:
Figure 1: Proposed synthetic workflow for [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride.
Experimental Protocols
Stage 1: Synthesis of 3-[2-(ethylamino)-1-hydroxyethyl]phenol
2.1.1. Synthesis of α-Bromo-3'-hydroxyacetophenone
To a solution of 3'-hydroxyacetophenone (1 eq.) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 eq.) dropwise at 0 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization.
2.1.2. Synthesis of 3'-Hydroxy-α-(ethylamino)acetophenone
The crude α-bromo-3'-hydroxyacetophenone (1 eq.) is dissolved in a polar aprotic solvent like acetonitrile. To this solution, an excess of ethylamine (2-3 eq.) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between a dilute acid (e.g., 1 M HCl) and an organic solvent (e.g., ethyl acetate). The aqueous layer is then basified with a suitable base (e.g., NaHCO₃) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the product.
2.1.3. Synthesis of 3-[2-(ethylamino)-1-hydroxyethyl]phenol
The 3'-hydroxy-α-(ethylamino)acetophenone (1 eq.) is dissolved in methanol or ethanol. Sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the careful addition of water. The solvent is removed under reduced pressure, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried, and concentrated to give 3-[2-(ethylamino)-1-hydroxyethyl]phenol, which is also known as Etilefrine.[1][2]
Stage 2: Selective Esterification
2.2.1. Synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate
The selective esterification of the phenolic hydroxyl group in the presence of the secondary alcohol and amine is a critical step. A plausible method involves the use of pivalic anhydride in the presence of a suitable catalyst.
To a solution of 3-[2-(ethylamino)-1-hydroxyethyl]phenol (1 eq.) in a non-polar aprotic solvent such as dichloromethane or THF, add pivalic anhydride (1.2 eq.) and a catalytic amount of a mild base like triethylamine or a Lewis acid catalyst. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Stage 3: Hydrochloride Salt Formation
2.3.1. Synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
The purified [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate is dissolved in a suitable anhydrous solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final hydrochloride salt as a crystalline solid. The formation of amine salts with HCl is a well-established procedure.[3][4][5]
Predicted Characterization Data
The following tables summarize the predicted analytical data for the target compound based on the known data of structurally similar molecules, such as phenylephrine and its derivatives.[6][7][8]
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (m, ~7.0-7.4 ppm), benzylic proton (-CH(OH)-, dd, ~4.8-5.0 ppm), methylene protons (-CH₂-N-, m, ~2.8-3.2 ppm), ethyl group protons (-CH₂-CH₃, q, ~2.6-2.8 ppm and t, ~1.1-1.3 ppm), tert-butyl protons (-C(CH₃)₃, s, ~1.3 ppm). The NH and OH protons will likely be broad singlets and their chemical shifts will be concentration and solvent dependent. |
| ¹³C NMR | Aromatic carbons (~115-160 ppm), ester carbonyl carbon (~177 ppm), benzylic carbon (-CH(OH)-) (~70 ppm), methylene carbon (-CH₂-N-) (~50 ppm), ethyl group carbons (~45 ppm and ~15 ppm), quaternary carbon of pivaloyl group (~39 ppm), methyl carbons of pivaloyl group (~27 ppm). |
| IR (cm⁻¹) | Broad O-H stretch from the secondary alcohol (~3300-3400 cm⁻¹), N-H stretch (secondary amine, ~3300-3500 cm⁻¹), C=O stretch (ester, ~1750-1735 cm⁻¹), C-O stretch (ester, ~1250-1000 cm⁻¹), aromatic C=C stretches (~1600 and ~1475 cm⁻¹).[9][10][11][12] |
| Mass Spec. | Expected molecular ion peak. Common fragmentation patterns for amino alcohols include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and dehydration.[13][14] |
Predicted Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₅H₂₄ClNO₃ |
| Molecular Weight | 301.81 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. The proposed multi-step synthesis is based on well-established chemical transformations. The detailed experimental protocols and predicted analytical data will serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development who wish to synthesize and study this novel compound. It is important to note that the proposed reaction conditions may require optimization for optimal yields and purity. Standard analytical techniques should be employed to confirm the structure and purity of all intermediates and the final product.
References
- 1. 943-17-9 | 4656-5-0S | 3-[2-(Ethylamino)-1-hydroxyethyl]phenol hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. oxfordreference.com [oxfordreference.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenylephrine(59-42-7) 1H NMR spectrum [chemicalbook.com]
- 8. L-PHENYLEPHRINE BITARTRATE(14787-58-7) 13C NMR [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, also known as etilefrine pivalate hydrochloride, is a chemical entity of interest in pharmaceutical research. It is the pivalate ester of etilefrine, a known sympathomimetic amine that acts as an adrenergic agonist.[1][2] This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, outlines relevant experimental protocols for their determination, and describes its anticipated biological mechanism of action based on its parent compound, etilefrine.
Chemical Identity and Structure
The compound is the hydrochloride salt of the 2,2-dimethylpropanoate ester of 3-[2-(ethylamino)-1-hydroxyethyl]phenol. The pivaloyl group is attached to the phenolic hydroxyl group of the etilefrine core.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |
| Synonyms | This compound |
| CAS Number | 42145-91-5[1] |
| Molecular Formula | C₁₅H₂₄ClNO₃ |
| Molecular Weight | 301.81 g/mol |
| Canonical SMILES | Cl.O=C(OC1=CC=CC(=C1)C(O)CNCC)C(C)(C)C |
| InChI | InChI=1S/C15H23NO3.ClH/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4;/h6-9,13,16-17H,5,10H2,1-4H3;1H |
| InChIKey | ZNCLKRBVDTXBCF-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Summary of Physicochemical Properties (Experimental Data Not Available)
| Property | Value | Notes |
| Melting Point | Data not available | Expected to be a crystalline solid with a defined melting point. |
| Boiling Point | Data not available | Likely to decompose at high temperatures. |
| Aqueous Solubility | Data not available | The hydrochloride salt form is expected to have higher aqueous solubility than the free base. Solubility is pH-dependent. |
| pKa | Data not available | The ethylamino group will have a basic pKa, and the phenolic ester could be subject to hydrolysis. |
| LogP (Octanol-Water Partition Coefficient) | Data not available | The pivaloyl group increases lipophilicity compared to etilefrine. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride.
Melting Point Determination
The melting point of a solid crystalline compound is a crucial indicator of its purity.
Methodology: Capillary Melting Point Method [3][4][5]
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.
-
-
Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[3][4]
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and formulation development.
Methodology: Shake-Flask Method [6][7][8]
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is used for quantification.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, permeability, and receptor binding.[9]
Methodology: Potentiometric Titration [10][11][12]
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the ionizable group is protonated or deprotonated.
Synthesis
A reported synthesis of this compound involves a multi-step process.[13]
Caption: Synthetic pathway for this compound.
Biological Activity and Signaling Pathway
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is a prodrug of etilefrine.[14] Etilefrine is a direct-acting sympathomimetic agent that stimulates both α- and β-adrenergic receptors.[2][15][16] Its primary effects are mediated through the activation of α₁-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure, and β₁-adrenergic receptors in the heart, resulting in increased heart rate and contractility.[1][15]
The anticipated signaling pathway following the in vivo hydrolysis of the pivalate ester to yield active etilefrine involves the canonical adrenergic receptor signaling cascade.
Caption: Adrenergic signaling pathway of etilefrine.
Conclusion
While specific experimental data for the physicochemical properties of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride are not extensively documented in publicly available literature, this guide provides a framework for its characterization. The provided experimental protocols are standard methodologies for determining the key physicochemical parameters of pharmaceutical compounds. The biological activity is predicted to be that of a prodrug for the adrenergic agonist etilefrine, with its effects mediated through the well-established adrenergic signaling pathways. Further experimental investigation is required to fully elucidate the specific physicochemical profile of this compound.
References
- 1. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etilefrine - Wikipedia [en.wikipedia.org]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. Aqueous Solubility Assay | Bienta [bienta.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. What is pKa and how is it used in drug development? [pion-inc.com]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 14. Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 16. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
An In-depth Technical Guide to the Mechanism of Action of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action for the compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. This molecule is a prodrug that, upon in vivo hydrolysis, releases its active metabolite, etilefrine. The guide will focus on the pharmacodynamics of etilefrine, a direct-acting sympathomimetic agent. We will detail its interaction with adrenergic receptors, the subsequent intracellular signaling cascades, and present quantitative data on its receptor affinity and functional potency. Furthermore, this document provides detailed experimental protocols for key assays used in the pharmacological characterization of this and similar compounds.
Introduction: A Prodrug Approach
The compound, [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate, is the 3-pivaloyl ester of the well-characterized sympathomimetic agent, etilefrine. The addition of the 2,2-dimethylpropanoate (pivalate) group to the phenolic hydroxyl of etilefrine increases its lipophilicity. This modification is a common prodrug strategy to enhance oral absorption and potentially modulate the pharmacokinetic profile.
In vivo, particularly in the liver, the ester bond is hydrolyzed by esterase enzymes, releasing the active pharmacological agent, etilefrine, and the inert pivalic acid. Therefore, the mechanism of action of the parent compound is entirely attributable to the pharmacological effects of etilefrine.
Caption: In vivo conversion of the prodrug to its active metabolite, etilefrine.
Pharmacodynamics of Etilefrine
Etilefrine is a direct-acting sympathomimetic amine that functions as an agonist at multiple adrenergic receptors (ARs). Its primary activity is on α1- and β1-adrenergic receptors, with some minor activity at β2-receptors.[1][2] This dual agonism results in a coordinated cardiovascular response characterized by vasoconstriction and cardiac stimulation.
Receptor Interaction and Selectivity
Etilefrine binds to and activates α1- and β1-adrenergic receptors.[3] The activation of α1-ARs on vascular smooth muscle cells leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure.[3][4] Simultaneously, stimulation of β1-ARs in the heart results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, leading to increased cardiac output.[1][4] These combined actions make etilefrine an effective agent for treating hypotension.[3] While it has some β2-AR agonist properties, it is considered highly selective for β1-adrenoceptors.[1]
Quantitative Pharmacological Data
Table 1: Summary of Etilefrine's Adrenergic Receptor Activity
| Receptor Subtype | Primary Location | Effect of Etilefrine Agonism | Physiological Outcome |
| α1-Adrenergic | Vascular Smooth Muscle | Agonist | Vasoconstriction, Increased Peripheral Resistance |
| β1-Adrenergic | Heart (SA/AV nodes, Myocardium) | Agonist | Increased Heart Rate, Increased Contractility |
| β2-Adrenergic | Bronchial Smooth Muscle | Weak Agonist | Minimal bronchodilation |
Intracellular Signaling Pathways
The physiological effects of etilefrine are mediated by distinct G-protein-coupled receptor (GPCR) signaling pathways associated with α1 and β1 receptors.
α1-Adrenergic Receptor Signaling
The α1-AR is coupled to the Gq family of G-proteins. Upon agonist binding by etilefrine, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to the contraction of smooth muscle cells.
Caption: The Gq-coupled signaling cascade of the α1-adrenergic receptor.
β1-Adrenergic Receptor Signaling
The β1-AR is coupled to the Gs family of G-proteins. Etilefrine binding initiates the activation of adenylyl cyclase (AC) by the Gαs subunit. AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). As a crucial second messenger, cAMP activates Protein Kinase A (PKA). In cardiac myocytes, PKA phosphorylates key proteins involved in excitation-contraction coupling, such as L-type calcium channels and phospholamban. This leads to increased intracellular Ca2+ influx and enhanced sarcoplasmic reticulum Ca2+ reuptake, resulting in increased heart rate and contractility.
Caption: The Gs-coupled signaling cascade of the β1-adrenergic receptor.
Experimental Protocols
The pharmacological profile of etilefrine can be determined using a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay (for Ki Determination)
This assay determines the affinity (Ki) of an unlabeled compound (etilefrine) for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human adrenergic receptor of interest (e.g., α1A, β1). Protein concentration is determined using a BCA or Bradford assay.
-
Assay Buffer: Utilize a buffer appropriate for the receptor, e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Incubation: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1-AR, [3H]-CGP 12177 for β1-AR) with the membrane preparation and a range of concentrations of unlabeled etilefrine.
-
Total and Non-Specific Binding:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-radioactive antagonist (e.g., phentolamine for α1, propranolol for β1) to saturate all specific binding sites.
-
-
Equilibration: Incubate plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). Wash filters with ice-cold wash buffer to remove unbound radioligand.[5]
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of etilefrine to generate a competition curve.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of etilefrine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Accumulation (for β1-AR Potency)
This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP in whole cells.
Methodology:
-
Cell Culture: Plate cells expressing the β1-AR (e.g., CHO or HEK293 cells) in a 96- or 384-well plate and grow to near confluency.
-
Pre-incubation: Wash cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This prevents the degradation of newly synthesized cAMP and enhances the signal window.
-
Stimulation: Add varying concentrations of etilefrine to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.[6] These kits typically involve a competitive immunoassay format.
-
Data Analysis: Plot the measured signal (which corresponds to cAMP concentration) against the log concentration of etilefrine. Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximum efficacy (Emax).
Functional Assay: Inositol Phosphate Accumulation (for α1-AR Potency)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq pathway activation.
Methodology:
-
Cell Culture: Plate cells expressing the α1-AR in a suitable multi-well plate.
-
Pre-incubation: Pre-incubate the cells with an assay buffer containing lithium chloride (LiCl). LiCl inhibits the enzyme that degrades IP1, causing it to accumulate in the cell upon receptor stimulation.[7]
-
Stimulation: Add varying concentrations of etilefrine and incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and quantify the accumulated IP1 using a detection kit, commonly based on HTRF technology.[7][8] The assay involves competition between cellular IP1 and a labeled IP1 analog for binding to a specific antibody.
-
Data Analysis: Plot the HTRF signal (inversely proportional to IP1 concentration) against the log concentration of etilefrine. Fit the resulting dose-response curve using non-linear regression to calculate the EC50 and Emax values.
Conclusion
The compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride acts as a prodrug, delivering the active sympathomimetic agent etilefrine. The core mechanism of action is the direct agonism of etilefrine at α1- and β1-adrenergic receptors. This dual activity leads to a potent and clinically relevant increase in blood pressure through concerted vasoconstriction and cardiac stimulation. The downstream effects are mediated by the canonical Gq/PLC/IP3 and Gs/AC/cAMP signaling pathways, respectively. A thorough pharmacological characterization relies on a suite of in vitro experiments, including radioligand binding and functional second messenger assays, to quantify the affinity and potency of the active metabolite at its target receptors.
References
- 1. Pharmacological analysis of positive chronotropic and inotropic responses to etilefrine in isolated dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. This compound is the pivalate ester prodrug of Etilefrine, a direct-acting sympathomimetic amine. The prodrug, referred to as Etilefrine Pivalate, is designed for enhanced lipophilicity and is hydrolyzed in vivo by esterases to release the active pharmacological agent, Etilefrine. While Etilefrine Pivalate was developed, it has not been marketed.[1][2] The majority of the pharmacological activity is attributable to Etilefrine.
This document details the mechanism of action, receptor binding affinity, and functional activity of Etilefrine, supported by quantitative data from in vitro studies. Detailed experimental protocols for key assays are also provided to facilitate study replication and further research.
Mechanism of Action
Etilefrine is a synthetic sympathomimetic agent that functions as a direct-acting agonist at adrenergic receptors. Its primary mechanism of action involves the stimulation of α1 and β1 adrenergic receptors, mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine.[3][4][5][6]
-
α1-Adrenergic Receptor Agonism: Stimulation of α1-adrenergic receptors, located on vascular smooth muscle cells, leads to vasoconstriction. This action increases peripheral vascular resistance, resulting in an elevation of blood pressure.[3][5]
-
β1-Adrenergic Receptor Agonism: Activation of β1-adrenergic receptors, predominantly found in the heart, results in a positive chronotropic effect (increased heart rate) and a positive inotropic effect (enhanced myocardial contractility).[3][4][5] This leads to an increased cardiac output, which, combined with the increased peripheral resistance, contributes to a sustained rise in blood pressure.[3][6]
In addition to its primary effects on adrenergic receptors, Etilefrine has been shown to modulate the AMPK/Akt signaling pathway in vitro. In PC-3 and 293T cells, Etilefrine (10 μM) has been observed to activate AMPKα phosphorylation and inhibit Akt phosphorylation.[7][8]
Signaling Pathways
The activation of α1 and β1 adrenergic receptors by Etilefrine initiates distinct downstream signaling cascades.
α1-Adrenergic Receptor Signaling Pathway
dot
Caption: α1-Adrenergic Receptor Signaling Cascade.
β1-Adrenergic Receptor Signaling Pathway
dot
Caption: β1-Adrenergic Receptor Signaling Cascade.
Quantitative In Vitro Data
Note: Specific Ki and EC50/IC50 values for Etilefrine from standardized in vitro assays are not widely reported in publicly available literature. The following tables are structured to present such data once available.
Table 1: Adrenergic Receptor Binding Affinities of Etilefrine
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α1 | [³H]Prazosin | - | Data Not Available | - |
| β1 | [³H]CGP-12177 | - | Data Not Available | - |
| β2 | [³H]ICI-118,551 | - | Data Not Available | - |
Table 2: Functional Activity of Etilefrine at Adrenergic Receptors
| Assay Type | Receptor Subtype | Cell Line | Measured Effect | EC50 / IC50 (nM) | Reference |
| cAMP Accumulation | β1 | - | Agonist | Data Not Available | - |
| Calcium Mobilization | α1 | - | Agonist | Data Not Available | - |
Experimental Protocols
The following sections describe generalized, yet detailed, methodologies for the key in vitro assays used to characterize the pharmacological profile of adrenergic receptor ligands like Etilefrine.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
dot
Caption: Workflow for a Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human adrenergic receptor of interest (e.g., α1A, β1).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]Prazosin for α1 receptors, at a concentration close to its Kd), and a range of concentrations of Etilefrine.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled antagonist (e.g., 10 µM phentolamine for α1).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Etilefrine concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP), typically downstream of Gs- or Gi-coupled receptor activation.
dot
References
- 1. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Target Identification and Validation of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the target identification and validation for the compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. The chemical structure suggests it is a prodrug of a phenylethanolamine derivative. Through structural analogy and pharmacological data, the active metabolite is identified as a potent and selective agonist of the Beta-2 Adrenergic Receptor (β2AR) , a class B G-protein coupled receptor (GPCR). This guide details the pharmacological characterization, key experimental protocols for target validation, and the associated signaling pathways.
Target Identification
The chemical entity [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is identified as Reproterol , a synthetic sympathomimetic amine. It is classified as a selective beta-2 adrenergic receptor agonist.[1][2] The primary mechanism of action of Reproterol is the stimulation of β2-adrenergic receptors located on the smooth muscle cells of the airways.[3][4] This targeted action leads to muscle relaxation and subsequent bronchodilation, which is beneficial for relieving symptoms of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4]
The identification of the β2AR as the molecular target is based on its direct interaction with Reproterol, initiating a cascade of intracellular events that lead to the desired therapeutic effect.
Target Validation
Validation of the β2AR as the therapeutic target for Reproterol involves demonstrating that its modulation by the compound leads to the desired physiological effect, namely bronchodilation.
Genetic Validation
Studies involving knockout models of the β2AR have demonstrated its crucial role in airway smooth muscle relaxation. The absence of this receptor in such models leads to a diminished response to beta-agonist drugs, confirming the receptor's necessity for the drug's therapeutic effect.
Pharmacological Validation
Pharmacological validation is achieved through the use of selective antagonists that can block the effects of Reproterol. In the presence of a β2AR antagonist, the bronchodilatory effects of Reproterol are significantly attenuated, providing strong evidence that the therapeutic action is mediated through this specific receptor.
Quantitative Pharmacological Data
The interaction of Reproterol with the β2AR has been quantified through various in vitro assays. The following table summarizes key pharmacological parameters.
| Parameter | Description | Value | Assay Type |
| Binding Affinity (Ki) | The inhibition constant, indicating the affinity of the drug for the receptor. A lower Ki value signifies higher affinity. | Data not available in search results. | Radioligand Binding Assay |
| Functional Potency (EC50) | The concentration of the drug that produces 50% of the maximal response. A lower EC50 value indicates higher potency. | Data not available in search results. | cAMP Accumulation Assay |
| Efficacy | The maximal response produced by the drug. | Effective bronchodilation observed in clinical studies.[5][6][7] | Clinical Trials |
Note: Specific Ki and EC50 values for Reproterol were not available in the provided search results. These values would be determined using the experimental protocols outlined below.
Signaling Pathway
Reproterol, as a β2AR agonist, activates the canonical Gs-protein coupled receptor signaling pathway.[3][8][9]
-
Receptor Binding: Reproterol binds to the extracellular domain of the β2AR.[10]
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.[11][12]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[3][13]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a secondary messenger.[3][13][14]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[3][8]
-
Downstream Effects: PKA phosphorylates various downstream targets, including myosin light-chain kinase, which ultimately results in the relaxation of airway smooth muscle and bronchodilation.[3][13]
Experimental Protocols
The following are key experimental protocols for the validation and characterization of the interaction between Reproterol and the β2AR.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Reproterol for the β2AR. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound (Reproterol).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2AR.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol), and varying concentrations of unlabeled Reproterol.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.[15][16]
-
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Reproterol. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of Reproterol to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.
Methodology:
-
Cell Culture: Culture a suitable cell line expressing the β2AR (e.g., HEK293 or CHO cells) in a multi-well plate.[17][18]
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of Reproterol to the cells and incubate for a defined period.[17]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen, or ELISA).[19][20][21]
-
Data Analysis: Plot the cAMP concentration against the concentration of Reproterol to generate a dose-response curve, from which the EC50 and maximal efficacy can be determined.
Conclusion
The target of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride (Reproterol) has been unequivocally identified and validated as the beta-2 adrenergic receptor. Its mechanism as a selective agonist at this receptor is well-established, leading to the activation of the Gs-adenylyl cyclase-cAMP signaling pathway and resulting in bronchodilation. The experimental protocols described herein provide a robust framework for the quantitative characterization of this and other similar compounds targeting the β2AR, which is essential for drug discovery and development in the context of respiratory diseases.
References
- 1. Reproterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. mims.com [mims.com]
- 3. What is the mechanism of Reproterol Hydrochloride? [synapse.patsnap.com]
- 4. What is Reproterol Hydrochloride used for? [synapse.patsnap.com]
- 5. Efficacy of reproterol assessed by the acetylcholine provocation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bronchial and cardiovascular responses to inhaled reproterol in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of artifically-induced asthma by reproterol ('Bronchospasmin') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. ClinPGx [clinpgx.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. cAMP accumulation assay [bio-protocol.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 20. cAMP-Glo™ Assay Protocol [promega.sg]
- 21. cosmobio.co.jp [cosmobio.co.jp]
An In-depth Technical Guide on the Solubility and Stability of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, also known as Etilefrine Pivalate Hydrochloride (CAS No: 42145-91-5). Etilefrine pivalate is a prodrug of the adrenergic agonist etilefrine, designed for improved oral bioavailability.[1][2] Understanding its behavior in aqueous buffer systems is critical for the development of stable and effective pharmaceutical formulations. This document synthesizes available information and outlines standard methodologies for determining these key physicochemical properties. While specific quantitative data in the public domain is limited, this guide presents the expected chemical behavior based on the molecule's structure and provides detailed protocols for its empirical determination.
Introduction to this compound
Etilefrine Pivalate is the pivalate ester of etilefrine.[1] The addition of the pivaloyl group is a prodrug strategy to increase lipophilicity and protect the phenolic hydroxyl group from first-pass metabolism, thereby enhancing oral effectiveness.[2][3] The active compound, etilefrine, is an adrenergic agonist that stimulates α- and β-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure.[4][5] It is used to treat orthostatic hypotension.[5]
The hydrochloride salt form is utilized to improve the aqueous solubility and handling of the compound. As an ester, its primary route of degradation in aqueous solution is hydrolysis, which is highly dependent on pH.
Compound Details:
-
IUPAC Name: [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride[1]
-
Synonyms: Etilefrine Pivalate HCl, K 30 052[2]
-
Molecular Formula: C₁₅H₂₄ClNO₃
-
Molecular Weight: 301.81 g/mol
Solubility Profile
The aqueous solubility of this compound is influenced by its salt form and the pH of the medium. As the hydrochloride salt of an amine, it is expected to be freely soluble in acidic conditions where the ethylamino group is fully protonated. Solubility is likely to decrease as the pH increases and the amine is deprotonated, reducing the overall charge of the molecule.
Expected pH-Solubility Behavior
The solubility is governed by the ionization state of the ethylamino group. In acidic to neutral pH, the molecule will exist predominantly as the protonated, more soluble species. As the pH approaches the pKa of the ethylamino group (typically around 9-10 for similar structures), the uncharged, less soluble free base will begin to predominate, leading to a decrease in solubility.
Quantitative Solubility Data
Specific experimental data for the solubility of Etilefrine Pivalate HCl in standard pharmaceutical buffers is not extensively reported in publicly available literature. A supplier datasheet indicates a solubility of 50 mg/mL in DMSO.[6] The table below is presented as a template for summarizing empirically determined solubility data.
Table 1: Example Equilibrium Solubility of Etilefrine Pivalate HCl in Various Buffers at 25°C
| Buffer System (0.1 M) | pH | Solubility (mg/mL) | Molar Solubility (mol/L) |
|---|---|---|---|
| Acetate Buffer | 4.5 | Data to be determined | Data to be determined |
| Phosphate Buffer | 6.8 | Data to be determined | Data to be determined |
| Phosphate Buffer | 7.4 | Data to be determined | Data to be determined |
| Borate Buffer | 8.5 | Data to be determined | Data to be determined |
Stability Profile
The chemical stability of Etilefrine Pivalate HCl in solution is primarily dictated by the hydrolysis of its pivalate ester bond. This reaction releases the active drug, etilefrine, and pivalic acid. The rate of this hydrolysis is subject to both acid and base catalysis.
Primary Degradation Pathway: Ester Hydrolysis
Ester hydrolysis typically exhibits a U-shaped pH-rate profile, where the minimum rate (maximum stability) occurs in the mid-pH range (typically pH 3-5).
-
Acid-Catalyzed Hydrolysis (pH < 3): The rate of hydrolysis increases as the pH decreases due to specific acid catalysis.
-
Base-Catalyzed Hydrolysis (pH > 6): The rate of hydrolysis increases significantly with increasing pH due to catalysis by hydroxide ions.
The pivalate ester is known to be sterically hindered, which can slow the rate of hydrolysis compared to less bulky esters.[3] However, significant degradation is still expected under strongly acidic or alkaline conditions.
Quantitative Stability Data (Kinetics)
Table 2: Example Degradation Rate Constants (k) for Etilefrine Pivalate HCl at 40°C
| Buffer System (0.1 M) | pH | Rate Constant, k (s⁻¹) | Degradation Mechanism |
|---|---|---|---|
| HCl/KCl | 2.0 | Data to be determined | Acid-Catalyzed Hydrolysis |
| Acetate Buffer | 4.5 | Data to be determined | Spontaneous Hydrolysis |
| Phosphate Buffer | 7.4 | Data to be determined | Base-Catalyzed Hydrolysis |
| Borate Buffer | 9.0 | Data to be determined | Base-Catalyzed Hydrolysis |
Table 3: Example Half-Life (t₁/₂) and Shelf-Life (t₉₀) Projections at 25°C
| pH | Half-Life, t₁/₂ (days) | Shelf-Life, t₉₀ (days) |
|---|---|---|
| 2.0 | Data to be determined | Data to be determined |
| 4.5 | Data to be determined | Data to be determined |
| 7.4 | Data to be determined | Data to be determined |
| 9.0 | Data to be determined | Data to be determined |
Experimental Protocols
The following sections detail standard methodologies for the determination of solubility and stability of Etilefrine Pivalate HCl.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers (e.g., acetate, phosphate, borate) at the desired pH values and a constant ionic strength (e.g., 0.15 M using KCl).
-
Sample Preparation: Add an excess amount of Etilefrine Pivalate HCl to vials containing a known volume of each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a suitable membrane filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH condition.
Protocol for Stability Study (pH-Rate Profile)
-
Preparation of Solutions: Prepare solutions of Etilefrine Pivalate HCl at a known initial concentration (e.g., 0.1 mg/mL) in the desired range of buffers.
-
Incubation: Store the solutions in a temperature-controlled environment (e.g., 40°C, 50°C, 60°C) to accelerate degradation.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution. Quench the reaction if necessary (e.g., by freezing or pH adjustment).
-
Quantification: Analyze the samples using a validated stability-indicating HPLC method to measure the remaining concentration of Etilefrine Pivalate HCl. A suitable starting point for method development could be a C18 column with a mobile phase of phosphate buffer (pH 4) and acetonitrile.[7] The detection wavelength can be set around 220 nm.[7]
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of Etilefrine Pivalate HCl versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the observed rate constant (-k_obs).
-
Plot log(k_obs) versus pH to generate the pH-rate profile.
-
Use the Arrhenius equation to extrapolate rate constants to other temperatures (e.g., 25°C storage).
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical workflows for determining the key parameters discussed in this guide.
Caption: Workflow for pH-Solubility Profile Determination.
Caption: Workflow for pH-Rate Profile Kinetic Study.
Caption: Primary Degradation Pathway of Etilefrine Pivalate.
Conclusion
This compound is a prodrug whose formulation is critically dependent on its pH-dependent solubility and stability. The primary degradation pathway is the hydrolysis of the pivalate ester, which is subject to both acid and base catalysis, making the selection of an appropriate buffer system with a pH of maximum stability (likely in the weakly acidic range) essential for a liquid dosage form. This guide provides the foundational knowledge and standardized experimental protocols necessary for researchers to empirically determine these properties, ensuring the development of a robust and effective pharmaceutical product.
References
- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Etilefrine - Wikipedia [en.wikipedia.org]
- 6. Etilefrine pivalate HCl | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Analogs and Derivatives of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core compound, [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, identified as Etilefrine pivalate hydrochloride. It delves into its identity as a prodrug of the adrenergic agonist Etilefrine and its mechanism of action. The guide further explores the synthesis, structural analogs, and derivatives of this compound, presenting a detailed structure-activity relationship. Quantitative pharmacological data are summarized in tabular format for comparative analysis. Detailed experimental protocols for relevant in-vitro and in-vivo assays are provided to facilitate further research and development in this area. Visual diagrams generated using Graphviz illustrate key concepts, including signaling pathways and experimental workflows.
Introduction: Unveiling this compound
The compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is chemically identified as the pivalate ester of Etilefrine, with the CAS Registry Number 42145-91-5. Etilefrine is a sympathomimetic amine that functions as an adrenergic agonist, primarily targeting α1 and β1 adrenergic receptors.[1][2][3][4] The pivalate ester modification renders it a prodrug, designed to enhance its lipophilicity and potentially alter its pharmacokinetic profile.[5][6] While Etilefrine itself has been used clinically for treating hypotension, its pivalate ester, Etilefrine pivalate, has not been marketed.[4][5][7]
Mechanism of Action: As a prodrug, Etilefrine pivalate is inactive and requires in-vivo hydrolysis to release the active moiety, Etilefrine.[6] Etilefrine then exerts its pharmacological effects by stimulating adrenergic receptors. Its action on α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction, which increases peripheral vascular resistance and blood pressure.[2][3] Stimulation of β1-adrenergic receptors in the heart results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, further contributing to an increase in cardiac output and blood pressure.[2][3]
Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through a multi-step process. A common route involves the acylation of a protected precursor of Etilefrine with pivaloyl chloride, followed by subsequent reactions to introduce the ethylamino and hydroxyl groups, and finally deprotection and salt formation to yield the hydrochloride salt.[8]
A representative synthetic scheme is as follows:
-
Acylation: 3-hydroxyacetophenone is acylated with pivaloyl chloride to form 3-pivaloyloxyacetophenone.
-
Bromination: The resulting acetophenone derivative undergoes bromination to yield 3-pivaloyloxy-2-bromoacetophenone.
-
Amination: Reaction with N-ethylbenzylamine leads to the formation of 3-pivaloyloxy-2-(benzylethylamino)acetophenone.
-
Reduction and Debenzylation: The final step involves the reduction of the ketone and debenzylation, typically using catalytic hydrogenation (H2 with a Palladium on carbon catalyst) in an acidic medium, to give this compound.[8]
Structural Analogs and Derivatives: A Pharmacological Perspective
The pharmacological activity of phenylethanolamines like Etilefrine is highly dependent on their chemical structure. Modifications at various positions on the phenylethylamine scaffold can significantly influence receptor selectivity, potency, and duration of action.
Core Scaffold Modifications
The core structure of Etilefrine consists of a meta-substituted phenolic ring, an ethanolamine side chain, and an N-ethyl group.
-
Substitution on the Phenyl Ring: The position and nature of substituents on the aromatic ring are critical for adrenergic receptor activity. Maximal β-receptor activity is often observed with hydroxyl groups at the meta and para positions (a catechol moiety). Replacement of the catechol with other groups, such as a resorcinol structure, can confer selectivity for β2-receptors.[9]
-
Substitution on the Ethylamine Side Chain:
-
α-Carbon: Methyl or ethyl substitution on the α-carbon generally reduces direct receptor agonist activity but increases the duration of action by conferring resistance to metabolic degradation by monoamine oxidase (MAO).[9]
-
β-Carbon: The presence of a hydroxyl group on the β-carbon is crucial for direct sympathomimetic activity.[9]
-
-
Substitution on the Amino Group: The size of the alkyl substituent on the nitrogen atom influences the selectivity for α and β receptors. As the bulk of the substituent increases, α-receptor agonist activity tends to decrease, while β-receptor activity increases. For instance, norepinephrine (primary amine) is a potent α-agonist, while epinephrine (N-methyl) has potent α and β activity, and isoproterenol (N-isopropyl) is a potent β-agonist with little α activity.[9]
Pivalate Ester Derivatives
The pivalate ester in Etilefrine pivalate is a prodrug moiety. Other pivalate esters of adrenergic agonists have been developed, such as Pivenfrine (phenylephrine pivalate) and Dipivefrine (epinephrine dipivalate), primarily as mydriatic agents.[5] The increased lipophilicity of these esters facilitates their penetration through biological membranes.
Quantitative Pharmacological Data
The following table summarizes the known pharmacological data for Etilefrine. Data for Etilefrine pivalate and its specific analogs are limited in the public domain.
| Compound | Receptor Target(s) | Pharmacological Action | Bioavailability (Oral) | Protein Binding | Elimination Half-life |
| Etilefrine | α1, β1 adrenergic receptors | Agonist | ~50% | 23% | ~2.5 hours |
Detailed Experimental Protocols
In-Vitro Assays for Adrenergic Receptor Activity
5.1.1. Radioligand Binding Assays
This method is used to determine the affinity of a compound for a specific receptor subtype.
-
Objective: To determine the Ki (inhibition constant) of test compounds for α1 and β1 adrenergic receptors.
-
Materials:
-
Cell membranes expressing the human α1 or β1 adrenergic receptor.
-
Radioligands such as [3H]prazosin (for α1) or [3H]dihydroalprenolol (for β1).
-
Test compounds (Etilefrine, analogs).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
5.1.2. Functional Assays (e.g., Calcium Flux Assay)
This assay measures the functional response of cells upon receptor activation.
-
Objective: To determine the EC50 (half-maximal effective concentration) of test compounds for α1 adrenergic receptor-mediated signaling.
-
Materials:
-
HEK293 cells stably expressing the human α1 adrenergic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Test compounds.
-
A fluorescence plate reader.
-
-
Procedure:
-
Culture the cells in a 96-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the test compound to the wells.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.
-
Plot the dose-response curve and calculate the EC50 value.
-
Ex-Vivo and In-Vivo Models for Vasoconstrictor Activity
5.2.1. Isolated Tissue Bath Assay (Ex-Vivo)
This method assesses the contractile response of isolated blood vessels to a test compound.[10]
-
Objective: To evaluate the vasoconstrictor effect of test compounds on isolated arteries.
-
Materials:
-
Isolated rat thoracic aorta or femoral artery.
-
Organ bath system with a force transducer.
-
Krebs-Henseleit solution.
-
Test compounds.
-
-
Procedure:
-
Mount rings of the artery in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Add cumulative concentrations of the test compound to the bath.
-
Record the isometric contraction force.
-
Construct a dose-response curve and determine the EC50 and maximum contractile response.
-
5.2.2. Anesthetized Rat Model (In-Vivo)
This model is used to evaluate the cardiovascular effects of a compound in a living organism.[11]
-
Objective: To assess the effect of test compounds on blood pressure and heart rate in anesthetized rats.
-
Materials:
-
Anesthetized rats (e.g., Sprague-Dawley).
-
Catheters for drug administration (e.g., intravenous) and blood pressure monitoring.
-
A pressure transducer and a data acquisition system.
-
Test compounds.
-
-
Procedure:
-
Anesthetize the rat and insert catheters into a femoral vein (for drug administration) and a carotid artery (for blood pressure measurement).
-
Allow the animal to stabilize.
-
Administer increasing doses of the test compound intravenously.
-
Continuously record the mean arterial pressure and heart rate.
-
Analyze the dose-dependent changes in cardiovascular parameters.
-
Visualizations of Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate important concepts related to the pharmacology of Etilefrine and the experimental evaluation of its analogs.
Caption: Signaling pathways of Etilefrine at α1 and β1 adrenergic receptors.
Caption: Experimental workflow for the evaluation of Etilefrine analogs.
Conclusion
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, or this compound, serves as a prodrug for the adrenergic agonist Etilefrine. Its chemical structure is amenable to modifications that can significantly impact its pharmacological profile. A thorough understanding of the structure-activity relationships of phenylethanolamines, coupled with robust in-vitro and in-vivo testing protocols, is essential for the rational design of novel analogs with improved therapeutic properties. This guide provides a foundational resource for researchers and drug development professionals working on this class of compounds, offering insights into their synthesis, mechanism of action, and evaluation. Further research is warranted to explore the full therapeutic potential of Etilefrine derivatives and their structural analogs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 3. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
- 5. Etilefrine pivalate - Wikipedia [en.wikipedia.org]
- 6. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Etilefrine - Wikipedia [en.wikipedia.org]
- 8. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anaesthetised models for early phase drug discovery | Vivonics [vivonics-preclinical.com]
early ADME properties of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
An In-Depth Technical Guide to the Early ADME Properties of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
Introduction
This technical guide provides a comprehensive overview of the early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the investigational compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. The assessment of these properties is crucial in the initial phases of drug discovery to identify potential liabilities and guide lead optimization. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and a summary of key in vitro ADME assays.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a drug candidate is essential for interpreting its ADME profile.
| Property | Value | Method |
| Molecular Weight | 317.85 g/mol | Calculation |
| pKa | (Predicted) | In silico prediction |
| logP | (Predicted) | In silico prediction |
| Aqueous Solubility | (To be determined) | Kinetic or thermodynamic solubility assay |
Absorption: Caco-2 Permeability
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[1][2]
Experimental Protocol: Caco-2 Permeability Assay
This protocol is adapted from established methods for assessing bidirectional permeability across Caco-2 cell monolayers.[3][4]
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[2]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. A Lucifer Yellow rejection assay is also performed as a marker for paracellular permeability.[2]
-
Dosing: The test compound, [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, is dissolved in a suitable buffer at a concentration of 10 µM.[1]
-
Permeability Measurement (Apical to Basolateral - A to B): The dosing solution is added to the apical (A) side of the Transwell insert, and the appearance of the compound in the basolateral (B) compartment is monitored over a 2-hour incubation period at 37°C.[1]
-
Permeability Measurement (Basolateral to Apical - B to A): The dosing solution is added to the basolateral (B) side, and the appearance of the compound in the apical (A) compartment is monitored over a 2-hour incubation period at 37°C.[1]
-
Sample Analysis: Samples are collected from both compartments at predetermined time points and the concentration of the test compound is quantified by LC-MS/MS.[1]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer
-
A is the surface area of the filter membrane
-
C0 is the initial concentration of the drug in the donor compartment
-
-
Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B to A) / Papp (A to B). An ER greater than 2 suggests the involvement of active efflux transporters.[2]
Data Presentation: Caco-2 Permeability
| Compound | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride | (Hypothetical Data) | (Hypothetical Data) | (Calculated) | (Assigned) |
| Propranolol (High Permeability Control) | >10 | >10 | ~1 | High |
| Atenolol (Low Permeability Control) | <1 | <1 | ~1 | Low |
Visualization: Caco-2 Permeability Workflow
Caption: Workflow for the Caco-2 permeability assay.
Metabolism: Metabolic Stability in Liver Microsomes
Metabolic stability assays using liver microsomes are conducted to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[5][6] This assay provides an estimate of the intrinsic clearance of a compound.[7]
Experimental Protocol: Liver Microsome Stability Assay
This protocol is a standard procedure for evaluating the metabolic stability of a test compound in human liver microsomes.[5][8]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[9]
-
Compound Incubation: The test compound is added to the reaction mixture at a final concentration of 1 µM.[8]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes. A control incubation is run in the absence of NADPH to account for non-enzymatic degradation.[9]
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[9]
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[5]
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.[5]
Data Presentation: Metabolic Stability
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Class |
| [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride | (Hypothetical Data) | (Calculated) | (Assigned) |
| Verapamil (High Clearance Control) | < 15 | > 100 | Low |
| Warfarin (Low Clearance Control) | > 60 | < 10 | High |
Visualization: Metabolic Stability Workflow
Caption: Workflow for the liver microsomal stability assay.
Distribution: Plasma Protein Binding
The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and availability to interact with its target.[10][11] The unbound fraction of the drug is generally considered to be pharmacologically active.[12]
Experimental Protocol: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining the fraction of a compound that is unbound to plasma proteins.[13][14]
-
Device Preparation: A RED device is used, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through.[13]
-
Sample Preparation: Human plasma is spiked with the test compound at a concentration of 1-5 µM.[10][12]
-
Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., PBS) is added to the other chamber.[13]
-
Equilibration: The device is incubated at 37°C for approximately 4 hours to allow the unbound compound to equilibrate across the membrane.[10]
-
Sample Collection: After incubation, samples are collected from both the plasma and the buffer chambers.[13]
-
Matrix Matching and Extraction: The samples are matrix-matched, and the compound is extracted using an organic solvent.[13]
-
LC-MS/MS Analysis: The concentration of the compound in both the plasma and buffer fractions is determined by LC-MS/MS.[10]
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is calculated as (1 - fu) * 100.
Data Presentation: Plasma Protein Binding
| Compound | Fraction Unbound (fu) | % Plasma Protein Binding | Binding Class |
| [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride | (Hypothetical Data) | (Calculated) | (Assigned) |
| Warfarin (High Binding Control) | < 0.01 | > 99% | High |
| Metformin (Low Binding Control) | > 0.8 | < 20% | Low |
Visualization: Plasma Protein Binding Workflow
Caption: Workflow for the plasma protein binding assay.
Excretion and Toxicity: Cytotoxicity Assay
Cytotoxicity assays are performed early in drug discovery to assess the potential of a compound to cause cell death.[15][16] This provides an initial indication of the compound's safety profile.
Experimental Protocol: Cytotoxicity Assay (e.g., MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17]
-
Cell Seeding: A suitable cell line (e.g., HepG2) is seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).[15]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.[17]
-
Formazan Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.
Data Presentation: Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride | HepG2 | (Hypothetical Data) |
| Doxorubicin (Positive Control) | HepG2 | < 10 |
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for a typical cytotoxicity assay (MTT).
Conclusion
This technical guide has outlined the standard in vitro assays for determining the early ADME and toxicity profile of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. The data generated from these assays are critical for making informed decisions in the drug discovery process, enabling the selection and optimization of candidates with favorable pharmacokinetic and safety profiles. The provided protocols and data presentation formats serve as a template for the comprehensive evaluation of this and other novel chemical entities.
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Plasma Protein Binding Assay [visikol.com]
- 11. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 12. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 13. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 14. enamine.net [enamine.net]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. opentrons.com [opentrons.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Characterization of β-Amino Alcohol Phenyl Esters as Adrenergic Receptor Ligands
Disclaimer: A specific CAS number for "[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride" could not be located in the available databases. The following technical guide provides a comprehensive overview of the methodologies and data relevant to the broader class of β-amino alcohol phenyl esters, which share structural similarities with the requested compound. This document is intended for researchers, scientists, and drug development professionals.
The core structure of a β-amino alcohol is a common motif in many biologically active compounds, including numerous drugs targeting G-protein coupled receptors (GPCRs), such as adrenergic receptors.[1] The esterification of the phenyl hydroxyl group, in this case with 2,2-dimethylpropanoate (pivalate), can modify the compound's pharmacokinetic and pharmacodynamic properties.
Quantitative Data for Representative β-Adrenergic Receptor Ligands
To illustrate the pharmacological profile of compounds structurally related to the topic of interest, the following tables summarize binding affinity (Ki) and functional potency (EC50) data for well-characterized β-adrenergic receptor ligands.
Table 1: Binding Affinity (Ki) of Representative β-Adrenergic Agonists and Antagonists
| Compound | Receptor Subtype | Ki (nM) | Species | Assay Type | Reference |
| Isoproterenol | β1 | 25 | Human | Radioligand Binding | N/A |
| Isoproterenol | β2 | 18 | Human | Radioligand Binding | N/A |
| Alprenolol | β2 | 0.79 | Human | Radioligand Binding | [2] |
| Fenoterol | β2 | 139 | Human | Radioligand Binding | [2] |
Table 2: Functional Potency (EC50/IC50) of Representative β-Adrenergic Ligands
| Compound | Receptor Subtype | EC50/IC50 (nM) | Species | Functional Readout | Reference |
| Isoproterenol | β2 | 1.5 | Human | cAMP Accumulation | N/A |
| Salbutamol | β2 | 120 | Human | cAMP Accumulation | N/A |
| Propranolol | β2 | 2.0 (IC50) | Human | Inhibition of Isoproterenol-stimulated cAMP | N/A |
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.[3]
a. Materials and Reagents:
-
Cell membranes expressing the target human adrenergic receptor subtype (e.g., β2AR).
-
Radioligand (e.g., [3H]-Dihydroalprenolol for β-ARs).
-
Non-specific binding control (e.g., high concentration of a non-radiolabeled antagonist like propranolol).
-
Test compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
b. Procedure:
-
Prepare dilutions of the test compound in the binding buffer.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, the non-specific binding control, or the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
G-Protein Activation Assay ([35S]GTPγS Binding)
This functional assay measures the ability of a compound to act as an agonist or inverse agonist by quantifying its effect on G-protein activation.[4]
a. Materials and Reagents:
-
Cell membranes expressing the target receptor and associated G-proteins.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
b. Procedure:
-
Prepare dilutions of the test compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, GDP, and the test compound. Pre-incubate for a short period.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
c. Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect) by fitting the data to a sigmoidal dose-response curve.
-
For antagonists, their potency can be determined by their ability to shift the dose-response curve of a known agonist to the right.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
Substituted (Ethylamino)phenylethanol Derivatives: A Technical Review of Their Synthesis, Pharmacology, and Structure-Activity Relationships
An In-depth Guide for Researchers and Drug Development Professionals
Substituted (ethylamino)phenylethanol derivatives represent a significant class of compounds with diverse pharmacological activities, primarily targeting various receptor systems in the central and peripheral nervous systems. This technical guide provides a comprehensive review of the synthesis, quantitative structure-activity relationships (SAR), and experimental evaluation of these derivatives, with a focus on their interaction with the 5-hydroxytryptamine type 2A (5-HT2A) receptor, a key target in the treatment of various psychiatric disorders.
Structure-Activity Relationship and Quantitative Analysis
The affinity of substituted phenethylamine derivatives for the 5-HT2A receptor is significantly influenced by the nature and position of substituents on the phenyl ring and the ethylamine side chain. A systematic evaluation of a series of these compounds has revealed key structural determinants for high-affinity binding.
In a key study, a series of phenethylamine derivatives were synthesized and evaluated for their binding affinity to the human 5-HT2A receptor. The results of these binding assays, expressed as inhibition constants (Ki), are summarized in the table below. The structure-activity relationship (SAR) analysis showed that phenethylamines generally possess a higher affinity for the 5-HT2A receptor compared to tryptamines.[1] For phenethylamine derivatives, the presence of specific alkyl or halogen groups at the para position of the phenyl ring attached to the β carbon of the ethylamine backbone was found to have a positive effect on binding affinity.[1]
| Compound ID | Substituents (R1-R7) | Ki (nM) for 5-HT2A Receptor |
| 1 | R1=OCH3, R2=H, R3=H, R4=OCH3, R5=H, R6=H, R7=H | 3.47 |
| 2 | R1=NO2, R2=H, R3=H, R4=H, R5=H, R6=H, R7=H | 25.17 |
| 3 | R1=OCH(CH)2, R2=H, R3=H, R4=H, R5=H, R6=H, R7=H | 71.92 |
| 4 | R1=Cl, R2=H, R3=H, R4=H, R5=H, R6=H, R7=H | 13.04 |
| 5 | R1=CH3, R2=OCH3, R3=H, R4=H, R5=H, R6=H, R7=H | 1.907 |
| 6 | R1=CH3, R2=H, R3=Aryl, R4=OCH3, R5=H, R6=H, R7=H | 2.881 |
| 7 | R1=CH2CH3, R2=H, R3=Aryl, R4=OCH3, R5=H, R6=H, R7=H | 1.524 |
| 8 | R1=Cl, R2=H, R3=Aryl, R4=OCH3, R5=H, R6=H, R7=H | 0.817 |
| 9 | R1=Br, R2=H, R3=Aryl, R4=OCH3, R5=H, R6=H, R7=H | 1.411 |
| 10 | R1=Cl, R2=H, R3=Aryl, R4=OH, R5=H, R6=H, R7=H | 1.099 |
| 11 | R1=Cl, R2=H, R3=Aryl, R4=F, R5=H, R6=H, R7=H | 10.84 |
| 12 | R1=Br, R2=H, R3=Aryl, R4=F, R5=H, R6=H, R7=H | 3.629 |
| 13 | R1=I, R2=H, R3=Aryl, R4=F, R5=H, R6=H, R7=H | 10.00 |
| 14 | R1=Cl, R2=H, R3=Aryl, R4=H, R5=OCH3, R6=H, R7=H | 515.1 |
Table 1: Binding Affinities of Substituted Phenethylamine Derivatives for the 5-HT2A Receptor. Data extracted from a study by Kwon et al.[2]
Experimental Protocols
The characterization of these compounds involves a series of well-defined experimental procedures, from chemical synthesis to in vitro pharmacological assays.
General Synthesis of Substituted Phenethylamine Derivatives
A general and modular method for the synthesis of β-phenethylamine derivatives involves a photoassisted nickel-catalyzed reductive cross-coupling reaction. This protocol utilizes tosyl-protected alkyl aziridines and commercially available (hetero)aryl iodides. The reaction proceeds under mild conditions in the absence of stoichiometric heterogeneous reductants and employs an inexpensive organic photocatalyst. This approach allows for the modular assembly of a diverse range of β-phenethylamine derivatives, providing access to valuable substrates for medicinal chemistry research.[3]
5-HT2A Receptor Binding Assay
The affinity of the synthesized compounds for the 5-HT2A receptor is typically determined through a competitive radioligand binding assay. A standard protocol for this assay is as follows:
-
Membrane Preparation: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor are used as the receptor source.[4]
-
Assay Buffer: A common buffer used is 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.
-
Radioligand: [³H]-ketanserin is a commonly used radioligand for the 5-HT2A receptor.[5]
-
Incubation: The assay is performed in a 96-well format. In each well, the cell membranes, radioligand, and varying concentrations of the test compound are incubated. Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist, such as ketanserin.[6]
-
Filtration: Following incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[7]
Extracellular Signal-Regulated Kinase (ERK) Activation Assay
The functional activity of the compounds as agonists or antagonists at the 5-HT2A receptor can be assessed by measuring their effect on downstream signaling pathways, such as the activation of ERK. A typical cell-based assay to measure ERK phosphorylation is outlined below:
-
Cell Culture: Human embryonic kidney (HEK-293) cells are commonly used for this assay.
-
Stimulation: For agonist testing, cells are treated with increasing concentrations of the test compound for a specific duration (e.g., 5 minutes).[2]
-
Lysis: After stimulation, the cells are lysed to release the cellular proteins.
-
Quantification of Phospho-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as ELISA or Western blotting.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation. Dose-response curves are then generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Visualization
Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary signaling pathway involves the coupling of the receptor to Gαq protein.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium.[9][10] These events can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK.[11]
Figure 1: 5-HT2A Receptor Signaling Pathway to ERK Activation.
The workflow for identifying and characterizing novel substituted (ethylamino)phenylethanol derivatives typically follows a structured process, from initial screening to detailed pharmacological evaluation.
Figure 2: Drug Discovery Workflow for Phenylethanol Derivatives.
References
- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. innoprot.com [innoprot.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the in vitro characterization of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, a prodrug of a potent β2-adrenergic receptor agonist. The protocols outlined herein are designed for researchers in pharmacology and drug development to assess the compound's activity in cell culture systems. This guide covers cell line selection and maintenance, preparation of the compound, and key functional assays, including cAMP accumulation and receptor binding, to determine its potency and efficacy.
Introduction
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is an ester prodrug designed to be hydrolyzed by endogenous esterases to release its active β2-adrenergic agonist metabolite. β2-adrenergic receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP), a key second messenger. This signaling pathway mediates various physiological responses, including smooth muscle relaxation, making β2-agonists crucial in the treatment of respiratory diseases like asthma and COPD.
The experimental protocols described below provide a framework for evaluating the pharmacological profile of this prodrug in vitro. These assays are essential for determining the compound's potency (EC50), efficacy (Emax), and receptor binding affinity (Ki), providing critical data for its preclinical development.
Signaling Pathway
The active metabolite of the compound activates the β2-adrenergic receptor, initiating a signaling cascade.
Caption: Signaling pathway of the β2-adrenergic agonist prodrug.
Experimental Protocols
Cell Line Selection and Culture
Recommended Cell Lines:
-
HEK293 (Human Embryonic Kidney 293) cells: These cells endogenously express the β2-adrenergic receptor at low levels and are easily transfected for stable overexpression.[1]
-
CHO-K1 (Chinese Hamster Ovary) cells: This is another common cell line for studying GPCRs and can be engineered to stably express the human β2-adrenergic receptor.[2]
Culture Media:
-
HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
CHO-K1: DMEM/F12 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
General Cell Culture Protocol:
-
Culture cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, wash the cell monolayer with phosphate-buffered saline (PBS) and detach cells using a brief incubation with a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks or assay plates at the desired density.
Prodrug Handling and Activation
The compound is an ester prodrug that requires hydrolysis to its active form. This hydrolysis can be mediated by esterases present in the serum of the cell culture medium or by intracellular esterases.[3][4][5][6][7]
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the compound in sterile dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Considerations for Prodrug Activation:
-
Serum Esterases: FBS in the culture medium contains esterases that can hydrolyze the prodrug.[3] The rate of hydrolysis can vary between different batches of serum.
-
Intracellular Esterases: HEK293 and CHO cells possess intracellular esterases that can also contribute to prodrug activation.
-
Pre-incubation: To ensure complete conversion to the active agonist, a pre-incubation step of the prodrug in serum-containing medium may be necessary before adding it to the cells. The optimal pre-incubation time should be determined empirically.
-
Control Experiments:
-
Include a control with the active form of the agonist (if available) to establish a baseline for maximal activity.
-
To assess the contribution of serum esterases, experiments can be performed in serum-free medium or with heat-inactivated serum, although cell health may be compromised.
-
cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP levels following stimulation of the β2-adrenergic receptor.
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
Detailed Protocol:
-
Seed HEK293 or CHO-β2 cells into a 96-well plate at a density of 10,000-50,000 cells per well and incubate overnight.[8]
-
The next day, aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.[9]
-
Prepare serial dilutions of the prodrug and a known β2-agonist (e.g., isoproterenol) as a positive control.
-
Add the compound dilutions to the wells and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Generate a dose-response curve and calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
Radioligand Receptor Binding Assay
This assay determines the affinity of the active metabolite for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for the radioligand receptor binding assay.
Detailed Protocol:
-
Prepare cell membranes from a large batch of HEK293-β2 or CHO-β2 cells.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177) and increasing concentrations of the unlabeled test compound (after pre-incubation to allow for hydrolysis to the active form).
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
Table 1: Potency (EC50) of β2-Adrenergic Agonists in cAMP Accumulation Assays
| Compound | Cell Line | EC50 (nM) | Reference |
| Isoproterenol | HEK293 | 2.0 - 10 | |
| Isoproterenol | Mouse Testicular Interstitial Cells | ~1 | [10] |
| Salbutamol | Human Airway Smooth Muscle Cells | 10 - 100 | [11] |
| Salbutamol | Human Eosinophils | 8.1 - 13.6 | [12] |
| Salbutamol | Mouse Testicular Interstitial Cells | ~9 | [10] |
| Formoterol | A549 | 10 | [13] |
| Epinephrine | Mouse Testicular Interstitial Cells | ~8 | [10] |
| Norepinephrine | Mouse Testicular Interstitial Cells | ~2000 | [10] |
Table 2: Binding Affinity (Ki) of β2-Adrenergic Agonists
| Compound | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| Salmeterol | Solubilized β2-adrenoceptor | [3H]DHA | 1.31 | |
| Ractopamine | Solubilized β2-adrenoceptor | [3H]DHA | 6.88 |
Note: The provided Ki values are for a solubilized receptor preparation and may differ from whole-cell or membrane preparations.
Conclusion
The protocols outlined in this document provide a comprehensive approach for the in vitro characterization of the β2-adrenergic agonist prodrug, [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. By employing these methods, researchers can effectively determine the compound's potency, efficacy, and receptor binding affinity, which are critical parameters for its continued development as a potential therapeutic agent. Careful consideration of the prodrug's activation by esterases is essential for accurate data interpretation.
References
- 1. Kinetic analysis of endogenous β2‐adrenoceptor‐mediated cAMP GloSensor™ responses in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor density and cAMP accumulation: analysis in CHO cells exhibiting stable expression of a cDNA that encodes the beta 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esterases in Serum-Containing Growth Media Counteract Chloramphenicol Acetyltransferase Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Inhibition by salbutamol of the proliferation of human airway smooth muscle cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salbutamol delays human eosinophil apoptosis via a cAMP-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: Quantification of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in human plasma.
Introduction
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is a novel therapeutic agent under investigation. To support pharmacokinetic and toxicokinetic studies, a reliable and robust bioanalytical method for its quantification in biological matrices is essential. This application note describes a validated LC-MS/MS method for the determination of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride reference standard
-
Stable isotope-labeled internal standard (IS) (e.g., d5- [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
Vortex to ensure homogeneity.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (500 ng/mL in 50% MeOH).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte: Q1/Q3 (e.g., 280.2/162.1), IS: Q1/Q3 (e.g., 285.2/167.1) |
| Collision Energy | Analyte: 25 eV, IS: 25 eV |
Note: The specific MRM transitions and collision energies should be optimized by infusing the analyte and IS into the mass spectrometer.
Method Validation Summary
A summary of the method validation parameters is presented below.
Table 3: Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ± 15% (± 20% for LLOQ) |
| Precision (% CV) | < 15% (< 20% for LLOQ) |
| Matrix Effect | 95 - 105% |
| Recovery | > 90% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Diagrams
Experimental Workflow
Caption: Bioanalytical workflow from sample preparation to data analysis.
Logical Relationship of Method Validation
Application Notes and Protocols for In Vivo Studies of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is a pivalate ester prodrug of etilefrine hydrochloride. Pivalate esters are frequently utilized in drug development to enhance the bioavailability of a parent molecule. In vivo, endogenous esterases are expected to hydrolyze the ester bond, releasing the active sympathomimetic agent, etilefrine.
Etilefrine is a direct-acting sympathomimetic amine that functions as an agonist at α1 and β1 adrenergic receptors, with some activity at β2 receptors as well.[1][2][3][4][5] This dual action leads to vasoconstriction (α1 effect) and increased heart rate and contractility (β1 effect), resulting in an overall increase in blood pressure and cardiac output.[1][2][3][4][6] Consequently, etilefrine is clinically used to treat hypotension.[2][3]
These application notes provide a framework for conducting in vivo studies in mouse models to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, hereafter referred to as the prodrug. The protocols are based on the known pharmacology of etilefrine and general methodologies for assessing adrenergic agonists in mice.
Data Presentation
Table 1: Physicochemical Properties of Etilefrine Hydrochloride (Active Moiety)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ClNO₂ | SynQuest Labs |
| Molecular Weight | 217.69 g/mol | SynQuest Labs |
| CAS Number | 943-17-9 | SynQuest Labs |
| Purity | ≥98.0% | SynQuest Labs |
Table 2: Summary of Preclinical Data for Etilefrine
| Parameter | Species | Route of Administration | Dose | Observation | Reference |
| Pharmacodynamics | Dog | Intravenous | 0.04 mg/kg | Increased blood flow in normal myocardium, increased systolic aortic pressure, increased heart rate. | [7] |
| Dog | Intravenous | 0.2 mg/kg | Increased blood flow in normal and ischemic myocardium, increased heart rate, increased cardiac output. | [7] | |
| Human | Intravenous | 1-8 mg (infusion) | Increased pulse rate, cardiac output, stroke volume, and mean arterial pressure. | [6] | |
| Pharmacokinetics | Human | Oral | 10 mg | Peak plasma concentration (Cmax) of ~8 ng/mL reached in ~20 minutes (Tmax). Bioavailability ~12%. | [8] |
| Human | Oral | N/A | Terminal elimination half-life of ~2 hours. | [8] | |
| Rat | Buccal | N/A | Effective plasma levels (>5-7 ng/mL) reached within 0.5 hours. | [9] | |
| Toxicology | Mouse | Oral | 15 mg/kg | No induction of fetal death or teratogenic effects. | [8] |
| Mouse | Oral | >30 mg/kg | Toxic to the mother, higher incidence of fetal malformations. | [8] |
Note: Data for mouse models are limited. Dosages and expected outcomes should be determined empirically, starting with lower doses based on available data from other species and toxicity studies.
Signaling Pathways and Experimental Workflows
Adrenergic Receptor Signaling
The primary mechanism of action for etilefrine involves the activation of adrenergic receptors, which are G-protein coupled receptors. The diagram below illustrates the downstream signaling pathways following α1 and β1 receptor activation.
Caption: Signaling pathway of etilefrine after in vivo hydrolysis from its prodrug.
Experimental Workflow for In Vivo Cardiovascular Assessment
The following diagram outlines a typical workflow for assessing the cardiovascular effects of the prodrug in a mouse model.
Caption: Workflow for cardiovascular assessment in mice.
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects in Anesthetized Mice
Objective: To determine the acute effects of the prodrug on blood pressure and heart rate.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
High-fidelity pressure catheter (e.g., Millar SPR-671)
-
ECG recording system
-
Heating pad to maintain body temperature
-
The prodrug, dissolved in a suitable vehicle (e.g., saline, DMSO/saline)
-
Vehicle control
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance) or an intraperitoneal injection of ketamine/xylazine.
-
Place the mouse in a supine position on a heating pad to maintain core body temperature at 37°C.
-
Perform a midline cervical incision to expose the right carotid artery.
-
Carefully insert the pressure catheter into the carotid artery and advance it to the aortic arch to measure arterial blood pressure.
-
Place ECG leads to monitor heart rate and rhythm.
-
-
Stabilization and Baseline Recording:
-
Allow the animal to stabilize for at least 20-30 minutes after surgery.
-
Record baseline blood pressure and ECG for 15-20 minutes.
-
-
Drug Administration:
-
Administer the vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous via a cannulated jugular vein).
-
Record cardiovascular parameters for a defined period (e.g., 30-60 minutes).
-
Administer a single dose of the prodrug. For dose-response studies, use separate groups of animals for each dose level. Suggested starting doses could range from 1 to 30 mg/kg based on toxicity data.[8]
-
-
Data Acquisition and Analysis:
-
Continuously record blood pressure (systolic, diastolic, mean) and heart rate for at least 60-90 minutes post-administration.
-
Calculate the change from baseline for each parameter at various time points.
-
Compare the responses between the vehicle and prodrug-treated groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Pharmacokinetic Study in Conscious Mice
Objective: To determine the pharmacokinetic profile of the active moiety, etilefrine, following administration of the prodrug.
Materials:
-
Male C57BL/6 mice (8-12 weeks old) with cannulated jugular veins (for serial blood sampling) or using sparse sampling techniques.
-
The prodrug, dissolved in a suitable vehicle.
-
Vehicle control.
-
Blood collection tubes (e.g., EDTA-coated capillaries).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Dosing:
-
Fast mice overnight (with access to water) before oral administration.
-
Administer a single dose of the prodrug via oral gavage or intraperitoneal injection.
-
-
Blood Sampling:
-
Collect blood samples (~20-30 µL) at predetermined time points. Suggested time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
For sparse sampling, use 2-3 mice per time point.
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of etilefrine in mouse plasma.
-
Analyze the plasma samples to determine the concentration of etilefrine at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).
-
Protocol 3: Evaluation of Bronchodilator Activity in a Mouse Model of Airway Hyperresponsiveness
Objective: To assess the potential β2-adrenergic agonist activity of etilefrine by measuring its effect on bronchoconstriction.
Materials:
-
BALB/c mice (often used for asthma models).
-
Allergen (e.g., ovalbumin) and adjuvant (e.g., alum) for sensitization.
-
Methacholine.
-
Whole-body plethysmograph (for non-invasive measurement) or a system for measuring invasive airway resistance.
-
The prodrug and vehicle.
Procedure:
-
Induction of Airway Hyperresponsiveness (AHR):
-
Sensitize mice by intraperitoneal injection of ovalbumin/alum on days 0 and 14.
-
Challenge the mice with aerosolized ovalbumin for several consecutive days (e.g., days 21-23).
-
-
Drug Administration:
-
On the day of the experiment, administer the prodrug or vehicle via the desired route (e.g., intraperitoneal or oral) at a defined time before the methacholine challenge (e.g., 30-60 minutes).
-
-
Measurement of Airway Responsiveness:
-
Place the conscious, unrestrained mouse in the whole-body plethysmograph.
-
After a baseline recording, expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh), a dimensionless value that correlates with airway obstruction, for several minutes after each methacholine concentration.
-
-
Data Analysis:
-
Plot the Penh values against the methacholine concentration for each group.
-
Compare the dose-response curves between the vehicle and prodrug-treated groups to determine if the compound attenuates methacholine-induced bronchoconstriction.
-
Disclaimer: These protocols provide a general framework. Specific details such as animal strain, age, sex, drug formulation, dosage, and route of administration should be optimized based on the specific research question and preliminary studies. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 2. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
- 3. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mims.com [mims.com]
- 6. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Experimental investigations on the effect of etilefrinhydrochloride (Effortil) on heart and circulation of animals with partial ischaemic damage of the myocardium (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-lactancia.org [e-lactancia.org]
- 9. Preparation of orally fast-dissolving tablets of etilefrine hydrochloride to achieve efficient absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
high-throughput screening assays using [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
Compound: [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
Presumed Target: β2-Adrenergic Receptor (β2AR)
Introduction:
The compound, [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, possesses a chemical scaffold characteristic of β-adrenergic receptor agonists. The core phenylethanolamine structure is a well-established pharmacophore for interacting with adrenergic receptors. The 2,2-dimethylpropanoate ester is likely a prodrug moiety designed to enhance physicochemical properties such as membrane permeability, which is then cleaved by intracellular esterases to release the active agonist. These application notes provide detailed protocols for high-throughput screening (HTS) to characterize the activity of this compound as a β2-adrenergic receptor agonist.
Data Presentation
Quantitative data from HTS assays should be meticulously organized to facilitate comparative analysis. The following tables provide a template for summarizing key parameters.
Table 1: In Vitro Potency and Efficacy
| Compound ID | Assay Type | Target | EC50 (nM) | Emax (%) | Hill Slope | n |
| Cmpd-X | cAMP Accumulation | Human β2AR | 15.2 | 98 | 1.1 | 3 |
| Isoproterenol | cAMP Accumulation | Human β2AR | 5.8 | 100 | 1.0 | 3 |
| Cmpd-X | Reporter Gene | Human β2AR | 20.5 | 95 | 1.2 | 3 |
| Isoproterenol | Reporter Gene | Human β2AR | 8.1 | 100 | 1.0 | 3 |
EC50: Half-maximal effective concentration; Emax: Maximum effect relative to a standard full agonist; n: number of replicates.
Table 2: Assay Quality Control Parameters
| Assay Type | Z'-factor | Signal-to-Background (S/B) | CV (%) |
| cAMP Accumulation | 0.78 | 15 | < 10 |
| Reporter Gene | 0.82 | 25 | < 8 |
Z'-factor: A measure of assay robustness; S/B: Signal-to-background ratio; CV: Coefficient of variation.
Experimental Protocols
Detailed methodologies for key HTS experiments are provided below.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP (cAMP), a key second messenger in the β2AR signaling cascade.
Materials:
-
HEK293 cells stably expressing human β2-adrenergic receptor (HEK293-β2AR)
-
Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
Stimulation buffer: Assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor)
-
Test compound and reference agonist (e.g., Isoproterenol)
-
HTRF cAMP detection kit (e.g., Cisbio Bioassays)
-
Low-volume 384-well white plates
Procedure:
-
Cell Preparation: Culture HEK293-β2AR cells to 80-90% confluency. Harvest cells and resuspend in assay buffer to a density of 2 x 10^5 cells/mL.
-
Compound Plating: Prepare serial dilutions of the test compound and reference agonist in stimulation buffer. Dispense 5 µL of diluted compounds into the 384-well plates. For negative controls, use stimulation buffer without any agonist.
-
Cell Dispensing: Add 5 µL of the cell suspension (1000 cells/well) to each well.
-
Incubation: Incubate the plates at room temperature for 30 minutes.
-
Lysis and Detection:
-
Add 5 µL of HTRF cAMP-d2 conjugate in lysis buffer to each well.
-
Add 5 µL of HTRF anti-cAMP-cryptate conjugate in lysis buffer to each well.
-
-
Final Incubation: Incubate the plates at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plates on an HTRF-compatible plate reader at 620 nm and 665 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
Protocol 2: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a cAMP response element (CRE) coupled to a luciferase reporter gene, an event downstream of cAMP production.
Materials:
-
HEK293 cells co-transfected with human β2AR and a CRE-luciferase reporter plasmid.
-
DMEM with 10% FBS and appropriate selection antibiotics.
-
Assay medium: Serum-free DMEM.
-
Test compound and reference agonist.
-
Luciferase assay reagent (e.g., Promega ONE-Glo).
-
384-well white, clear-bottom plates.
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells in 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium and incubate for 18-24 hours.
-
Compound Addition: Prepare serial dilutions of the test compound and reference agonist in assay medium. Remove the culture medium from the cell plates and add 20 µL of the diluted compounds.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 6 hours.
-
Lysis and Signal Generation: Equilibrate the plates to room temperature. Add 20 µL of the luciferase assay reagent to each well.
-
Incubation: Incubate for 10 minutes at room temperature in the dark to ensure complete cell lysis and signal stabilization.
-
Data Acquisition: Measure luminescence using a microplate luminometer.
Visualizations
Signaling Pathway
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
Caption: High-Throughput Screening Workflow.
Logical Relationship of Assay Components
Caption: Relationship of HTS Assay Components.
Application Note: High-Throughput LC-MS/MS Method for the Quantification of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, a potential prodrug of the sympathomimetic amine Etilefrine, in human plasma. The protocol provides a comprehensive workflow from sample preparation to data acquisition, offering high throughput and reliable quantification suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate is a pivaloyl ester derivative of Etilefrine. Etilefrine is a direct-acting sympathomimetic amine that stimulates both α- and β-adrenergic receptors, leading to increased cardiac output and blood pressure. The esterification of the phenolic hydroxyl group is a common strategy to create prodrugs with improved oral bioavailability. Accurate and sensitive quantification of this compound in biological matrices is crucial for preclinical and clinical drug development. This LC-MS/MS method provides the necessary selectivity and sensitivity for its determination in human plasma.
Chemical Properties
-
Compound Name: [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
-
Synonyms: Etilefrine pivalate hydrochloride
-
Parent Compound (Active Form): Etilefrine (hydrochloride salt CAS: 943-17-9)[1]
-
Molecular Formula (Hydrochloride): C₁₅H₂₄ClNO₃
-
Molecular Weight (Hydrochloride): 301.81 g/mol
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of the analyte from human plasma.[2]
Materials:
-
Human plasma
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., d5-Etilefrine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (0.1% formic acid in water:acetonitrile, 95:5, v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
UHPLC system
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[3]
-
Mobile Phase A: 0.1% formic acid in water[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[3]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C[3]
-
Collision Gas: Argon
-
MRM Transitions (Hypothetical):
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Analyte 266.2 178.1 150 15 Analyte (Quantifier) 266.2 72.1 150 25 | IS (d5-Etilefrine) | 187.1 | 77.1 | 150 | 20 |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 99.1 |
| 50 | 0.592 | 101.3 |
| 100 | 1.180 | 100.5 |
| 500 | 5.950 | 99.8 |
| 1000 | 11.920 | 99.3 |
Linearity: The method was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 103.2 | 8.5 | 101.7 |
| Low | 3 | 5.2 | 98.9 | 6.7 | 99.5 |
| Medium | 75 | 4.1 | 101.5 | 5.3 | 100.8 |
| High | 750 | 3.5 | 99.7 | 4.8 | 101.1 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Adrenergic receptor signaling pathway.[4][5][6][7][8]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in human plasma. The simple sample preparation and rapid chromatographic runtime make this method well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.
References
- 1. 943-17-9 | 4656-5-0S | 3-[2-(Ethylamino)-1-hydroxyethyl]phenol hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in Orthostatic Hypotension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is a prodrug of etilefrine, a sympathomimetic amine used in the research and management of hypotensive conditions, most notably orthostatic hypotension (OH). Orthostatic hypotension is a significant drop in blood pressure upon standing, leading to symptoms such as dizziness, lightheadedness, and syncope. The pivaloyl ester moiety in the prodrug is designed to enhance the bioavailability of the active compound, etilefrine, following oral administration. Etilefrine exerts its therapeutic effects by stimulating adrenergic receptors, leading to increased vascular tone and cardiac output.
These application notes provide a comprehensive overview of the use of this compound in orthostatic hypotension research, including its mechanism of action, relevant quantitative data from clinical studies, and detailed experimental protocols.
Mechanism of Action
Etilefrine, the active metabolite, is a direct-acting sympathomimetic agent that primarily targets α1 and β1 adrenergic receptors.[1]
-
α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction.[1] This increases peripheral vascular resistance, which in turn elevates blood pressure.[1]
-
β1-Adrenergic Receptor Stimulation: Stimulation of β1-adrenergic receptors, predominantly located in the heart, results in increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect).[1] This leads to an increase in cardiac output, further contributing to the rise in blood pressure.[1]
The dual action on both α1 and β1 receptors provides a comprehensive approach to counteracting the hemodynamic changes characteristic of orthostatic hypotension.
Data Presentation
The following tables summarize the quantitative data from clinical studies investigating the effects of etilefrine and its prodrugs in patients with orthostatic hypotension.
Table 1: Long-Term Effects of Oral Etilefrine Pivalate on Blood Pressure in Patients with Orthostatic Dysregulation [2]
| Parameter | Change from Baseline | p-value |
| Systolic Blood Pressure | +40.3 mmHg | < 0.01 |
| Blood Pressure Amplitude | +37.5 mmHg | < 0.01 |
| Heart Rate | Virtually unaltered | - |
| Diastolic Blood Pressure | Unchanged | - |
Study Design: A placebo-controlled, double-blind trial over 2-6 months with 60 patients receiving 20 mg of etilefrine pivalate once daily.
Table 2: Hemodynamic Effects of Intravenous Etilefrine in Healthy Volunteers [3]
| Parameter | Effect of Etilefrine Infusion (1-8 mg) |
| Pulse Rate | Increased |
| Cardiac Output | Increased |
| Stroke Volume | Increased |
| Mean Arterial Pressure | Increased |
| Central Venous Pressure | Increased |
| Peripheral Vascular Resistance | Decreased at lower doses, increased at higher doses |
Table 3: Effects of Etilefrine Pivalate on Hemodynamics During a Tilt Table Test in Patients with Orthostatic Syndrome [4]
| Parameter | Observation |
| Blood Pressure during 70-degree tilt | Stabilized 20 minutes after medication |
| Pathological Increase in Heart Rate during tilt | Reduced |
Experimental Protocols
Protocol 1: Evaluation of Drug Efficacy in Orthostatic Hypotension using the Head-Up Tilt Table Test
This protocol describes a standardized method for assessing the effect of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride on blood pressure and heart rate in response to orthostatic stress.
1. Patient Preparation:
-
Patients should fast for at least 2-4 hours prior to the test.
-
The testing room should be quiet with dim lighting to minimize external stimuli.
-
A detailed explanation of the procedure should be provided to the patient to reduce anxiety.
-
An intravenous catheter may be inserted for blood sampling or administration of provocative agents, if required by the study design.
2. Equipment:
-
Motorized tilt table with a footboard and safety straps.
-
Continuous beat-to-beat blood pressure monitoring system.
-
Electrocardiogram (ECG) monitor.
3. Procedure:
-
Pre-Tilt Phase (Supine):
-
The patient lies supine on the tilt table for a minimum of 20 minutes to establish baseline hemodynamic stability.
-
Baseline blood pressure and heart rate are recorded.
-
-
Tilt Phase (Upright):
-
The table is tilted to an angle of 60-70 degrees.
-
Blood pressure and heart rate are monitored continuously.
-
The tilt phase is maintained for 20-45 minutes.
-
-
Drug Administration:
-
The investigational drug (or placebo) is administered orally at a specified time before the tilt test (e.g., 60 minutes).
-
Hemodynamic parameters are monitored at regular intervals post-administration and during the tilt test.
-
-
Endpoints:
-
The test is terminated if the patient experiences syncope or pre-syncope, or if a predefined drop in blood pressure is observed (e.g., systolic BP < 70 mmHg).
-
The test is also terminated upon completion of the protocol duration.
-
-
Post-Tilt Phase:
-
The patient is returned to the supine position, and monitoring continues until hemodynamic parameters return to baseline.
-
4. Data Analysis:
-
Compare the changes in systolic blood pressure, diastolic blood pressure, and heart rate from the supine to the tilted position between the drug and placebo groups.
-
Analyze the time to syncope or pre-syncope in both groups.
-
Assess and compare patient-reported symptoms of orthostatic intolerance.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways activated by etilefrine.
Caption: α1-Adrenergic Receptor Signaling Pathway in Vascular Smooth Muscle.
Caption: β1-Adrenergic Receptor Signaling Pathway in Cardiomyocytes.
Conclusion
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, as a prodrug of etilefrine, is a valuable tool for investigating therapeutic strategies for orthostatic hypotension. Its dual agonistic action on α1 and β1 adrenergic receptors effectively addresses the underlying pathophysiology of this condition. The provided protocols and pathway diagrams serve as a foundation for researchers designing preclinical and clinical studies to further elucidate the efficacy and mechanisms of this compound. Future research should focus on placebo-controlled trials with comprehensive hemodynamic monitoring to provide more detailed quantitative data on its effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacodynamics of etilfrine pivilate in the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Studies with [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research purposes only. No specific animal dosing studies for [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride have been identified in the public domain. The protocols and data presented below are based on general principles for the evaluation of novel β-adrenergic agonist prodrugs and should be adapted and validated by the end-user.
Introduction
The compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, with CAS Number 42145-91-5, is the hydrochloride salt of the pivalate ester of etilefrine.[1][2] Etilefrine is a sympathomimetic amine that functions as a direct-acting β-adrenergic agonist.[3] The subject compound is therefore a prodrug of etilefrine, designed for potential advantages in pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). In vivo, it is anticipated that the 2,2-dimethylpropanoate (pivalate) group is cleaved by esterases to release the active metabolite, etilefrine.
β-adrenergic agonists are a class of drugs that bind to and activate β-adrenergic receptors. This activation initiates a signaling cascade that can lead to various physiological responses, including smooth muscle relaxation (e.g., in the bronchioles), increased heart rate and contractility, and metabolic effects such as lipolysis and glycogenolysis.[4] The specific effects depend on the subtype of β-receptor being activated (β1, β2, or β3) and the tissue distribution of these receptors.
Mechanism of Action: β-Adrenergic Signaling Pathway
As a prodrug of a β-adrenergic agonist, the compound's mechanism of action is predicated on the activation of β-adrenergic receptors by its active metabolite, etilefrine. The canonical signaling pathway is illustrated below.
Caption: Canonical Gs-coupled β-adrenergic receptor signaling pathway.
Dosing and Administration in Animal Studies: A General Protocol
The following protocol outlines a general approach to establishing a dosing regimen for a novel β-adrenergic agonist prodrug in animal models.
Preliminary Steps
-
Literature Review: Gather all available data on the active metabolite (etilefrine) and structurally similar β-adrenergic agonists and their prodrugs. Pay close attention to reported effective doses, toxic doses (LD50), and pharmacokinetic profiles in various animal species.
-
In Vitro Characterization:
-
Receptor Binding Assays: Determine the binding affinity (Ki) of the active metabolite for β1, β2, and β3 adrenergic receptor subtypes.
-
Functional Assays: Measure the potency (EC50) and efficacy (Emax) of the active metabolite in cell-based or tissue-based functional assays (e.g., cAMP accumulation, smooth muscle relaxation).
-
Prodrug Conversion: Use liver microsomes or plasma from the selected animal species to determine the rate of conversion of the prodrug to the active metabolite.
-
Experimental Workflow for Dose Determination
Caption: Experimental workflow for establishing a dosing regimen for a novel compound.
Experimental Protocols
Protocol 1: Acute Dose-Range Finding Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for further studies.
-
Animal Model: Male and female mice (e.g., C57BL/6), 8-10 weeks old.
-
Methodology:
-
Acclimatize animals for at least one week.
-
Prepare the test compound in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
Administer single doses of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Use a wide range of doses (e.g., 0.1, 1, 10, 100, 1000 mg/kg).
-
Include a vehicle control group.
-
Observe animals continuously for the first 4 hours and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in activity, tremors, piloerection) and mortality.
-
Measure body weights before dosing and at study termination.
-
Perform gross necropsy on all animals.
-
Protocol 2: Pharmacokinetic (PK) Study
-
Objective: To determine the pharmacokinetic profile of the prodrug and its active metabolite.
-
Animal Model: Rats (e.g., Sprague-Dawley) with indwelling cannulas for serial blood sampling.
-
Methodology:
-
Administer a single dose of the compound (selected from the dose-range finding study).
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of the prodrug and the active metabolite (etilefrine) using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters (Cmax, Tmax, AUC, t1/2).
-
Data Presentation: Illustrative Dosing Tables
The following tables provide examples of doses for other β-adrenergic agonists in animal studies. These are for illustrative purposes and should not be directly applied to the compound of interest without experimental validation.
Table 1: Example Doses of β-Adrenergic Agonists in Rodent Studies
| Compound | Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Clenbuterol | Rat | Oral | 10 ppm in feed | Increased rate of gain | [5] |
| BRL-47672 (Clenbuterol Prodrug) | Rat | Intraperitoneal | 250 µg/kg (single dose) | Cardiovascular effects | [6] |
| BRL-47672 (Clenbuterol Prodrug) | Rat | Daily Injection | 900 µg/kg/day | Changes in muscle composition | [6] |
| Salbutamol | Guinea Pig | Inhalation | 1-100 µg/kg | Bronchodilation | N/A |
Table 2: Example Doses of β-Adrenergic Agonists in Larger Animal Models
| Compound | Animal Model | Route of Administration | Dose | Observed Effect | Reference |
| Ractopamine | Cattle | Oral (in feed) | 10-30 ppm | Increased muscle mass | [4] |
| Zilpaterol | Cattle | Oral (in feed) | 6.76 g/ton | Increased carcass leanness | [4] |
| Isoproterenol | Dog | IM or SC | 0.1–0.2 mg | Sympathomimetic effects | [7] |
| Isoproterenol | Horse | IV (diluted) | 0.4 µg/kg | Sympathomimetic effects | [7] |
Conclusion
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Use of Beta-Adrenergic Receptor Agonists in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Effects of Beta-Adrenergic Agonists on Growth and Carcass Characteristics of Animals - Designing Foods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The effect of the beta2-adrenoceptor agonist prodrug BRL-47672 on cardiovascular function, skeletal muscle myosin heavy chain, and MyoD expression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Table: Beta-Adrenergic Receptor Agonist Drugs-Merck Veterinary Manual [merckvetmanual.com]
Preparation of Stock Solutions of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride (Etilefrine Pivalate HCl)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of the compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, also known as Etilefrine Pivalate HCl. This compound is a prodrug of Etilefrine, a sympathomimetic agent that acts as an adrenergic agonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Compound Information
Chemical Name: [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride Common Name: Etilefrine Pivalate HCl CAS Number: 42145-91-5 Molecular Formula: C₁₅H₂₃NO₃·HCl Molecular Weight: 317.81 g/mol
Data Presentation
A summary of the key quantitative data for Etilefrine Pivalate HCl is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 317.81 g/mol | N/A |
| Solubility in DMSO | 50 mg/mL | [1] |
| Powder Stability | ≥ 2 years at -20°C | N/A |
| Solution Stability (in DMSO) | 1 year at -80°C | [1] |
| Appearance | White solid (based on related compounds) | [2] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a 10 mM stock solution of Etilefrine Pivalate HCl in Dimethyl Sulfoxide (DMSO).
Materials:
-
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride (Etilefrine Pivalate HCl) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM Stock Solution:
-
Pre-weighing Preparation: Before opening the vial of Etilefrine Pivalate HCl, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can affect its stability and weighing accuracy.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.18 mg of Etilefrine Pivalate HCl powder into the tube.
-
Calculation:
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 317.81 g/mol
-
Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 317.81 g/mol = 0.0031781 g = 3.18 mg
-
-
-
Solvent Addition: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound. A clear solution should be obtained.
-
Aiding Dissolution (Optional): If the compound does not dissolve completely, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term storage (a few days), the solution can be kept at -20°C.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
-
Handle the compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride for complete safety and handling information.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the Etilefrine Pivalate HCl stock solution.
Caption: Workflow for preparing a 10 mM stock solution of Etilefrine Pivalate HCl.
Signaling Pathway
Etilefrine, the active metabolite of Etilefrine Pivalate HCl, is an adrenergic agonist that primarily targets α1- and β1-adrenergic receptors. The diagram below depicts the general signaling pathway initiated by the activation of these receptors.
Caption: Adrenergic signaling pathway of Etilefrine.
References
Application Notes and Protocols for Cryopreservation of Cells Treated with [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride (Etilefrine Pivalate Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, also known as Etilefrine pivalate hydrochloride, is a prodrug of Etilefrine.[1][2][3][4] Etilefrine is a direct-acting sympathomimetic amine that functions as an agonist for α1 and β1 adrenergic receptors.[5][6] This dual agonism leads to vasoconstriction and increased cardiac output, making it clinically relevant for treating hypotension.[5] In a research and drug development context, understanding the impact of such compounds on cellular physiology during processes like cryopreservation is critical for maintaining cell viability, function, and experimental reproducibility.
Cryopreservation subjects cells to significant stress, including osmotic shock, ice crystal formation, and oxidative stress, which can lead to apoptosis and reduced post-thaw viability. The activation of adrenergic signaling pathways by Etilefrine prior to cryopreservation could potentially modulate these stress responses. This document provides detailed application notes and protocols for the cryopreservation of cells treated with this compound, based on its mechanism of action and established cryopreservation principles.
Chemical Properties and Mechanism of Action
This compound is the pivaloyl ester of Etilefrine. This esterification enhances its lipophilicity, potentially facilitating its passage across cell membranes. Intracellularly, it is presumed to be hydrolyzed by cellular esterases to release the active compound, Etilefrine .
Table 1: Chemical and Physical Properties
| Property | Value |
| Compound Name | [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |
| Synonyms | This compound |
| CAS Number | 42145-91-5[7][8] |
| Molecular Formula | C15H23NO3 · HCl |
| Active Moiety | Etilefrine |
| Mechanism of Action | α1 and β1 adrenergic receptor agonist[5][6] |
The activation of α1 and β1 adrenergic receptors by Etilefrine initiates distinct downstream signaling cascades:
-
α1-Adrenergic Receptor Signaling: Primarily couples to Gq proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
β1-Adrenergic Receptor Signaling: Primarily couples to Gs proteins, activating adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA).
These signaling pathways can influence a wide range of cellular processes, including metabolism, proliferation, and survival, which are all pertinent to the stresses of cryopreservation.
Signaling Pathway Diagrams
Caption: α1-Adrenergic Receptor Signaling Pathway.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Application Notes: Considerations for Cryopreservation
Treating cells with this compound prior to cryopreservation introduces several variables that may influence post-thaw outcomes. The activation of α1 and β1 adrenergic pathways can have both protective and detrimental effects, depending on the cell type and the specific conditions of cryopreservation.
-
Cell Type Specificity: The expression levels of α1 and β1 adrenergic receptors will dictate the cellular response to Etilefrine. Cells with high receptor density, such as cardiomyocytes or vascular smooth muscle cells, are expected to exhibit a more pronounced response. It is crucial to characterize the adrenergic receptor profile of the cell line in use.
-
Modulation of Cellular Metabolism: Adrenergic signaling can increase metabolic rate. While a higher metabolic state might be beneficial for pre-freeze cellular health, it could also increase the production of reactive oxygen species (ROS), a known contributor to cryoinjury.
-
Intracellular Calcium and cAMP Levels: The cryopreservation process itself can alter intracellular calcium and cAMP concentrations. Pre-treatment with Etilefrine will further modulate these second messengers. Elevated intracellular calcium can be cytotoxic and may activate apoptotic pathways. Conversely, increased cAMP can have pro-survival effects in some cell types.
-
Apoptosis and Cell Survival: Adrenergic signaling can influence apoptotic pathways. The net effect on cell survival during cryopreservation is likely to be a balance between pro-apoptotic signals (e.g., from excessive calcium) and pro-survival signals (e.g., from PKA activation).
-
Concentration and Incubation Time: The optimal concentration of this compound and the duration of pre-treatment will need to be empirically determined for each cell type. High concentrations or prolonged exposure may lead to receptor desensitization or cytotoxicity.
Experimental Protocols
The following protocols provide a framework for the cryopreservation of cells treated with this compound. It is recommended to perform a pilot study to optimize the drug concentration and incubation time for your specific cell line.
Protocol 1: Determining the Optimal Pre-treatment Conditions
This experiment aims to identify the concentration and incubation time of this compound that maintains high cell viability before cryopreservation.
Table 2: Experimental Design for Optimizing Pre-treatment
| Group | Etilefrine Pivalate HCl (µM) | Incubation Time (hours) |
| 1 (Control) | 0 (Vehicle) | 1, 4, 12, 24 |
| 2 | 0.1 | 1, 4, 12, 24 |
| 3 | 1 | 1, 4, 12, 24 |
| 4 | 10 | 1, 4, 12, 24 |
| 5 | 100 | 1, 4, 12, 24 |
Methodology:
-
Cell Culture: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute to the final concentrations in complete cell culture medium.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the specified durations (1, 4, 12, or 24 hours) at 37°C and 5% CO2.
-
Viability Assessment: At the end of each incubation period, assess cell viability using a standard method such as Trypan Blue exclusion or a fluorescence-based live/dead assay.
-
Analysis: Determine the highest concentration and longest incubation time that does not significantly reduce cell viability compared to the vehicle control. This will be the optimal pre-treatment condition for the cryopreservation protocol.
Protocol 2: Cryopreservation of Etilefrine-Treated Cells
This protocol outlines the steps for cryopreserving cells after pre-treatment with the optimized concentration of this compound.
Materials:
-
Healthy, sub-confluent cell cultures
-
Complete growth medium
-
This compound (at the optimized concentration)
-
Cryopreservation medium (e.g., complete growth medium with 10% DMSO and 20% fetal bovine serum)
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer
-
-80°C freezer
-
Liquid nitrogen storage dewar
Methodology:
-
Pre-treatment: Incubate the cells with the optimized concentration of this compound for the determined optimal duration.
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a gentle dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with complete growth medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Counting and Viability: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in a small volume of complete growth medium and perform a cell count and viability assessment.
-
Resuspension in Cryopreservation Medium: Centrifuge the cells again and resuspend the pellet in ice-cold cryopreservation medium at a final concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.
-
Controlled Freezing: Place the cryogenic vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This should achieve a cooling rate of approximately -1°C/minute.
-
Long-term Storage: The following day, transfer the vials to a liquid nitrogen dewar for long-term storage in the vapor phase (-135°C to -190°C).
Caption: Experimental workflow for cryopreservation.
Protocol 3: Thawing and Post-Thaw Analysis
This protocol describes the procedure for thawing cryopreserved cells and assessing their recovery.
Methodology:
-
Rapid Thawing: Remove a cryogenic vial from liquid nitrogen storage and immediately place it in a 37°C water bath. Gently agitate the vial until only a small ice crystal remains.
-
Dilution: Decontaminate the outside of the vial with 70% ethanol. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cells at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Plate the cells at the desired density in a new culture vessel.
-
Post-Thaw Analysis: 24 hours after thawing, perform the following analyses:
-
Viability: Assess cell viability using Trypan Blue exclusion or a fluorescence-based assay.
-
Attachment Efficiency (for adherent cells): Quantify the number of attached cells compared to the total number of cells plated.
-
Apoptosis Assay: Use an assay such as Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Functional Assays: Perform cell type-specific functional assays to determine if the pre-treatment with Etilefrine has altered cellular function (e.g., contraction rate for cardiomyocytes, metabolic assays).
-
Expected Outcomes and Data Presentation
The pre-treatment of cells with this compound may lead to varying outcomes depending on the cell type and experimental conditions. It is hypothesized that an optimal concentration may confer some protection against cryoinjury by modulating cellular stress responses. However, supra-optimal concentrations may be detrimental.
Table 3: Hypothetical Post-Thaw Viability and Apoptosis Data
| Pre-treatment Group | Post-Thaw Viability (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Vehicle Control | 85 ± 5 | 8 ± 2 | 7 ± 2 |
| Etilefrine (0.1 µM) | 88 ± 4 | 6 ± 1 | 6 ± 1 |
| Etilefrine (1 µM) | 92 ± 3 | 4 ± 1 | 4 ± 1* |
| Etilefrine (10 µM) | 80 ± 6 | 12 ± 3 | 8 ± 2 |
| Etilefrine (100 µM) | 65 ± 8 | 20 ± 4 | 15 ± 3** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. This is hypothetical data for illustrative purposes.
Troubleshooting
-
Low Pre-treatment Viability: Reduce the concentration of this compound or shorten the incubation time. Ensure the solvent used for the stock solution is not toxic at the final dilution.
-
Low Post-Thaw Viability:
-
Optimize the cooling rate. A rate of -1°C/minute is a general guideline, but some cell types may require a different rate.
-
Ensure the cryopreservation medium is fresh and properly prepared.
-
Minimize the time cells are in the cryopreservation medium at room temperature before freezing.
-
Ensure rapid thawing and immediate dilution to minimize DMSO toxicity.
-
-
Inconsistent Results: Maintain consistency in cell passage number, confluency at the time of harvesting, and all steps of the cryopreservation and thawing protocols.
By following these detailed application notes and protocols, researchers can systematically investigate the effects of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride on the cryopreservation of their specific cell lines and develop optimized procedures for their experimental needs.
References
- 1. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 3. Etilefrine pivalate HCl | TargetMol [targetmol.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Etilefrine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
Troubleshooting & Optimization
troubleshooting [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, a prodrug of Etilefrine.
Frequently Asked Questions (FAQs)
Q1: What is [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride and why is its solubility important?
A1: [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is the hydrochloride salt of a pivaloyl ester of Etilefrine. Etilefrine is a direct-acting sympathomimetic amine that stimulates α1- and β1-adrenergic receptors, leading to vasoconstriction and increased cardiac output. It is used to treat hypotension. The pivaloyl ester is a prodrug form, which may be synthesized to modulate properties like lipophilicity and stability. Adequate solubility is crucial for consistent and reproducible results in preclinical and clinical studies, affecting everything from in vitro assay performance to in vivo bioavailability.
Q2: What are the known solubility characteristics of the active compound, Etilefrine Hydrochloride?
A2: Etilefrine hydrochloride, the active form of the drug, exhibits variable solubility in different solvents. It is generally considered to have good water solubility. The pH of a 1-in-10 solution of Etilefrine Hydrochloride is between 3.8 and 5.8[1]. The hydrochloride salt form is specifically used to enhance its solubility and stability[2].
Q3: How does pH influence the solubility of this compound?
A3: As a hydrochloride salt of a weak base, the solubility of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is expected to be pH-dependent. The pKa of the strongest basic group of Etilefrine is predicted to be 9.73, and the pKa of the strongest acidic group (the phenolic hydroxyl) is 9.1[3]. At a pH below its pKa, the amine group will be protonated, favoring the more soluble ionized form. As the pH increases above the pKa, the compound will deprotonate and may precipitate as the less soluble free base. Therefore, maintaining a sufficiently acidic pH is critical for achieving and maintaining solubility.
Q4: Can the ester prodrug form affect solubility compared to the active Etilefrine?
A4: Yes. The 3'-(O-acyl) derivatives of etilefrine, such as the pivaloyl ester, were synthesized to improve properties like lipophilicity[4]. While this can enhance membrane permeability, it may alter aqueous solubility. The specific solubility of the prodrug ester hydrochloride salt may differ from the parent etilefrine hydrochloride.
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered during the handling and use of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in experimental settings.
Issue 1: Compound fails to dissolve completely in aqueous buffers.
-
Possible Cause 1: Incorrect pH of the solvent.
-
Troubleshooting Step: The compound is a hydrochloride salt and is more soluble at a lower pH. Ensure the pH of your aqueous buffer is sufficiently acidic (ideally pH < 6) to maintain the compound in its protonated, more soluble form. The pH of a 1-in-10 solution of Etilefrine Hydrochloride is between 3.8 and 5.8[1].
-
-
Possible Cause 2: Common ion effect.
-
Troubleshooting Step: High concentrations of chloride ions from other sources (e.g., NaCl in buffers) can decrease the solubility of hydrochloride salts. If possible, try using a buffer system with a different counter-ion.
-
-
Possible Cause 3: Insufficient mixing or time.
-
Troubleshooting Step: Ensure vigorous mixing (e.g., vortexing, sonication) and allow sufficient time for dissolution. For determining equilibrium solubility, shaking for 24-48 hours is often required[5].
-
-
Possible Cause 4: Concentration exceeds solubility limit.
-
Troubleshooting Step: The desired concentration may be above the compound's intrinsic solubility in the chosen solvent system. Refer to the solubility data table below and consider preparing a more dilute solution or using a different solvent system.
-
Issue 2: Precipitate forms after initial dissolution.
-
Possible Cause 1: pH shift.
-
Troubleshooting Step: The pH of the solution may have shifted upon addition of other components or over time, leading to the precipitation of the less soluble free base. Re-measure and adjust the pH of the final solution.
-
-
Possible Cause 2: Disproportionation.
-
Troubleshooting Step: The hydrochloride salt can convert to its less soluble free base form, a process known as disproportionation. This can be influenced by the pH of the microenvironment and the presence of other excipients. Stabilizing the formulation by maintaining a low pH or by cooling the suspension can help prevent this[6][7].
-
-
Possible Cause 3: Temperature changes.
-
Troubleshooting Step: Solubility is temperature-dependent. If the solution was prepared at an elevated temperature, the compound may precipitate upon cooling to room temperature or 4°C. Determine the solubility at the intended storage and use temperature.
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause 1: Poor solubility leading to inaccurate concentrations.
-
Troubleshooting Step: Undissolved compound can lead to artificially low and variable concentrations in your assays. It is recommended to filter stock solutions through a 0.22 µm filter to remove any undissolved particles before preparing final dilutions.
-
-
Possible Cause 2: Compound precipitating in assay media.
-
Troubleshooting Step: The pH and composition of your cell culture or assay media may not be optimal for maintaining the solubility of the compound. Consider performing a solubility test directly in the final assay buffer. The use of co-solvents like DMSO or ethanol in the final assay medium (at concentrations that do not affect the biological system) can help maintain solubility.
-
Data Presentation
Table 1: Solubility Profile of Etilefrine Hydrochloride (Active Drug)
| Solvent | Solubility | Reference |
| Water | Very soluble / Freely soluble | [1][8][9] |
| Ethanol (95%) | Freely soluble | [1] |
| Ethanol | 5 mg/mL | [10] |
| Acetic Acid (100) | Sparingly soluble | [1] |
| Diethyl Ether | Practically insoluble | [1] |
| Methylene Chloride | Practically insoluble | [8][9] |
| DMF | 30 mg/mL | [10] |
| DMSO | 30 mg/mL | [10] |
| PBS (pH 7.2) | 10 mg/mL | [10] |
Table 2: Physicochemical Properties of Etilefrine
| Property | Value | Reference |
| pKa (Strongest Acidic) | 9.1 | [3] |
| pKa (Strongest Basic) | 9.73 | [3] |
| Water Solubility (predicted) | 13.8 mg/mL | [3] |
| logP (predicted) | 0.01 | [3] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from standard pharmaceutical guidelines to determine the equilibrium solubility of a compound in a specific solvent.
-
Preparation:
-
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid should be visible.
-
Place the container in a shaker bath set to a constant temperature and agitation speed (e.g., 100 rpm).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant[5][11].
-
-
Sample Analysis:
-
After agitation, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or molarity.
-
Report the temperature, pH of the solution, and the duration of the experiment.
-
Protocol 2: Workflow for Troubleshooting Solubility Issues
This workflow provides a systematic approach to diagnosing and resolving solubility problems.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. cymitquimica.com [cymitquimica.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Etilefrine hydrochloride CAS#: 943-17-9 [m.chemicalbook.com]
- 9. 943-17-9 CAS MSDS (Etilefrine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. caymanchem.com [caymanchem.com]
- 11. who.int [who.int]
Technical Support Center: Optimizing Dosage of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in in vitro assays. This compound is presumed to be a prodrug of a beta-2 adrenergic agonist, and the guidance is tailored to address common challenges encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: The chemical structure suggests that [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is a prodrug of a beta-2 adrenergic agonist. The ester bond is likely cleaved by cellular esterases, releasing the active agonist. This active compound is expected to bind to beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.
Q2: Which in vitro assays are most suitable for this compound?
A2: The most relevant in vitro assays are those that measure the activation of the beta-2 adrenergic receptor signaling pathway.[1] Key assays include:
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cAMP Accumulation Assays: Directly measure the downstream product of adenylyl cyclase activation.
-
Radioligand Binding Assays: Determine the binding affinity of the active compound to the beta-2 adrenergic receptor by competing with a radiolabeled ligand.[2][3]
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Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE) to measure transcriptional activation downstream of cAMP signaling.
-
Beta-Arrestin Recruitment Assays: Measure the interaction of beta-arrestin with the activated receptor, which is involved in receptor desensitization and signaling.[2][4]
Q3: What is a typical starting concentration range for in vitro experiments?
A3: For a novel compound, it is recommended to start with a broad concentration range to determine the optimal dose-response curve. A typical starting range for a beta-2 adrenergic agonist would be from 1 nM to 100 µM. Previous studies on similar beta-2 agonists have used concentrations around 10⁻⁶ M (1 µM) as being optimal for receptor expression and related to in vivo therapeutic concentrations.[5]
Q4: How should I prepare the stock solution for this compound?
A4: The hydrochloride salt form of the compound suggests it should be soluble in aqueous solutions. However, it is always best practice to first attempt to dissolve a small amount in high-purity water or a common solvent like DMSO. For cell-based assays, it is crucial to ensure the final solvent concentration is low (typically <0.1%) and does not affect cell viability.
Troubleshooting Guides
Issue 1: No or Low Response in a cAMP Assay
| Possible Cause | Troubleshooting Step |
| Compound Instability | The ester linkage may be unstable in your cell culture medium. Test the stability of the compound in your specific medium over the time course of your experiment using analytical methods like HPLC. Some media components can impact the stability of compounds.[6][7] |
| Low Esterase Activity | The cell line you are using may have low endogenous esterase activity, leading to inefficient conversion of the prodrug to its active form. Consider using a cell lysate or a purified esterase to pre-activate the compound, or screen different cell lines known to have high esterase activity. |
| Incorrect Dosage Range | The active concentration might be outside the range you are testing. Perform a wider dose-response curve, from picomolar to high micromolar concentrations. |
| Receptor Desensitization | Prolonged exposure to an agonist can lead to receptor desensitization. Optimize the incubation time to capture the peak response before significant desensitization occurs. |
| Cell Line Unresponsive | Confirm that your cell line expresses a functional beta-2 adrenergic receptor. You can do this by using a known beta-2 agonist (e.g., isoproterenol) as a positive control. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Poor Compound Solubility | The compound may be precipitating out of solution at higher concentrations. Visually inspect your solutions for any precipitate. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring it does not interfere with the assay. |
| Inconsistent Cell Seeding | Uneven cell numbers across wells can lead to variable responses. Ensure your cell suspension is homogenous before seeding and use a precise multichannel pipette. |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. |
| Edge Effects in Plates | Wells on the outer edges of a microplate can be prone to evaporation, leading to changes in compound concentration. Avoid using the outermost wells or ensure proper humidification during incubation. |
Issue 3: Unexpected Cell Toxicity
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At high concentrations, the compound may have off-target effects that lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range. |
| Solvent Toxicity | The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration used. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). |
| Prodrug Moiety Toxicity | The cleaved 2,2-dimethylpropanoate moiety could potentially be toxic at high concentrations. Test the toxicity of this moiety alone if possible. |
Experimental Protocols
Protocol 1: Determining Dose-Response in a cAMP Accumulation Assay
-
Cell Seeding: Seed a cell line endogenously or recombinantly expressing the beta-2 adrenergic receptor (e.g., HEK293-β2AR, CHO-β2AR) into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁴ M).
-
Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and incubate for a short period.
-
Add the different concentrations of your test compound and a known beta-2 agonist (e.g., isoproterenol) as a positive control. Include a vehicle control (solvent only).
-
Incubate for the optimized time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with the same range of compound concentrations used in the functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a period relevant to your functional assay (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (half-maximal cytotoxic concentration).
Visualizations
Caption: Signaling pathway of the beta-2 adrenergic agonist prodrug.
References
- 1. innoprot.com [innoprot.com]
- 2. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
Disclaimer: The following information is provided for a representative beta-2 adrenergic agonist, hereafter referred to as "Compound X" ([3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride). This guidance is based on general principles for this class of compounds and aims to assist researchers in minimizing off-target effects during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of Compound X?
A1: Compound X is designed as a selective beta-2 adrenergic receptor (β2AR) agonist. Its primary on-target effect is the stimulation of β2ARs, leading to smooth muscle relaxation. This is particularly relevant for bronchodilation in the treatment of respiratory conditions like asthma and COPD.[1]
Q2: What are the potential off-target effects of Compound X?
A2: Off-target effects occur when a drug interacts with unintended molecular targets.[2] For a β2AR agonist like Compound X, potential off-target effects primarily involve the stimulation of other adrenergic receptor subtypes, such as beta-1 (β1AR) and alpha (αAR) adrenergic receptors. This can lead to cardiovascular side effects, including increased heart rate (tachycardia) and palpitations.[3][4] Prolonged use can also lead to receptor desensitization and downregulation, reducing the therapeutic efficacy over time.[5][6]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is a critical aspect of drug development.[2] Strategies include:
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Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.[2][7]
-
High-Throughput Screening (HTS): Rapidly testing compounds against a panel of receptors to identify those with the highest selectivity.[2]
-
Dose-Response Studies: Carefully determining the optimal concentration of Compound X that maximizes on-target effects while minimizing off-target responses.
-
Use of Selective Antagonists: Co-administration with selective antagonists for off-target receptors (e.g., a β1AR antagonist) can help isolate and study the specific effects of β2AR activation.
Troubleshooting Guide
Problem 1: Observing significant cardiovascular effects (e.g., increased heart rate) in animal models at a supposedly therapeutic dose.
-
Possible Cause: Off-target activation of β1-adrenergic receptors in the heart.
-
Troubleshooting Steps:
-
Verify Selectivity: Perform a receptor binding assay to determine the affinity of Compound X for β1AR versus β2AR.
-
Dose Optimization: Conduct a dose-response study to find the minimum effective dose that elicits the desired bronchodilatory effect with minimal cardiovascular side effects.
-
Co-administration with a β1-Blocker: Use a known selective β1AR antagonist (e.g., metoprolol) to see if the cardiovascular effects are mitigated, confirming β1AR as the off-target.
-
Problem 2: Diminished therapeutic effect of Compound X after repeated administration (tachyphylaxis).
-
Possible Cause: Downregulation or desensitization of β2-adrenergic receptors due to prolonged agonist exposure.[5]
-
Troubleshooting Steps:
-
Receptor Expression Analysis: Quantify β2AR expression levels in target tissues (e.g., lung tissue) before and after repeated treatment with Compound X using techniques like Western blotting or qPCR.
-
Intermittent Dosing Regimen: Investigate if an intermittent dosing schedule can prevent or reduce the extent of receptor downregulation compared to continuous administration.
-
Investigate Rescue Strategies: Explore the use of agents that may resensitize the receptors or prevent downregulation.
-
Quantitative Data Summary
The following tables present hypothetical data for Compound X to illustrate a desired selectivity profile.
Table 1: Receptor Binding Affinity (Ki) of Compound X
| Receptor Subtype | Ki (nM) |
| Beta-2 Adrenergic (On-target) | 1.5 |
| Beta-1 Adrenergic (Off-target) | 150 |
| Alpha-1 Adrenergic (Off-target) | > 1000 |
| Alpha-2 Adrenergic (Off-target) | > 1000 |
A higher Ki value indicates lower binding affinity.
Table 2: Functional Potency (EC50) of Compound X
| Assay | EC50 (nM) |
| cAMP accumulation in β2AR-expressing cells (On-target) | 5.2 |
| Increase in heart rate in isolated rat atria (Off-target) | 350 |
A lower EC50 value indicates higher potency.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Selectivity
Objective: To determine the binding affinity (Ki) of Compound X for β1AR and β2AR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing either human β1AR or β2AR.
-
Competition Binding: Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) and increasing concentrations of unlabeled Compound X.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration.
-
Data Analysis: Quantify the radioactivity of the filters using liquid scintillation counting. Determine the IC50 value (concentration of Compound X that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay for On-Target Potency
Objective: To measure the functional potency (EC50) of Compound X in activating the β2AR signaling pathway.
Methodology:
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing β2AR (e.g., HEK293-β2AR).
-
Compound Treatment: Treat the cells with increasing concentrations of Compound X for a specified time.
-
cAMP Measurement: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or TR-FRET assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of Compound X and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: Workflow for minimizing off-target effects.
References
- 1. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Technology - A Method to Reduce the Downregulation of Beta2-adrenergic Receptors in Asthma and COPD [usf.technologypublisher.com]
- 6. scialert.net [scialert.net]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
stability of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. The information is designed to address potential stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this molecule that could be susceptible to degradation?
A1: The molecule contains three key functional groups that can be prone to degradation under certain experimental conditions:
-
Pivalate Ester: Ester groups are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by both acids and bases.[1][2][3][4]
-
Secondary Amine (Ethylamino group): Amines can be susceptible to oxidation.
-
Secondary Alcohol (Hydroxyethyl group): Alcohols can undergo oxidation to form ketones.
The hydrochloride salt form is generally stable but can influence the pH of solutions, which in turn affects the stability of the ester group.
Q2: What is the most likely degradation pathway for this compound?
A2: The most probable degradation pathway is the hydrolysis of the pivalate ester.[2][3][4] This reaction would cleave the ester bond, resulting in the formation of 3-[2-(ethylamino)-1-hydroxyethyl]phenol (the parent alcohol, also known as Etilefrine) and pivalic acid. This hydrolysis can be accelerated by changes in pH and temperature.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place. Based on general guidelines for pharmaceutical substances, storage at controlled room temperature (e.g., 20-25°C) or under refrigeration (2-8°C) in a tightly sealed container is recommended to protect from moisture and light.[5] For long-term storage, -20°C is often used.[5]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of the pivalate ester is highly pH-dependent.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ester can occur. The reaction is typically reversible.[4]
-
Neutral Conditions (pH ~7): The rate of hydrolysis is generally at its minimum around neutral pH.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) of the ester is rapid and irreversible, leading to the formation of the carboxylate salt of pivalic acid and the parent alcohol.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or appearance of new peaks in HPLC analysis over time. | Chemical Degradation: This is likely due to the hydrolysis of the pivalate ester, especially if the compound is in solution. | 1. Verify Solution pH: Ensure the pH of your experimental solution is within a stable range (ideally near neutral).2. Control Temperature: Avoid high temperatures during experiments and storage.[2]3. Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.4. Characterize Degradants: Use techniques like LC-MS to identify the new peaks. The expected primary degradant is 3-[2-(ethylamino)-1-hydroxyethyl]phenol. |
| Variability in experimental results between batches. | Inconsistent Material Quality or Storage: The stability of the compound may have been compromised in one of the batches due to improper storage or handling. | 1. Perform Purity Analysis: Re-analyze the purity of all batches before use.2. Review Storage History: Check the storage conditions (temperature, humidity, light exposure) for each batch.3. Implement Standardized Handling: Ensure all researchers are following the same protocol for handling and storing the compound. |
| Precipitation of the compound from an aqueous solution. | pH Shift or Solubility Issues: The solubility of the hydrochloride salt can be pH-dependent. A shift in pH could cause the free base to precipitate. | 1. Monitor pH: Continuously monitor the pH of your solution.2. Use a Suitable Buffer: Employ a buffer system to maintain a constant pH.3. Determine Solubility Profile: Characterize the solubility of the compound at different pH values. |
Experimental Protocols
Protocol 1: Accelerated Stability Study in Solution
This protocol is designed to assess the stability of the compound under stressed conditions to quickly identify potential degradation pathways.
-
Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a relevant aqueous buffer (e.g., phosphate buffer) at three different pH values: 4.0, 7.0, and 9.0.
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Incubation: Aliquot the solutions into sealed, light-protected vials. Store the vials at an elevated temperature, for example, 40°C.
-
Time Points: Withdraw aliquots for analysis at initial (T=0), 24 hours, 48 hours, and 72 hours.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Quantify the parent compound and any major degradants.
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Data Evaluation: Calculate the percentage of the parent compound remaining at each time point and pH. Plot the degradation profiles to determine the rate of degradation under each condition.
Protocol 2: Photostability Testing
This protocol evaluates the impact of light on the stability of the compound.
-
Sample Preparation: Prepare thin layers of the solid compound on glass plates. Prepare a solution of the compound in a relevant solvent.
-
Exposure: Place the samples in a photostability chamber. Expose them to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
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Analysis: After a defined exposure period, analyze both the light-exposed and control samples for degradation using a suitable analytical method like HPLC.
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Comparison: Compare the degradation profiles of the exposed and control samples to determine the extent of photodegradation.
Visualizations
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxicity of the novel compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. As specific data for this compound is not yet publicly available, this guide offers general protocols, troubleshooting advice, and illustrative examples applicable to the cytotoxic evaluation of a new chemical entity in a selected cell line.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate cell line to test the cytotoxicity of this compound?
A1: The choice of cell line is critical and should be guided by the therapeutic target of the compound. For instance, if the compound is intended as an anti-cancer agent, a panel of cancer cell lines from different tissues (e.g., lung, breast, colon) should be used. If the compound is being evaluated for off-target toxicity, cell lines representing major organs like the liver (e.g., HepG2), kidney (e.g., HEK293), and neuronal cells (e.g., SH-SY5Y) are recommended. It is also beneficial to include a non-cancerous "normal" cell line (e.g., fibroblasts) to assess selectivity.
Q2: What are the most common assays to measure cytotoxicity?
A2: Several assays can be used to measure cytotoxicity, each with its own principle:
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MTT/XTT/MTS Assays: These colorimetric assays measure metabolic activity, where mitochondrial dehydrogenases of viable cells convert a tetrazolium salt into a colored formazan product.
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LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.
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ATP Assay: This luminescent assay measures the amount of ATP present in viable cells, which is a direct indicator of cellular metabolic health.
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Live/Dead Staining (e.g., Trypan Blue, Calcein-AM/Propidium Iodide): These methods use dyes to differentiate between live and dead cells based on membrane integrity, often visualized by microscopy or flow cytometry.
Q3: How do I interpret the IC50 value?
A3: The IC50 (half-maximal inhibitory concentration) represents the concentration of a compound that is required to inhibit a biological process (in this case, cell viability) by 50%. A lower IC50 value indicates a higher potency of the compound. It is crucial to compare the IC50 value in your target cell line (e.g., a cancer cell line) with that in a non-target or normal cell line to determine the therapeutic index or selectivity of the compound.
Q4: Should I be concerned about the stability and solubility of the compound in my cell culture medium?
A4: Absolutely. Poor solubility can lead to precipitation of the compound, resulting in inaccurate concentrations and unreliable data. It is essential to determine the solubility of the compound in your specific cell culture medium. The stability of the compound over the course of the experiment should also be considered, as degradation could lead to a loss of activity. A preliminary stability test using techniques like HPLC can be beneficial.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Compound precipitation | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile medium.- Visually inspect for precipitation after adding the compound to the medium. |
| High background signal in control wells | - Contamination (bacterial, fungal, or mycoplasma)- Reagent instability- Phenol red in the medium interfering with colorimetric assays | - Regularly test cell cultures for contamination.- Prepare fresh reagents and store them properly.- Use phenol red-free medium for colorimetric assays if interference is suspected. |
| No dose-dependent cytotoxicity observed | - Compound is not cytotoxic at the tested concentrations- Compound has degraded- Incorrect assay choice | - Test a wider and higher range of concentrations.- Check the stability of your compound under experimental conditions.- Ensure the chosen assay is appropriate for the expected mechanism of cell death (e.g., apoptosis vs. necrosis). |
| Discrepancies between different cytotoxicity assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity)- Compound interferes with the assay chemistry | - This can provide mechanistic insights. For example, a compound might reduce metabolic activity (MTT assay) without causing membrane leakage (LDH assay) at early time points.- Run a cell-free assay with your compound to check for direct interference with the assay reagents. |
Illustrative Data Presentation
The following table is a hypothetical representation of cytotoxicity data for [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride to illustrate how results can be presented. These are not real experimental values.
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Human Lung Carcinoma | 48 | 15.2 ± 2.1 |
| MCF-7 | Human Breast Adenocarcinoma | 48 | 28.7 ± 3.5 |
| HepG2 | Human Hepatocellular Carcinoma | 48 | 75.4 ± 8.9 |
| MRC-5 | Human Fetal Lung Fibroblast | 48 | > 100 |
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
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Culture the chosen cell line to ~80% confluency.
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
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Compound Treatment:
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Prepare a stock solution of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in a suitable solvent (e.g., DMSO, sterile water).
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Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
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Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control (medium with the same percentage of solvent) and untreated control wells.
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
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After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
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Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
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Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Caption: A simplified diagram of potential apoptotic signaling pathways.
Technical Support Center: Synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, a prodrug of the sympathomimetic agent etilefrine.
Synthetic Pathway Overview
The synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride typically proceeds through a multi-step route starting from 3-hydroxyacetophenone. The key transformations involve protection of the phenolic hydroxyl group as a pivalate ester, followed by alpha-bromination of the ketone, subsequent amination with N-ethylbenzylamine, and a final debenzylation and reduction to yield the target compound.
Caption: Synthetic route for [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis.
| Step | Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. Acylation | Low yield of 3-pivaloyloxyacetophenone | - Incomplete reaction. - Hydrolysis of pivaloyl chloride. - Suboptimal reaction temperature. | - Ensure anhydrous conditions. - Use a slight excess of pivaloyl chloride. - Monitor the reaction by TLC or GC to ensure completion. - Optimize reaction temperature; gentle heating may be required. |
| Formation of side products | - Reaction with other functional groups if present. | - Use a selective acylating agent or protecting group strategy if necessary. | |
| 2. Bromination | Low yield of 2-bromo-3'-pivaloyloxyacetophenone | - Incomplete bromination. - Formation of dibrominated species. - Degradation of the starting material. | - Control the stoichiometry of bromine carefully. - Perform the reaction at a low temperature to minimize side reactions. - Add bromine dropwise to maintain control over the reaction. - Use a suitable solvent like acetic acid or dichloromethane. |
| Reaction is sluggish or does not initiate | - Low reactivity of the substrate. | - Use a catalytic amount of a Lewis acid or HBr to initiate the reaction. | |
| 3. Amination | Low yield of the aminoketone intermediate | - Incomplete reaction. - Formation of side products due to over-alkylation or elimination. - Steric hindrance. | - Optimize the reaction temperature and time; a patent for a similar synthesis suggests a temperature of 10-20°C for 3-6 hours[1]. - Use an appropriate base to neutralize the HBr formed during the reaction. - Adjust the pH to 0.5-1.5 with HCl after the reaction to facilitate product isolation as the hydrochloride salt[1]. |
| Purification challenges | - Presence of unreacted starting materials or N-ethylbenzylamine. | - Utilize column chromatography for purification. - Convert the product to its hydrochloride salt to facilitate crystallization and purification. | |
| 4. Reduction & Debenzylation | Incomplete reduction of the ketone | - Inactive catalyst. - Insufficient hydrogen pressure or reaction time. | - Use fresh, high-quality Pd/C catalyst. - Ensure the reaction is carried out under an inert atmosphere before introducing hydrogen. - A patent for a similar synthesis suggests a reaction time of 12-24 hours at a pressure not exceeding 0.05 MPa and a temperature of 30-40°C[1]. |
| Incomplete debenzylation | - Catalyst poisoning. - Insufficient catalyst loading. | - Increase the catalyst loading. - Ensure the starting material and solvent are free of impurities that could poison the catalyst. | |
| Formation of byproducts | - Over-reduction of the aromatic ring. - Hydrogenolysis of other functional groups. | - Optimize the reaction conditions (pressure, temperature, and time) to favor the desired transformation. - Use a more selective catalyst if necessary. | |
| Final Product | Low purity | - Incomplete purification. - Presence of residual solvents or reagents. | - Recrystallize the final product from a suitable solvent system. - Use High-Performance Liquid Chromatography (HPLC) for final purification if necessary. |
| Product is unstable | - As a prodrug, the ester linkage can be susceptible to hydrolysis. | - Store the final product in a cool, dry, and inert atmosphere. - Avoid exposure to acidic or basic conditions during workup and storage. |
Experimental Protocols
Step 1: Synthesis of 3-Pivaloyloxyacetophenone
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To a solution of 3-hydroxyacetophenone in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere, add pivaloyl chloride dropwise at 0°C.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or distillation.
Step 2: Synthesis of 2-Bromo-3'-pivaloyloxyacetophenone
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Dissolve 3-pivaloyloxyacetophenone in a suitable solvent (e.g., glacial acetic acid or chloroform).
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Add a solution of bromine in the same solvent dropwise at a controlled temperature (e.g., 0-10°C).
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Stir the reaction mixture until the starting material is consumed (monitored by TLC).
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Pour the reaction mixture into ice water and extract the product with an organic solvent.
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Wash the organic layer with a solution of sodium thiosulfate to remove excess bromine, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the bromo-ketone.
Step 3: Synthesis of 3'-Pivaloyloxy-2-(N-ethyl-N-benzylamino)acetophenone
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Dissolve the 2-bromo-3'-pivaloyloxyacetophenone in a suitable solvent (e.g., ethanol or acetonitrile).
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Add N-ethylbenzylamine to the solution at a controlled temperature (e.g., 10-20°C)[1].
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Stir the reaction for 3-6 hours[1].
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After completion, adjust the pH to 0.5-1.5 with a hydrochloric acid solution to precipitate the hydrochloride salt of the product[1].
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Filter the precipitate and wash with a cold solvent to obtain the crude product.
Step 4: Synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
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Dissolve the 3'-pivaloyloxy-2-(N-ethyl-N-benzylamino)acetophenone hydrochloride in a suitable solvent such as isopropanol or ethanol containing hydrochloric acid[2].
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Add a palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).
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Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) at a controlled temperature (e.g., 30-40°C) for 12-24 hours[1].
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Monitor the reaction for the disappearance of the starting material.
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Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Recrystallize the crude product from a suitable solvent system to yield the pure [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the role of the pivaloyl group in this synthesis?
A1: The pivaloyl group serves as a protecting group for the phenolic hydroxyl group of 3-hydroxyacetophenone. This prevents unwanted side reactions at the hydroxyl group during the subsequent bromination and amination steps. The pivaloyl ester also increases the lipophilicity of the molecule, which can be advantageous for its prodrug characteristics.
Q2: Why is N-ethylbenzylamine used in the amination step instead of ethylamine?
A2: N-ethylbenzylamine is used as a precursor to the ethylamino group. The benzyl group serves as a protecting group for the secondary amine, which can be easily removed under the same hydrogenolysis conditions used to reduce the ketone in the final step. Using ethylamine directly could lead to multiple alkylations and other side reactions.
Q3: What are the critical parameters to control during the final hydrogenation step?
A3: The critical parameters for the catalytic hydrogenation are the choice and quality of the catalyst (Pd/C), hydrogen pressure, reaction temperature, and reaction time. These parameters need to be carefully optimized to ensure complete reduction of the ketone and debenzylation without causing over-reduction of the phenyl ring or other side reactions. A patent for a similar synthesis suggests a temperature of 30-40°C and a reaction time of 12-24 hours under a low hydrogen pressure[1].
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of most steps. For the final hydrogenation step, where the starting material and product have different UV activities and polarities, TLC or High-Performance Liquid Chromatography (HPLC) can be used. Gas Chromatography (GC) may also be suitable for monitoring the more volatile intermediates.
Q5: What are the expected challenges in the purification of the final product?
A5: The final product is a hydrochloride salt, which can sometimes be challenging to crystallize. It is also important to remove any residual palladium catalyst from the final product, as this is a common impurity in hydrogenation reactions. Recrystallization is the primary method for purification, but preparative HPLC may be necessary to achieve high purity.
Data Presentation
Table 1: Summary of Reaction Steps and Typical Conditions
| Step | Reaction | Key Reagents | Typical Solvent | Temperature (°C) | Duration (h) |
| 1 | Acylation | Pivaloyl chloride, Base (e.g., Pyridine) | Dichloromethane | 0 to RT | 2-6 |
| 2 | Bromination | Bromine | Acetic Acid | 0-10 | 1-3 |
| 3 | Amination | N-Ethylbenzylamine | Ethanol | 10-20 | 3-6 |
| 4 | Reduction & Debenzylation | H₂, Pd/C, HCl | Isopropanol/Ethanol | 30-40 | 12-24 |
Note: These are typical conditions and may require optimization for specific experimental setups.
Signaling Pathways and Workflows
Caption: A general troubleshooting workflow for the synthesis.
References
Technical Support Center: Overcoming Resistance to [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in cancer cell experiments. This compound is a beta-2 adrenergic receptor (ADRB2) agonist, and its effects are mediated through the ADRB2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride?
A1: This compound is a prodrug that is converted to its active form, a beta-2 adrenergic receptor (ADRB2) agonist. As an agonist, it binds to and activates ADRB2, a G-protein coupled receptor (GPCR).[1][2][3] This activation stimulates downstream signaling cascades, primarily through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1] PKA can then phosphorylate various downstream targets, influencing cellular processes like proliferation, survival, and metabolism.[4][5]
Q2: Why are my cancer cells showing resistance to the effects of this ADRB2 agonist?
A2: Resistance to a beta-2 adrenergic agonist in cancer cells can arise from several mechanisms:
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Receptor Downregulation or Desensitization: Prolonged exposure to an agonist can lead to the downregulation of ADRB2 expression on the cell surface or desensitization of the receptor through phosphorylation by G-protein coupled receptor kinases (GRKs) and subsequent binding of β-arrestins, which uncouple the receptor from its G-protein.[2]
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Alterations in Downstream Signaling: Mutations or altered expression of components of the downstream signaling pathway, such as adenylyl cyclase, PKA, or their substrates, can render the cells unresponsive to receptor activation.
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Activation of Compensatory Pathways: Cancer cells may activate alternative survival pathways to bypass their dependence on the ADRB2 signaling axis.
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Increased Drug Efflux: Overexpression of multidrug resistance transporters could potentially reduce the intracellular concentration of the active compound, although this is less common for receptor agonists.
Q3: Can activation of the beta-2 adrenergic pathway by this compound contribute to resistance to other cancer therapies?
A3: Yes, there is accumulating evidence that activation of the ADRB2 signaling pathway can promote resistance to cytotoxic drugs and other targeted therapies.[4] For instance, in prostate cancer, ADRB2 signaling has been shown to increase resistance to cytotoxic therapies by upregulating the anti-apoptotic protein MCL1 via a PKA-dependent mechanism.[4] This pathway can also promote cell survival and resistance to apoptosis induced by chemotherapy.[5]
Troubleshooting Guides
Issue 1: Decreased or No Cellular Response to the ADRB2 Agonist
| Possible Cause | Troubleshooting Steps |
| ADRB2 Receptor Downregulation/Desensitization | 1. Verify Receptor Expression: Perform Western blot or qPCR to quantify ADRB2 protein and mRNA levels in your resistant cells compared to sensitive parental cells. 2. Assess Receptor Localization: Use immunofluorescence to visualize ADRB2 on the cell surface. Internalization of the receptor is a sign of desensitization. 3. Washout and Recovery: Remove the agonist from the culture medium for 24-48 hours and then re-stimulate to see if sensitivity is restored. |
| Impaired Downstream Signaling | 1. Measure cAMP Levels: Use a cAMP assay to determine if intracellular cAMP levels increase upon agonist stimulation. A lack of increase suggests a defect at or upstream of adenylyl cyclase. 2. Assess PKA Activity: Use a PKA activity assay or Western blot with an antibody specific for phosphorylated PKA substrates to check if PKA is being activated. |
| Incorrect Drug Concentration or Stability | 1. Confirm Drug Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment. 2. Perform a Dose-Response Curve: Determine the EC50 of the compound in your sensitive cell line to ensure you are using an appropriate concentration for your resistant cells. |
Issue 2: ADRB2 Agonist is Increasing Resistance to a Co-administered Cytotoxic Drug
| Possible Cause | Troubleshooting Steps |
| Upregulation of Anti-Apoptotic Proteins (e.g., MCL1, Bcl-2) | 1. Assess Protein Levels: Perform Western blotting to check the expression levels of key anti-apoptotic proteins like MCL1 and Bcl-2 in the presence and absence of the ADRB2 agonist.[4] 2. Inhibit the ADRB2 Pathway: Use an ADRB2 antagonist (e.g., propranolol) or a PKA inhibitor (e.g., H-89) in combination with your cytotoxic drug to see if it restores sensitivity.[4] |
| Induction of Autophagy | 1. Monitor Autophagy Markers: Use Western blotting to detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation. 2. Inhibit Autophagy: Use an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) to see if it enhances the efficacy of your cytotoxic drug in the presence of the ADRB2 agonist. |
| Activation of Pro-Survival Signaling (e.g., MAPK/ERK, PI3K/Akt) | 1. Probe Key Signaling Nodes: Use phospho-specific antibodies in Western blotting to determine if pathways like ERK or Akt are activated by the ADRB2 agonist in your cells. 2. Use Pathway Inhibitors: Combine your treatment with specific inhibitors of the identified pro-survival pathway to assess if resistance is reversed. |
Data Presentation
Table 1: Example IC50 Values for a Cytotoxic Drug in the Presence/Absence of an ADRB2 Agonist
| Cell Line | Treatment | IC50 (µM) |
| Cancer Cell Line X | Cytotoxic Drug Alone | 10 |
| Cancer Cell Line X | Cytotoxic Drug + ADRB2 Agonist | 50 |
| Cancer Cell Line X | Cytotoxic Drug + ADRB2 Agonist + Propranolol | 12 |
Experimental Protocols
Protocol 1: Western Blot for ADRB2 and Downstream Signaling Proteins
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ADRB2, phospho-PKA substrates, MCL1, LC3, phospho-ERK, phospho-Akt, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the experimental compounds (e.g., cytotoxic drug with or without the ADRB2 agonist and/or inhibitors).
-
Incubation: Incubate for the desired time period (e.g., 48-72 hours).
-
Assay: Add the viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values.
Visualizations
Caption: ADRB2 signaling pathway leading to inhibition of apoptosis.
Caption: Troubleshooting workflow for decreased agonist response.
References
- 1. An Insight into GPCR and G-Proteins as Cancer Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Proteins and G Protein Coupled Receptors as Cancer Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientists Illuminate Mechanism of Common Drug Target | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 4. β2-adrenoreceptor Signaling Increases Therapy Resistance in Prostate Cancer by Upregulating MCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
Disclaimer: The following troubleshooting guide and FAQs are based on established principles of chemical synthesis and common challenges encountered during the scale-up of structurally related phenylethylamine derivatives. Specific experimental data for the scale-up synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is not extensively available in public literature. This guide is intended to provide general advice and starting points for addressing common manufacturing challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis.
| Problem ID | Issue Description | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| RED-01 | Low yield in reductive amination step. | 1. Incomplete imine formation. 2. Degradation of the imine intermediate. 3. Sub-optimal reducing agent or reaction conditions.[1][2] 4. Competing reduction of the ketone starting material by the reducing agent.[3] | 1. Monitor Imine Formation: Use in-process controls (e.g., HPLC, GC) to confirm complete conversion of the ketone to the imine before adding the reducing agent. Consider using a Dean-Stark apparatus to remove water if necessary. 2. Control Temperature: Maintain the recommended temperature during imine formation and reduction. Excursions can lead to side reactions or degradation. 3. Evaluate Reducing Agents: If using sodium borohydride (NaBH₄), consider switching to a milder, more selective agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to minimize ketone reduction.[3] 4. pH Control: Ensure the reaction pH is within the optimal range for both imine formation and reduction (typically weakly acidic). |
| IMP-01 | Presence of unreacted ketone starting material in the final product. | 1. Inefficient reductive amination (see RED-01). 2. Inadequate purification of the intermediate or final product. | 1. Optimize Reaction: Re-evaluate the stoichiometry of the amine and reducing agent. Increase equivalents if necessary, based on in-process monitoring. 2. Improve Purification: Develop a more effective crystallization or chromatographic purification step. Consider a reactive purification (e.g., bisulfite wash) to sequester the residual ketone if compatible with the product. |
| IMP-02 | High levels of over-alkylated (tertiary amine) impurity. | 1. The secondary amine product is reacting further with the ketone and reducing agent. 2. Use of a highly reactive reducing agent or harsh conditions. | 1. Stoichiometry Control: Use a minimal excess of the ketone starting material. 2. Slow Addition: Add the reducing agent slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Choice of Amine: If possible, start with a primary amine in slight excess to favor the formation of the desired secondary amine.[4] |
| PUR-01 | Difficulty in crystallizing the final hydrochloride salt. | 1. Presence of impurities inhibiting crystallization.[5] 2. Incorrect solvent system or supersaturation level. 3. Formation of an oil instead of a solid. | 1. Impurity Removal: Ensure the free base is of high purity (>99%) before attempting salt formation. Additional purification by column chromatography or recrystallization of the free base may be needed.[6] 2. Solvent Screening: Perform a systematic solvent screen to identify suitable anti-solvents and crystallization conditions. Common solvents for hydrochloride salt formation include isopropanol, ethanol, and ethyl acetate. 3. Seeding: Use seed crystals of the desired polymorph to induce crystallization and control particle size.[7] 4. Controlled Cooling/Addition: Implement a slow cooling profile or a slow addition of the anti-solvent to avoid rapid precipitation, which can lead to oiling out or amorphous material. |
| PHYS-01 | Final API has poor filtration or drying characteristics. | 1. Unfavorable crystal habit (e.g., needles). 2. Very fine particle size distribution. | 1. Crystallization Optimization: Modify crystallization parameters (solvent, temperature, agitation rate) to influence crystal habit. 2. Control Nucleation and Growth: Adjust the rate of supersaturation to favor crystal growth over nucleation, leading to larger particles. Seeding is a powerful tool for this.[8] 3. Wet Milling: Consider wet milling of the slurry before isolation to break up agglomerates and improve the particle size distribution. |
| STAB-01 | Product degradation observed during work-up or isolation. | 1. The benzylic hydroxyl group may be susceptible to elimination or substitution under harsh acidic or basic conditions. 2. Oxidation of the amine or hydroxyl group. | 1. pH Control: Maintain moderate pH during extractions and work-up procedures. Avoid prolonged exposure to strong acids or bases. 2. Inert Atmosphere: If oxidation is suspected, conduct reactions and work-ups under an inert atmosphere (e.g., nitrogen or argon). 3. Temperature Control: Keep temperatures as low as reasonably possible during distillations and drying to minimize thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the reductive amination step for this type of synthesis?
A1: The most critical parameters are:
-
Temperature: Controls reaction rate and minimizes side reactions.
-
pH: Crucial for both the formation of the imine intermediate and the stability/activity of the reducing agent.
-
Reagent Stoichiometry: The ratio of ketone, amine, and reducing agent determines the reaction efficiency and impurity profile.
-
Water Content: Water is a byproduct of imine formation and can affect the reaction equilibrium. Its removal or careful management is important.
-
Addition Rate: The rate of addition of the reducing agent can influence selectivity and prevent exotherms.
Q2: How can I control the formation of process-related impurities during scale-up?
A2: Controlling impurities requires a multi-faceted approach:
-
High-Quality Starting Materials: Ensure the purity of all raw materials and reagents, as impurities can be carried through the synthesis.[9]
-
Process Optimization: Optimize reaction conditions (temperature, pressure, reaction time, pH) to maximize the formation of the desired product and minimize side reactions. This is a core principle of Quality by Design (QbD).[9]
-
In-Process Controls (IPCs): Regularly monitor the reaction progress to ensure it is performing as expected and to stop it at the optimal time.
-
Purge Studies: Understand where impurities are formed and how they are removed by downstream purification steps (e.g., extraction, crystallization).[9]
-
Robust Purification: Design effective purification steps, particularly crystallization, which can be highly selective in removing impurities.[6]
Q3: What are the best practices for achieving a consistent and stable polymorphic form of the final hydrochloride salt?
A3: Achieving polymorphic control is critical for the final API's performance.[10] Best practices include:
-
Polymorph Screening: Early in development, perform a thorough screen to identify all accessible crystal forms and determine the most thermodynamically stable one.
-
Define a Robust Crystallization Process: Precisely define and control parameters such as solvent system, temperature profile, agitation rate, and seeding protocol. The process should be designed to consistently produce the desired form.[5]
-
Seeding: Always use seed crystals of the target polymorph. This is the most effective way to control which form crystallizes.[7]
-
Characterization: Use analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the polymorphic identity and purity of each batch.
Q4: Which analytical techniques are most suitable for reaction monitoring and final product purity assessment?
A4: A combination of chromatographic and spectroscopic techniques is essential:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis, capable of separating and quantifying the API and its organic impurities.[11]
-
Gas Chromatography (GC): Ideal for analyzing volatile components, such as residual solvents.[11]
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS), it is invaluable for identifying the structure of unknown impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for definitive structure elucidation of the API and for characterizing isolated impurities.[13][14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups and for raw material identification.
Data Presentation
The following tables provide examples of typical data that would be generated during a scale-up campaign.
Table 1: Example In-Process Control Data for Reductive Amination Step
| Parameter | Target Range | Batch 101 Result | Batch 102 Result | Batch 103 Result |
| Reaction Temperature | 20-25 °C | 22.5 °C | 23.1 °C | 22.8 °C |
| Reaction Time | 8-10 hours | 9.5 hours | 9.0 hours | 9.2 hours |
| Conversion (HPLC Area %) | > 99.0% | 99.6% | 99.8% | 99.5% |
| Key Impurity (Area %) | < 0.5% | 0.35% | 0.28% | 0.41% |
Table 2: Example Impurity Profile for Final API
| Impurity Name/Identifier | Classification | ICH Limit | Typical Batch Result | Analytical Method |
| 3-(1-Hydroxy-2-oxoethyl)phenyl 2,2-dimethylpropanoate | Starting Material | < 0.10% | 0.08% | HPLC |
| [3-[2-(diethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate | Over-alkylation by-product | < 0.15% | 0.11% | HPLC, LC-MS |
| 3-(1-Hydroxyethyl)phenyl 2,2-dimethylpropanoate | Reduction by-product | < 0.15% | Not Detected | HPLC |
| Unidentified Impurity at RRT 1.25 | Process-related | < 0.10% | 0.06% | HPLC |
| Isopropanol | Residual Solvent | < 5000 ppm | 1250 ppm | GC-HS |
Experimental Protocols
Key Experiment: Reductive Amination
Objective: To synthesize [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate free base via reductive amination of a ketone precursor.
Methodology:
-
Reactor Setup: A 100 L jacketed glass reactor is charged with 3-(1-hydroxy-2-oxoethyl)phenyl 2,2-dimethylpropanoate (5.0 kg, 1 equiv.) and methanol (50 L). The mixture is stirred under a nitrogen atmosphere.
-
Amine Addition: Ethylamine (70% solution in water, 1.5 equiv.) is added to the reactor over 15 minutes. The temperature is maintained at 20-25 °C.
-
Imine Formation: The reaction is stirred for 2 hours at 25 °C. An in-process control sample is taken and analyzed by HPLC to confirm the consumption of the starting ketone (>98% conversion).
-
Reduction: The reaction mixture is cooled to 0-5 °C. Sodium borohydride (NaBH₄, 1.2 equiv.) is added portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Quench: After stirring for an additional 2 hours at 5 °C, the reaction is slowly quenched by the addition of 1 M hydrochloric acid until the pH is ~7.
-
Work-up: The methanol is removed under reduced pressure. The resulting aqueous slurry is diluted with water (20 L) and extracted with ethyl acetate (2 x 25 L). The combined organic layers are washed with brine (15 L), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude free base.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the pure free base, which is then used in the final salt formation step.
Visualizations
Caption: Figure 1. A generalized workflow for the synthesis of the target compound.
Caption: Figure 2. A decision tree for investigating an out-of-specification impurity.
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. scribd.com [scribd.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 8. syrris.com [syrris.com]
- 9. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 10. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. hovione.com [hovione.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. oceanicpharmachem.com [oceanicpharmachem.com]
Technical Support Center: In Vivo Efficacy Studies of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo efficacy studies with [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, a potential beta-adrenergic agonist.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride?
A1: Based on its chemical structure, a phenylethanolamine derivative, the compound is predicted to act as a beta-adrenergic agonist. Beta-adrenergic agonists stimulate beta-receptors, leading to smooth muscle relaxation and are commonly used for conditions like asthma and COPD.[1][2][3] The ethylamino and hydroxyl groups on the side chain are characteristic features of many beta-2 adrenergic agonists.[4]
Q2: What are the critical first steps before initiating an in vivo efficacy study?
A2: Before beginning an in vivo efficacy study, it is crucial to perform dose-range finding studies and preliminary pharmacokinetic evaluations.[5] These initial steps help in determining the maximum tolerated dose and establishing an optimal dosing regimen to achieve therapeutic concentrations without significant toxicity.[5]
Q3: How can I minimize variability in my in vivo study?
A3: To minimize variability, it is important to balance treatment groups based on key variables that could influence the study's outcome.[6] For instance, in a study on a potential bronchodilator, baseline airway hyperresponsiveness should be similar across all experimental groups.[6] Additionally, standardizing experimental procedures, environmental conditions, and using a consistent methodology for data collection are essential.[7]
Q4: What are the common adverse effects associated with beta-agonists that I should monitor for in my in vivo studies?
A4: Common adverse effects of beta-agonists that can be observed in animal models include tachycardia (increased heart rate), tremors, and potential changes in serum potassium and glucose levels.[8] In some cases, particularly with chronic administration, a loss of bronchoprotection may occur.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High variability in animal response to the compound.
-
Possible Cause: Inconsistent drug administration, leading to variable drug exposure.
-
Troubleshooting Steps:
-
Verify Administration Technique: Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection, inhalation) is performed consistently and accurately for all animals.
-
Check Vehicle and Formulation: Confirm the compound is fully dissolved or uniformly suspended in the vehicle. If precipitation is observed, consider adjusting the formulation or vehicle.
-
Animal Acclimatization: Ensure all animals are properly acclimatized to the experimental conditions and handling procedures to reduce stress-induced variability.
-
Randomize Animal Allocation: Use a robust randomization method to allocate animals to different treatment groups.
-
Issue 2: Lack of a clear dose-response relationship.
-
Possible Cause: The selected dose range may be too narrow, too high (on the plateau of the dose-response curve), or too low.
-
Troubleshooting Steps:
-
Expand Dose Range: Conduct a pilot study with a wider range of doses to identify the optimal range for establishing a clear dose-response curve.
-
Assess Compound Stability: Verify the stability of the compound in the dosing formulation over the duration of the experiment.[10]
-
Evaluate Pharmacokinetics: If not already done, perform a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which can inform dose selection and frequency.
-
Issue 3: Unexpected mortality in the treatment group.
-
Possible Cause: The administered dose may be exceeding the maximum tolerated dose (MTD), or the compound may have off-target toxic effects.
-
Troubleshooting Steps:
-
Review Dose-Finding Data: Re-evaluate the data from your initial dose-range finding studies.
-
Conduct a Toxicity Study: Perform a more detailed acute or sub-chronic toxicity study to identify the MTD and characterize any potential organ-specific toxicities.[5]
-
Monitor for Clinical Signs: Closely observe the animals for any clinical signs of toxicity, such as changes in weight, behavior, or physical appearance.
-
Data Presentation
Summarize quantitative data in a structured tabular format for clear comparison.
Table 1: Example of Dose-Response Data for Bronchodilator Efficacy
| Treatment Group | Dose (mg/kg) | N | Baseline Penh | Post-treatment Penh (Mean ± SEM) | % Inhibition of Bronchoconstriction |
| Vehicle | 0 | 8 | 2.5 ± 0.2 | 2.4 ± 0.3 | 4% |
| Compound X | 0.1 | 8 | 2.6 ± 0.3 | 1.8 ± 0.2 | 31% |
| Compound X | 1 | 8 | 2.5 ± 0.2 | 1.1 ± 0.1 | 56% |
| Compound X | 10 | 8 | 2.7 ± 0.3 | 0.5 ± 0.1 | 81% |
| Positive Control | 1 | 8 | 2.6 ± 0.2 | 0.6 ± 0.1 | 77% |
Penh: Enhanced Pause, a measure of airway resistance.
Table 2: Example of Pharmacokinetic Parameters
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Compound X | Intravenous | 1 | 550 ± 45 | 0.1 | 850 ± 70 | 2.5 ± 0.3 |
| Compound X | Oral | 10 | 210 ± 30 | 0.5 | 1200 ± 150 | 3.1 ± 0.4 |
Experimental Protocols
Protocol 1: In Vivo Bronchodilator Efficacy Study in a Mouse Model of Asthma
-
Animal Model: Use an established mouse model of allergic asthma (e.g., ovalbumin-sensitized and challenged BALB/c mice).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to treatment groups (vehicle, different doses of the test compound, and a positive control like salbutamol).
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Drug Administration: Administer the test compound or controls via the desired route (e.g., intratracheal, intranasal, or intraperitoneal) at a specified time before bronchoconstriction challenge.
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Bronchoconstriction Challenge: Induce bronchoconstriction using an agent like methacholine.
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Measurement of Airway Hyperresponsiveness: Measure airway resistance and compliance using a whole-body plethysmograph.
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Data Analysis: Analyze the data to determine the effect of the compound on airway hyperresponsiveness.
Protocol 2: Cardiovascular Safety Assessment in Rats
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Animal Model: Use telemetry-implanted conscious rats to allow for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.
-
Acclimatization: Allow animals to recover from surgery and acclimatize to the experimental setup.
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Baseline Measurement: Record baseline cardiovascular parameters (heart rate, blood pressure) for a sufficient period before drug administration.
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Drug Administration: Administer the test compound via the intended clinical route.
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Data Collection: Continuously monitor and record heart rate and blood pressure for a predefined period post-administration.
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Data Analysis: Analyze the data to assess any significant changes in cardiovascular parameters compared to baseline and vehicle-treated animals.
Visualizations
Caption: A typical workflow for an in vivo efficacy study.
References
- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. ichor.bio [ichor.bio]
- 8. researchgate.net [researchgate.net]
- 9. Chronic treatment in vivo with β-adrenoceptor agonists induces dysfunction of airway β2-adrenoceptors and exacerbates lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
identifying and mitigating impurities in [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. Our goal is to help you identify and mitigate common impurities, ensuring the quality and integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride?
A1: Based on a likely synthetic route starting from 3'-hydroxyacetophenone, the following are potential impurities:
-
Starting Materials and Intermediates:
-
3'-Hydroxyacetophenone (unreacted)
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3'-(2,2-dimethylpropanoyloxy)acetophenone (acylated intermediate)
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2-Bromo-1-(3'-(2,2-dimethylpropanoyloxy)phenyl)ethan-1-one (brominated intermediate)
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1-(3'-(2,2-dimethylpropanoyloxy)phenyl)-2-(ethylamino)ethan-1-one (aminoketone intermediate)
-
-
Side-Products:
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Over-alkylation products: Di-ethylated amine byproducts can form during the ethylation step.[1][2][3]
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Di-brominated species: The bromination of the acetophenone derivative might lead to the formation of di-bromo side products.[4]
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Hydrolysis products: The pivalate ester is susceptible to hydrolysis back to the corresponding phenol, especially under acidic or basic conditions.[5]
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Incomplete reduction products: Residual aminoketone intermediate if the reduction step is not complete.
-
Debenzylation byproducts: If a benzyl-protected amine is used, incomplete debenzylation can result in N-benzyl impurities.
-
Q2: What analytical techniques are recommended for identifying and quantifying impurities in this synthesis?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:[6][7][8][9][10][11][12][13]
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High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is the primary technique for separating and quantifying the main component and its organic impurities. A gradient elution method is often necessary to resolve all components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of isolated impurities.
-
Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the impurities.
Q3: How can I control the formation of over-alkylation impurities during the N-ethylation step?
A3: Over-alkylation is a common issue when alkylating amines.[1][2][3] To minimize the formation of di-ethylated byproducts, consider the following strategies:
-
Control of Stoichiometry: Use a controlled molar ratio of the amine to the ethylating agent. An excess of the amine can help to reduce the likelihood of the ethylated product reacting further.
-
Choice of Ethylating Agent: The reactivity of the ethylating agent can influence the extent of over-alkylation.
-
Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can help to control the reaction and minimize side products.
-
Use of a Protecting Group: Temporarily protecting the amine functionality can prevent over-alkylation. The protecting group is then removed in a subsequent step.
Q4: What are the best practices for minimizing the hydrolysis of the pivalate ester during the synthesis and work-up?
A4: The pivalate ester can be sensitive to both acidic and basic conditions.[5] To prevent hydrolysis:
-
pH Control: Maintain a neutral or near-neutral pH during work-up and purification steps whenever possible.
-
Temperature: Avoid excessive heat, as it can accelerate hydrolysis.
-
Aqueous Work-up: Minimize prolonged contact with aqueous acidic or basic solutions. If an acid or base wash is necessary, perform it quickly and at a low temperature.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final product | Incomplete acylation of 3'-hydroxyacetophenone. | Ensure the use of a suitable acylating agent (pivaloyl chloride) and base (e.g., pyridine, triethylamine) in an appropriate solvent. Monitor the reaction by TLC or HPLC to ensure completion. |
| Incomplete bromination of the acylated intermediate. | Use a suitable brominating agent (e.g., NBS, Br₂) with appropriate initiation (e.g., light, radical initiator) and monitor the reaction progress to avoid both incomplete reaction and over-bromination. | |
| Incomplete reaction with N-ethylamine. | Ensure the amine is not protonated if a free base is required for the reaction. Use an appropriate solvent and temperature. | |
| Incomplete reduction of the aminoketone. | Choose a suitable reducing agent (e.g., NaBH₄, H₂/Pd-C) and ensure sufficient reaction time and appropriate temperature and pressure (for catalytic hydrogenation). | |
| Product loss during work-up and purification. | Optimize extraction and crystallization procedures. Consider using column chromatography for purification if crystallization is difficult. | |
| Presence of a significant amount of unreacted 3'-hydroxyacetophenone | Inefficient acylation. | Increase the equivalents of pivaloyl chloride and base. Extend the reaction time or increase the temperature moderately. |
| Presence of di-brominated impurities | Harsh bromination conditions. | Use a milder brominating agent like N-bromosuccinimide (NBS) instead of bromine. Control the stoichiometry of the brominating agent carefully. Perform the reaction at a lower temperature.[4] |
| Presence of N-benzyl impurity (if applicable) | Incomplete debenzylation. | Ensure the catalyst (e.g., Pd/C) is active. Increase the hydrogen pressure and/or reaction time for catalytic hydrogenation.[14] |
| Final product is an oil or difficult to crystallize | Presence of residual solvents or impurities. | Ensure all solvents are removed under high vacuum. Attempt purification by column chromatography before crystallization. Try different solvent systems for crystallization. |
| Hydrolysis of the pivalate ester detected | Exposure to strong acid or base during work-up. | Neutralize the reaction mixture carefully before extraction. Use mild acidic or basic washes for short durations and at low temperatures. |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes, followed by a gradient of methanol in dichloromethane. The exact gradient will depend on the polarity of the impurities to be removed.
-
Monitoring: Fractions should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light.
Visualizations
Caption: Synthetic workflow and potential impurity introduction points.
Caption: Logical troubleshooting workflow for synthesis issues.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, also known as Etilefrine Pivalate Hydrochloride, and its parent compound, Etilefrine. Etilefrine Pivalate is a prodrug of Etilefrine, designed to enhance its therapeutic effects in managing orthostatic hypotension. This document synthesizes available experimental data to offer a clear, objective comparison of their performance.
Executive Summary
Etilefrine is a sympathomimetic agent that directly stimulates α1 and β1 adrenergic receptors, leading to vasoconstriction and increased cardiac output, respectively. These actions counteract the drop in blood pressure experienced in orthostatic hypotension. Etilefrine Pivalate was developed to improve the oral bioavailability and duration of action of Etilefrine. Clinical evidence suggests that Etilefrine Pivalate is significantly more potent than Etilefrine when administered orally at equimolar doses.
Data Presentation: Comparative Efficacy
A key clinical trial directly comparing the oral effectiveness of Etilefrine Pivalate and Etilefrine in patients with orthostatic dysregulation found that equimolar doses of Etilefrine Pivalate were nearly twice as active as Etilefrine in augmenting systolic blood pressure.[1] The enhanced efficacy of the pivalate ester is attributed to the inhibition of first-pass metabolism in the liver, leading to higher plasma concentrations of the active compound.[1]
| Parameter | Etilefrine Pivalate | Etilefrine | Reference |
| Relative Potency | Nearly twice as active as Etilefrine | - | [1] |
| Effect on Systolic Blood Pressure (Long-term) | +40.3 mmHg | Data not available from direct comparative study | [2] |
| Effect on Diastolic Blood Pressure | No significant influence | No significant influence | [1] |
| Effect on Heart Rate | Virtually unaltered | - | [2] |
| Mechanism of Enhanced Efficacy | Inhibition of first-pass inactivation | Subject to first-pass metabolism | [1] |
| Typical Oral Dose (Orthostatic Hypotension) | 15 mg | 10.8 mg (equimolar to 15 mg Etilefrine Pivalate) |
Experimental Protocols
The evaluation of drugs for orthostatic hypotension typically involves a standardized experimental protocol to assess their pressor effects. The following is a generalized methodology based on clinical trials in this field.
Study Design: A randomized, double-blind, placebo-controlled crossover or parallel-group study is the standard.
Participants: Patients with a confirmed diagnosis of orthostatic hypotension, characterized by a significant drop in blood pressure upon standing.
Procedure:
-
Baseline Measurement: After a period of rest in the supine position (typically 10-20 minutes), baseline blood pressure and heart rate are measured.
-
Drug Administration: Participants are administered a single oral dose of the investigational drug (Etilefrine Pivalate or Etilefrine) or a placebo.
-
Post-Dose Monitoring: Blood pressure and heart rate are monitored at regular intervals (e.g., every 15-30 minutes) for several hours while the participant remains in the supine position.
-
Orthostatic Challenge (Tilt-Table Test or Active Standing Test): At specific time points post-dosing, an orthostatic challenge is performed.
-
Active Standing: The participant stands up from the supine position, and blood pressure and heart rate are measured immediately and at timed intervals (e.g., 1, 3, 5, and 10 minutes) while standing.
-
Tilt-Table Test: The participant is secured to a motorized table that is tilted to a head-up position (typically 60-70 degrees) for a specified duration, during which cardiovascular parameters are continuously monitored.
-
-
Data Analysis: The primary endpoints are the changes in systolic and diastolic blood pressure and heart rate in both supine and standing positions compared to baseline and placebo. The area under the curve (AUC) for the change in blood pressure over time can also be calculated to assess the duration of action.
Signaling Pathways
Etilefrine exerts its therapeutic effect by activating α1 and β1 adrenergic receptors. The distinct signaling cascades initiated by these receptors are illustrated below.
α1-Adrenergic Receptor Signaling Pathway
Caption: α1-Adrenergic receptor signaling cascade leading to vasoconstriction.
β1-Adrenergic Receptor Signaling Pathway
Caption: β1-Adrenergic receptor signaling cascade increasing cardiac output.
References
validating the in vivo efficacy of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in preclinical models
To fulfill your request, I will create a template for a comparison guide based on a well-established and publicly documented class of drugs, beta-agonists, which have a similar mechanism of action to what can be inferred from the chemical structure provided (a phenylethanolamine derivative). This will serve as a comprehensive example of how such a guide should be structured and the level of detail required.
This guide compares the in vivo efficacy of Salbutamol, a widely used short-acting beta-2 adrenergic agonist, with a hypothetical alternative, "Compound X" (representing a novel investigational drug like the one in your query), in preclinical models of allergic asthma.
Overview of Compounds
| Compound | Chemical Class | Mechanism of Action | Primary Indication |
| Salbutamol | Phenylethanolamine | Selective β2-adrenergic receptor agonist | Bronchodilator for asthma and COPD |
| Compound X | (Hypothetical) | (Hypothetical) Selective β2-adrenergic receptor agonist with potential anti-inflammatory properties | Investigational treatment for asthma |
In Vivo Efficacy Data: Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice
This section summarizes the key findings from a comparative in vivo study.
Table 1: Effect on Airway Hyperresponsiveness (AHR)
| Treatment Group | Dose (mg/kg, i.p.) | Penh Value (Mean ± SEM) | % Inhibition of AHR |
| Vehicle Control | - | 4.5 ± 0.3 | - |
| Salbutamol | 1 | 2.1 ± 0.2 | 53.3% |
| Compound X | 1 | 1.8 ± 0.2 | 60.0% |
| Compound X | 0.5 | 2.5 ± 0.3 | 44.4% |
Table 2: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Dose (mg/kg, i.p.) | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) |
| Vehicle Control | - | 8.2 ± 0.7 | 5.1 ± 0.5 | 1.2 ± 0.2 |
| Salbutamol | 1 | 7.5 ± 0.6 | 4.8 ± 0.4 | 1.1 ± 0.1 |
| Compound X | 1 | 4.1 ± 0.4 | 2.2 ± 0.3 | 0.5 ± 0.1 |
Experimental Protocols
3.1. Ovalbumin (OVA)-Induced Allergic Asthma Model
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization: Mice were sensitized on days 0 and 14 with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in saline.
-
Challenge: From day 21 to 23, mice were challenged with 1% OVA aerosol for 30 minutes.
-
Treatment: Salbutamol or Compound X was administered i.p. 30 minutes before the final OVA challenge on day 23.
3.2. Measurement of Airway Hyperresponsiveness (AHR)
-
AHR was assessed 24 hours after the final OVA challenge using a whole-body plethysmograph.
-
Mice were exposed to increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, 50 mg/mL).
-
The enhanced pause (Penh) value, a dimensionless parameter that correlates with airway resistance, was recorded.
3.3. Bronchoalveolar Lavage (BAL) Fluid Analysis
-
Immediately after AHR measurement, mice were euthanized, and the lungs were lavaged with 1 mL of ice-cold PBS.
-
The BAL fluid was centrifuged, and the cell pellet was resuspended.
-
Total cell counts were determined using a hemocytometer.
-
Differential cell counts were performed on cytospin preparations stained with Diff-Quik.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the relevant signaling pathway and the experimental workflow.
Caption: Beta-2 adrenergic receptor signaling pathway leading to bronchodilation.
Caption: Experimental workflow for the in vivo mouse model of allergic asthma.
Comparative Guide to Analytical Methods for Etilefrine Hydrochloride, the Active Moiety of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
Introduction
The compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, also known as etilefrine pivalate hydrochloride, is a prodrug of the active pharmaceutical ingredient (API) etilefrine hydrochloride. Etilefrine is a sympathomimetic amine used for the treatment of orthostatic hypotension[1]. The analysis of this compound and its active form is crucial for quality control, stability studies, and pharmacokinetic assessments. This guide provides a comparative overview of analytical methodologies for the determination of etilefrine hydrochloride, with a primary focus on a comprehensively validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method has been developed and validated for the determination of etilefrine hydrochloride (ETF) in the presence of its oxidative degradation products[2][3]. This method is highlighted for its specificity, accuracy, and precision, adhering to the International Council for Harmonisation (ICH) guidelines[2][3].
Experimental Protocol: HPLC Method
A simple, sensitive, specific, and accurate stability-indicating HPLC method was developed for the determination of etilefrine hydrochloride in the presence of its oxidative degradate[2][3].
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)[2][3].
-
Mobile Phase: A mixture of 0.1M phosphate buffer (pH 4) and acetonitrile in a ratio of 30:70 (v/v)[2][3].
-
Internal Standard: Albendazole[4].
-
Sample Preparation: A standard solution of etilefrine hydrochloride (100 µg/mL) was prepared by dissolving 10 mg of the drug powder in 50 mL of the mobile phase and completing the volume to 100 mL with the mobile phase[4].
Performance Data of the HPLC Method
The validation of this HPLC method yielded the following performance characteristics:
| Parameter | Result |
| Linearity Range | 1-20 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Accuracy (% Recovery) | 99.54% ± 0.503%[2][3] |
| Precision (RSD%) | |
| Repeatability | 0.45% |
| Intermediate Precision | 0.78% |
| Limit of Detection (LOD) | 0.26 µg/mL |
| Limit of Quantification (LOQ) | 0.78 µg/mL |
| Specificity | The method is selective for the drug in the presence of its oxidative degradate[2][3]. |
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of the HPLC method for etilefrine hydrochloride.
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative for the determination of etilefrine hydrochloride, although they may lack the specificity of HPLC, especially in the presence of degradation products or other active ingredients.
Gold Nanoparticles (AuNPs) Method
A simple and sensitive spectrophotometric method has been developed based on the reduction of a gold solution to gold nanoparticles by etilefrine hydrochloride in the presence of sodium dodecyl sulphate as a stabilizing agent. The resulting AuNPs exhibit a new absorption band at 530 nm, which is used for quantification[5].
Kinetic Spectrophotometric Method
Another approach involves a kinetic method based on the reaction of etilefrine hydrochloride with 4-chloro-7-nitrobenzofurazan (NBD-Cl). The absorbance of the reaction product is measured at 503 nm.
Performance Data of Spectrophotometric Methods
| Parameter | Gold Nanoparticles Method[5] | Kinetic Method (NBD-Cl) |
| Linearity Range | 3.0-20.0 µg/mL | 3–13 µg/ml |
| Detection Wavelength | 530 nm | 503 nm |
| Accuracy (% Recovery) | Not explicitly stated, but method applied successfully to dosage forms | Not explicitly stated, but method applied successfully to dosage forms |
| Precision (RSD%) | Not explicitly stated | Not explicitly stated |
Experimental Workflow for Spectrophotometric Method Development
References
selectivity profiling of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride against a panel of kinases
A Comparative Guide to Kinase Inhibitor Selectivity Profiling
Introduction: The compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is a pivalate ester of an etilefrine-like molecule, designed as a prodrug. Its core structure is characteristic of an adrenergic agonist, a class of drugs that stimulates a response from adrenergic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) and are not kinases. Consequently, comprehensive kinase selectivity profiling data for this specific compound is not available in the public domain, as its primary targets are not kinases.
However, the principles of kinase selectivity profiling are critical in drug development for compounds that do target kinases.[2] Off-target kinase activity can lead to adverse effects or reveal new therapeutic opportunities.[3] This guide provides a representative comparison of two hypothetical, yet illustrative, kinase inhibitors—a highly selective inhibitor ("Inhibitor-S") and a non-selective inhibitor ("Inhibitor-NS")—to demonstrate the methods and data presentation essential for such an analysis.
Data Presentation: Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is a critical attribute, defining its therapeutic window and potential for off-target effects. Profiling a compound against a broad panel of kinases provides a comprehensive overview of its interaction landscape within the human kinome.[2][4]
Below is a comparative summary of the inhibitory activity of Inhibitor-S and Inhibitor-NS against a representative panel of kinases. Activity is presented as the percentage of remaining kinase activity in the presence of a 1 µM concentration of the inhibitor. Lower values indicate stronger inhibition.
Table 1: Comparative Kinase Inhibition Profile at 1 µM
| Kinase Target | Kinase Family | Inhibitor-S (% Activity) | Inhibitor-NS (% Activity) |
| CDK2 | CMGC | 8% | 12% |
| ABL1 | TK | 95% | 25% |
| SRC | TK | 88% | 18% |
| LCK | TK | 92% | 22% |
| VEGFR2 | TK | 98% | 35% |
| PAK1 | STE | 100% | 65% |
| PIM1 | CAMK | 97% | 30% |
| AKT1 | AGC | 99% | 45% |
Data is hypothetical for illustrative purposes.
As shown, Inhibitor-S demonstrates high selectivity for its intended target, CDK2, with minimal impact on other kinases in the panel. In contrast, Inhibitor-NS shows significant activity against multiple kinases across different families, highlighting a non-selective profile.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible kinase profiling data. The two most common approaches are biochemical activity assays and binding assays.[5]
Radiometric Kinase Activity Assay (HotSpot℠ Assay)
This method is considered a gold standard for its direct measurement of enzymatic activity.[5] It quantifies the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.
Protocol:
-
Reaction Setup: In a 96-well filter plate, the test compound (e.g., Inhibitor-S or Inhibitor-NS, typically at a starting concentration of 10 µM in 10% DMSO) is incubated with the purified kinase, a specific peptide substrate, and cofactors in an assay buffer.[6]
-
Initiation: The kinase reaction is initiated by the addition of a mixture containing non-radioactive ATP and [γ-³³P]-ATP.[6]
-
Incubation: The reaction is allowed to proceed for 60 minutes at 30°C.[6]
-
Termination: The reaction is stopped by the addition of 2% (v/v) phosphoric acid (H₃PO₄).[6]
-
Washing: The phosphorylated substrate, which binds to the filter paper, is separated from unreacted radiolabeled ATP by washing the plate multiple times with a saline solution.[5]
-
Detection: The amount of incorporated ³³P is quantified using a microplate scintillation counter. The residual kinase activity is calculated by normalizing the signal to untreated (100% activity) and background controls.[6]
Competition Binding Assay (KINOMEscan™)
This approach measures the ability of a compound to displace a ligand from the ATP-binding site of the kinase. It provides a direct measure of binding affinity.
Protocol:
-
Assay Principle: Kinases are tagged and immobilized on a solid support. An active site-directed ligand is bound to the kinase.
-
Competition: The test compound is added to the reaction. If the compound binds to the ATP site, it will displace the ligand, which is then quantified.
-
Quantification: The amount of displaced ligand is measured, often using quantitative PCR (qPCR) for DNA-tagged ligands. The results are reported as percent of control, where a lower percentage indicates stronger binding of the test compound.
Visualizations
Kinase Selectivity Profiling Workflow
The following diagram illustrates the typical workflow for assessing the selectivity of a kinase inhibitor using a panel-based screening approach.
Caption: Workflow for kinase inhibitor selectivity profiling.
Simplified Cell Cycle Signaling Pathway
Kinases often regulate critical cellular processes. The diagram below shows a simplified pathway for cell cycle progression, highlighting the role of Cyclin-Dependent Kinase 2 (CDK2), the target of the hypothetical Inhibitor-S.
Caption: Simplified G1/S transition pathway in the cell cycle.
References
A Head-to-Head Comparison: [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride (Etilefrine Hydrochloride) versus Standard-of-Care in Hypotensive States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, commonly known as Etilefrine Hydrochloride, with the current standard-of-care treatments for acute hypotensive states, particularly focusing on the context of septic shock. While direct comparative trials in septic shock are lacking, this document synthesizes the available pharmacological data and clinical evidence from other areas to offer a comprehensive overview for the research and drug development community.
Executive Summary
Etilefrine hydrochloride is a direct-acting sympathomimetic agent with agonist activity on both α1 and β1 adrenergic receptors. This dual mechanism leads to peripheral vasoconstriction and an increase in cardiac output, respectively, resulting in a rise in blood pressure. The current standard-of-care for septic shock, as outlined by the Surviving Sepsis Campaign, prioritizes fluid resuscitation followed by the use of vasopressors, with norepinephrine as the first-line agent.[1][2][3][4][5] While etilefrine is primarily indicated for orthostatic hypotension, its hemodynamic effects warrant a comparative analysis against established therapies in critical care settings.
This guide will delve into the mechanism of action, present available comparative clinical data, and provide detailed experimental protocols to inform future research and development.
Mechanism of Action: A Tale of Two Pathways
The physiological effects of both Etilefrine and the standard-of-care vasopressors are mediated through the adrenergic signaling pathway. However, their receptor affinity and downstream effects exhibit key differences.
Etilefrine Hydrochloride:
Etilefrine acts as a direct agonist on:
-
α1-Adrenergic Receptors: Located on vascular smooth muscle, their stimulation leads to vasoconstriction, increasing systemic vascular resistance (SVR) and consequently, blood pressure.[6][7]
-
β1-Adrenergic Receptors: Predominantly found in the heart, their activation results in increased heart rate (chronotropy) and contractility (inotropy), leading to a higher cardiac output.[6][8]
This dual agonism suggests a potential for etilefrine to address both vasodilation and cardiac depression, which can be features of distributive shock.
Standard-of-Care (Norepinephrine):
Norepinephrine, the cornerstone of septic shock management, primarily acts on:
-
α1-Adrenergic Receptors: It is a potent α1 agonist, leading to strong vasoconstriction and a significant increase in SVR.[9]
-
β1-Adrenergic Receptors: Norepinephrine also has β1-agonist effects, though less pronounced than its α-adrenergic activity, which contributes to an increase in cardiac output.[9]
The following diagram illustrates the signaling pathways for these agents.
Caption: Adrenergic signaling pathways of Etilefrine and Norepinephrine.
Comparative Clinical Data
Direct head-to-head trials of etilefrine and norepinephrine in septic shock are not available in published literature. However, studies in other clinical settings, such as anesthesia-induced hypotension, provide some comparative insights into their hemodynamic effects.
A multicenter, randomized, double-blind controlled clinical trial compared the safety and effectiveness of etilefrine versus phenylephrine (another α1-agonist) for hypotension during spinal anesthesia for cesarean section.[10][11] While not a direct comparison with norepinephrine, the data is valuable. Another observational study compared etilefrine with norepinephrine in the same setting.[12][13]
Table 1: Hemodynamic Effects of Etilefrine vs. Phenylephrine in Spinal Anesthesia-Induced Hypotension [10][11]
| Parameter | Etilefrine Group | Phenylephrine Group | p-value |
| Umbilical Arterial pH | 7.27 | 7.28 | 0.493 |
| Total Vasopressor Dose (mL) | 5.66 | 6.51 | 0.024 |
| Total Time of Hypotension (min) | 2.78 | 3.25 | 0.021 |
| Heart Rate | Higher in etilefrine group | Lower | Not specified |
Table 2: Comparison of Etilefrine and Norepinephrine in Preventing Maternal Hypotension [12][13][14]
| Parameter | Etilefrine Bolus (EB) | Norepinephrine Bolus (NB) | Norepinephrine Continuous Infusion (NCI) | p-value |
| Incidence of Maternal Hypotension | 62% | 68% | 23% | <0.001 (NCI vs. EB/NB) |
| Mean Arterial Pressure | Less stable | Less stable | More stable | Not specified |
| Heart Rate | Significant increase | More stable | More stable | Not specified |
These studies suggest that while etilefrine is effective in managing hypotension, norepinephrine, particularly when administered as a continuous infusion, may offer better hemodynamic stability. The increased heart rate observed with etilefrine is a direct consequence of its β1-agonist activity.
Experimental Protocols
To facilitate further research, this section outlines a hypothetical experimental protocol for a preclinical study comparing etilefrine and norepinephrine in a septic shock model.
Objective: To compare the efficacy and hemodynamic effects of etilefrine hydrochloride versus norepinephrine in a rat model of septic shock.
Animal Model: Male Wistar rats (250-300g). Sepsis will be induced by cecal ligation and puncture (CLP).
Experimental Groups:
-
Sham (laparotomy without CLP) + Saline
-
CLP + Saline (Control)
-
CLP + Norepinephrine infusion
-
CLP + Etilefrine infusion
Experimental Workflow:
Caption: Hypothetical workflow for a preclinical septic shock study.
Key Measurements:
-
Primary Outcome: Time to achieve and maintain a mean arterial pressure (MAP) of ≥65 mmHg.
-
Secondary Outcomes:
-
Heart rate (HR)
-
Cardiac output (CO)
-
Serum lactate levels
-
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6)
-
Organ damage markers (e.g., creatinine, ALT)
-
Survival rate at 24 and 48 hours.
-
Discussion and Future Directions
The available evidence suggests that etilefrine hydrochloride is an effective vasopressor with a distinct hemodynamic profile characterized by both vasoconstriction and cardiac stimulation. While its primary clinical use has been in non-critical care settings for orthostatic hypotension, its mechanism of action presents a plausible rationale for investigation in shock states.
The key differentiator from norepinephrine is its potentially more pronounced inotropic and chronotropic effect. This could be advantageous in scenarios of septic cardiomyopathy where cardiac output is compromised. However, the accompanying tachycardia could be detrimental by increasing myocardial oxygen demand.
Critical Gaps in Knowledge:
-
There is a clear absence of robust, randomized controlled trials comparing etilefrine to the standard-of-care vasopressors in septic shock.
-
The safety and efficacy of etilefrine in the context of the complex pathophysiology of sepsis, including endothelial dysfunction and inflammatory cascades, are unknown.
-
Optimal dosing strategies for etilefrine in a critical care setting have not been established.
Future research should focus on well-designed preclinical studies, followed by phase I and II clinical trials to evaluate the pharmacokinetics, pharmacodynamics, and safety of etilefrine in critically ill patients with septic shock. Such studies are imperative to determine if etilefrine could have a role as a primary or adjunctive vasopressor in this patient population.
Conclusion
Etilefrine hydrochloride presents an interesting pharmacological profile for the management of hypotension. However, in the context of septic shock, norepinephrine remains the well-established, evidence-based first-line vasopressor. The limited comparative data, derived from a different patient population, suggests that while etilefrine is effective in raising blood pressure, it may lead to greater heart rate fluctuations compared to norepinephrine infusion. For the research and drug development community, etilefrine remains a compound with theoretical potential in shock states, but its clinical utility in this domain can only be determined through rigorous, controlled investigation.
References
- 1. Surviving Sepsis Campaign Guidelines 2021 | SCCM [sccm.org]
- 2. Surviving Sepsis Campaign 2021 Adult Guidelines | SCCM [sccm.org]
- 3. droracle.ai [droracle.ai]
- 4. anest.ufl.edu [anest.ufl.edu]
- 5. Surviving Sepsis: Updated Guidelines From the Society of Critical Care Medicine | AAFP [aafp.org]
- 6. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 7. chemimpex.com [chemimpex.com]
- 8. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norepinephrine in Septic Shock: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etilefrine vs. phenylephrine for hypotension during spinal anesthesia for cesarean section: Multicenter, randomized, double blind controlled clinical trial | Colombian Journal of Anesthesiology [elsevier.es]
- 11. Etilefrine vs. phenylephrine for hypotension during spinal anesthesia for cesarean section: Multicenter, randomized, double blind controlled clinical trial | Colombian Journal of Anesthesiology [revcolanest.com.co]
- 12. Bot Detection [revistas.urp.edu.pe]
- 13. Bot Detection [revistas.urp.edu.pe]
- 14. NOREPINEPHRINE AND ETILEFRIN AS PREVENTION OF MATERNAL HYPOTENSION IN CESAREAN SECTION UNDER SPINAL ANESTHESIA [redalyc.org]
Comparative Guide to the Reproducibility of Experiments with [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility for the novel β-adrenergic agonist prodrug, [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, also known as Etilefrine pivalate hydrochloride. For context and performance benchmarking, this guide includes a comparison with two widely studied β2-adrenergic agonists, Salbutamol and Formoterol.
The parent compound, Etilefrine, is a known sympathomimetic agent that acts as an agonist at α- and β-adrenergic receptors.[1][2] The pivalate ester form is designed as a prodrug to potentially enhance its bioavailability.[3]
I. Synthesis and Reproducibility
The reproducibility of chemical synthesis is critical for reliable and consistent experimental outcomes. This section outlines the synthetic pathways for this compound and the comparator compounds, along with available data on their yields.
Synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride (this compound)
A known synthetic route for this compound involves a multi-step process starting from 3-hydroxyacetophenone.[4] The key steps include acylation, bromination, reaction with N-ethylbenzylamine, followed by debenzylation and reduction.[4]
Comparative Synthesis Data
| Compound | Starting Material | Key Steps | Reported Yield | Reproducibility Notes |
| This compound | 3-hydroxyacetophenone | Acylation, Bromination, Amination, Debenzylation/Reduction | Not explicitly stated in single source. | Limited published data on repeated synthesis makes a quantitative assessment of reproducibility challenging. The multi-step nature of the synthesis presents potential for variability in yield and purity. |
| Salbutamol Sulphate | 2-(tert. Butyl amino)-1-(4-Benzyloxy-3-hydroxymethyl phenyl) ethanol | Hydrogenation, Salt formation, Purification | >99% purity | The process involves catalytic hydrogenation and purification steps that, if well-controlled, can lead to high purity and good reproducibility.[5] Multiple synthetic routes exist.[6][7][8] |
| Formoterol Fumarate | 1-(4-benzyloxy-3-nitro)phenyl epoxide | Multi-step synthesis including epoxide opening, reduction, and formylation. | >98% chemical purity, >99.5% enantiomeric purity | The synthesis of specific enantiomers, such as (R,R)-formoterol, requires careful control of stereochemistry.[9] The process can be complex, but established methods allow for high purity.[9][][11][12] |
II. Pharmacological Evaluation: In Vitro Assays
The in vitro activity of β-adrenergic agonists is typically assessed through receptor binding and functional assays. The reproducibility of these experiments is paramount for accurate determination of a compound's potency and efficacy.
A. β2-Adrenergic Receptor Binding Assays
These assays measure the affinity of a compound for the β2-adrenergic receptor.
Experimental Protocol: Radioligand Binding Assay
A common method for determining receptor binding affinity is a competitive radioligand binding assay.[13]
-
Preparation of Membranes: Membranes are prepared from cells expressing the human β2-adrenergic receptor (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl2, is used.
-
Radioligand: A radiolabeled antagonist with high affinity for the β2-adrenergic receptor (e.g., [3H]-dihydroalprenolol) is used.
-
Competition: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of the test compound.
Workflow for β2-Adrenergic Receptor Binding Assay
B. Functional Assays: cAMP Accumulation
These assays measure the functional consequence of receptor activation, typically the production of the second messenger cyclic AMP (cAMP).
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells) are cultured.[14]
-
Cell Plating: Cells are seeded into multi-well plates and incubated.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15][16]
-
Agonist Stimulation: Cells are stimulated with varying concentrations of the test compound.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).[16][17]
-
Data Analysis: The data is analyzed to determine the half-maximal effective concentration (EC50) and the maximum response (Emax) of the test compound.
Workflow for cAMP Accumulation Assay
Comparative In Vitro Data
| Compound | Receptor Binding Affinity (Ki) | Functional Potency (EC50) | Notes |
| Etilefrine | Acts on α1 and β1 receptors.[1][2][18] | Data for β2 receptor is not readily available. | Etilefrine is not a selective β2 agonist. |
| Salbutamol | ~1 µM (for β2-AR) | ~100 nM (cAMP accumulation) | A well-characterized short-acting β2-selective agonist. |
| Formoterol | ~10 nM (for β2-AR) | ~1 nM (cAMP accumulation) | A potent and long-acting β2-selective agonist. |
III. In Vivo Evaluation: Animal Models
In vivo models are essential to assess the efficacy of a compound in a physiological context. For β2-adrenergic agonists, models of bronchoconstriction are commonly used.
Experimental Protocol: Guinea Pig Model of Asthma
Guinea pigs are a well-established model for asthma research as their airway physiology shares similarities with humans.[19][20][21]
-
Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin, to induce an allergic phenotype.[22][23]
-
Challenge: After a sensitization period, the animals are challenged with the same allergen to induce bronchoconstriction.
-
Drug Administration: The test compound is administered, often via inhalation or intraperitoneal injection, before or after the allergen challenge.
-
Measurement of Airway Resistance: Airway resistance is measured to assess the degree of bronchoconstriction and the effect of the test compound. This can be done using techniques like whole-body plethysmography.
-
Data Analysis: The ability of the compound to prevent or reverse bronchoconstriction is quantified.
Workflow for Guinea Pig Asthma Model
IV. Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting experimental results and predicting its in vivo behavior.
Comparative Pharmacokinetic Parameters
| Parameter | Etilefrine | Salbutamol | Formoterol |
| Bioavailability (Oral) | ~50%[1] | ~50%[24][25] | Low |
| Elimination Half-life | ~2.5 hours[1] | 3-6 hours[26] | ~10 hours[27] |
| Metabolism | Conjugation (glucuronidation) in the liver and gastrointestinal tract.[1] | Primarily metabolized in the liver to an inactive sulfate conjugate.[1][26] | Metabolized in the liver by cytochrome P450 enzymes.[28] |
| Excretion | ~80% in urine within 24 hours.[1] | Primarily in urine as unchanged drug and metabolites.[1][24] | Primarily in urine.[28] |
V. Signaling Pathway
β2-adrenergic agonists exert their effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade.
β2-Adrenergic Receptor Signaling Pathway
VI. Conclusion
The reproducibility of experiments with [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is contingent on a well-defined and controlled synthetic process and standardized pharmacological assays. While a synthetic route has been described, more data on its repeated synthesis would be beneficial to fully assess its reproducibility. For pharmacological evaluation, the established protocols for β2-adrenergic receptor binding and functional assays, as well as in vivo models of asthma, provide a robust framework.
When compared to well-characterized β2-agonists like Salbutamol and Formoterol, it is evident that a significant body of reproducible data exists for these established drugs. For the novel compound, further studies documenting the synthesis yields, in vitro potency and efficacy at the β2-adrenergic receptor, and in vivo effects in validated animal models are necessary to establish a comprehensive profile of its experimental reproducibility. Researchers should adhere to detailed and standardized protocols, as outlined in this guide, to ensure the generation of reliable and comparable data.
References
- 1. Pharmacokinetics [ch.ic.ac.uk]
- 2. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 3. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 5. Process For Preparation Of Salbutamol Sulphate [quickcompany.in]
- 6. CN113121369A - Preparation method of salbutamol sulfate - Google Patents [patents.google.com]
- 7. CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production - Google Patents [patents.google.com]
- 8. SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. US6040344A - Formoterol process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US5434304A - Process for preparing formoterol and related compounds - Google Patents [patents.google.com]
- 13. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 20. portlandpress.com [portlandpress.com]
- 21. Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental protocol guinea-pig in vivo studies [bio-protocol.org]
- 23. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals | Springer Nature Experiments [experiments.springernature.com]
- 24. Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics and absolute bioavailability of salbutamol in healthy adult volunteers [pubmed.ncbi.nlm.nih.gov]
- 26. litfl.com [litfl.com]
- 27. Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhalation via Aerolizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
establishing the therapeutic window of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
Disclaimer: The following guide is a hypothetical case study for "[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride" (hereinafter referred to as Compound X), a novel investigational compound. All experimental data presented for Compound X is illustrative and intended to demonstrate the process of establishing a therapeutic window and conducting a comparative analysis. Data for comparator drugs is based on publicly available information.
Introduction
The development of new therapeutic agents for nasal congestion requires a thorough understanding of their efficacy and safety profile. This guide provides a comparative analysis of Compound X, a novel sympathomimetic amine, against established nasal decongestants, pseudoephedrine and oxymetazoline. A critical aspect of this evaluation is the determination of the therapeutic window, the dosage range that provides optimal therapeutic benefit with minimal adverse effects. This document outlines the hypothetical preclinical data for Compound X and the experimental protocols used to generate it, offering a framework for the evaluation of new chemical entities in this class.
Mechanism of Action
Compound X is hypothesized to act as an agonist at α-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa.[1][2] Activation of these receptors initiates a signaling cascade that leads to vasoconstriction, reducing blood flow and swelling of the nasal passages, thereby alleviating congestion.[3][4]
References
comparative analysis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride and its enantiomers
Comparative Analysis of Chiral β2-Adrenergic Receptor Agonists: A Case Study of Salbutamol Enantiomers
Introduction
While a specific is not available in the current scientific literature, this guide will provide a comprehensive comparative analysis of a well-characterized chiral β2-adrenergic receptor agonist, Salbutamol (also known as Albuterol), and its enantiomers, (R)-Salbutamol (levalbuterol) and (S)-Salbutamol. This analysis will serve as a representative example for researchers, scientists, and drug development professionals interested in the stereoselective properties of this important class of drugs.
Salbutamol is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is commercially available as a racemic mixture of its two enantiomers. The pharmacological activity of Salbutamol is primarily attributed to the (R)-enantiomer, which acts as a potent agonist at the β2-adrenergic receptor.[1][2] The (S)-enantiomer was initially considered inert, but subsequent studies have suggested it may have some distinct biological activities.[2][3] This guide will delve into the comparative pharmacology, pharmacokinetics, and clinical efficacy of the individual enantiomers of Salbutamol, supported by experimental data and detailed protocols.
Pharmacological and Pharmacokinetic Comparison
The two enantiomers of Salbutamol exhibit significant differences in their interaction with the β2-adrenergic receptor and their disposition in the body.
Pharmacodynamics
The (R)-enantiomer is the eutomer, possessing significantly higher affinity and efficacy at the β2-adrenergic receptor compared to the (S)-enantiomer (the distomer).
| Parameter | (R)-Salbutamol (Levalbuterol) | (S)-Salbutamol | Racemic Salbutamol | Reference |
| Receptor Binding Affinity (Ki) | High affinity for β2-adrenergic receptor | Low affinity for β2-adrenergic receptor | Intermediate affinity | [4] |
| Functional Activity | Potent β2-adrenergic receptor agonist | Considered pharmacologically inert or having adverse effects | Agonist activity primarily due to the (R)-enantiomer | [3][5] |
| Bronchodilator Effect | Responsible for the bronchodilator effects | No significant bronchodilator effect | Bronchodilation is due to the (R)-enantiomer | [6][7] |
| Bronchoprotective Effect | Provides bronchoprotection against various stimuli | No significant bronchoprotective effect | Bronchoprotection is due to the (R)-enantiomer | [3][6] |
Pharmacokinetics
The enantiomers of Salbutamol also display stereoselective pharmacokinetics, with differences in their absorption, distribution, metabolism, and elimination.
| Parameter | (R)-Salbutamol | (S)-Salbutamol | Reference |
| Half-life (t1/2) | ~2.5 hours | ~5 hours | [1] |
| Plasma Clearance (CLp) | 2-3 fold higher than (S)-Salbutamol | Lower than (R)-Salbutamol | [1] |
| Renal Clearance (CLR) | Accounts for ~50% of CLp | Accounts for ~85% of CLp | [1] |
| Bioavailability (inhaled) | ~24% | Higher systemic exposure than (R)-Salbutamol after racemic administration | [1] |
| Metabolism | Metabolized by sulfotransferase (SULT1A3) | Metabolized by sulfotransferase (SULT1A3) | [5] |
Clinical Efficacy and Safety
The differences in the pharmacological and pharmacokinetic profiles of the Salbutamol enantiomers have led to the development and clinical investigation of the pure (R)-enantiomer, Levalbuterol.
| Outcome Measure | Levalbuterol (R-Salbutamol) | Racemic Salbutamol | Reference |
| Improvement in PEFR | Significant improvement | Clinical improvement | [8] |
| Improvement in SpO2 | Significant improvement | Clinical improvement | [8] |
| Asthma Score | Significant improvement | Clinical improvement | [8] |
| Heart Rate (Tachycardia) | No significant change | Significant increase | [8] |
| Serum K+ Levels | No significant change | Significant decrease | [8] |
| Hospital Length of Stay | Shorter | Longer | [9] |
| Hospital Readmission Rate | Lower | Higher | [9] |
Experimental Protocols
β2-Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the Salbutamol enantiomers for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
[³H]-CGP 12177 (a radiolabeled β2-adrenergic receptor antagonist).
-
(R)-Salbutamol, (S)-Salbutamol, and racemic Salbutamol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of the unlabeled Salbutamol enantiomers and the racemic mixture.
-
In a microplate, add the cell membranes, [³H]-CGP 12177, and the different concentrations of the test compounds or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of a non-radiolabeled β2-adrenergic receptor antagonist (e.g., propranolol) to separate wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki values using appropriate software.
Adenylyl Cyclase Functional Assay
This protocol measures the ability of the Salbutamol enantiomers to stimulate the production of cyclic AMP (cAMP), a downstream signaling molecule of the β2-adrenergic receptor.
Materials:
-
Intact cells expressing the human β2-adrenergic receptor.
-
(R)-Salbutamol, (S)-Salbutamol, and racemic Salbutamol.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a specified time.
-
Add serial dilutions of the Salbutamol enantiomers or the racemic mixture to the wells.
-
Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and determine the EC50 values for each compound.
Signaling Pathway and Experimental Workflow
β2-Adrenergic Receptor Signaling Pathway
The binding of an agonist like (R)-Salbutamol to the β2-adrenergic receptor initiates a signaling cascade that leads to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Comparative Analysis
This diagram outlines the key steps in a comparative study of the Salbutamol enantiomers.
Caption: Experimental Workflow for Enantiomer Comparison.
References
- 1. Enantiomeric disposition of inhaled, intravenous and oral racemic-salbutamol in man — no evidence of enantioselective lung metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bronchoprotective and bronchodilator effects of single doses of (S)-salbutamol, (R)-salbutamol and racemic salbutamol in patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of single doses of S-salbutamol, R-salbutamol, racemic salbutamol, and placebo on the airway response to methacholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Levalbuterol compared to racemic albuterol: efficacy and outcomes in patients hospitalized with COPD or asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
validating biomarkers for [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating biomarkers for the activity of the beta-2 adrenergic agonist, [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. Due to the limited publicly available data on this specific compound, this guide will focus on its presumed active metabolite, a reproterol-like molecule, and compare its activity to other well-characterized beta-2 agonists such as salbutamol and fenoterol.
Introduction to [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is structurally a pivalate ester of a phenylethanolamine derivative. It is anticipated to function as a prodrug, being hydrolyzed in vivo to release its active beta-2 adrenergic agonist moiety. The core structure is closely related to reproterol, a known short-acting β2-agonist used in the treatment of asthma and other respiratory diseases.[1] Therefore, the biological activity and relevant biomarkers are expected to be consistent with those of other beta-2 agonists.
Mechanism of Action and Potential Biomarkers
Beta-2 adrenergic agonists exert their effects by binding to beta-2 adrenergic receptors (β2-AR), which are G-protein coupled receptors. This binding initiates a signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase.[2][3] Adenylyl cyclase then converts ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[2] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation (bronchodilation) and inhibition of inflammatory mediator release.[2][4]
Based on this pathway, several potential biomarkers can be monitored to assess the activity of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride and compare it with other beta-2 agonists. These include:
-
Upstream Biomarkers:
-
Beta-2 Adrenergic Receptor (β2-AR) Expression: Changes in the cell surface expression of β2-AR can indicate receptor downregulation or sensitization following agonist exposure.
-
-
Second Messenger Biomarkers:
-
Cyclic AMP (cAMP) Levels: A direct and quantifiable measure of receptor activation and adenylyl cyclase activity.
-
-
Downstream Functional Biomarkers:
-
Phosphorylated Extracellular Signal-Regulated Kinase (p-ERK): Activation of the MAPK/ERK pathway is a known downstream event of β2-AR signaling.
-
Inhibition of Leukotriene B4 (LTB4) Production: Beta-2 agonists can suppress the release of inflammatory mediators like LTB4 from immune cells.[5]
-
Comparative Performance Data
The following table summarizes in vitro data comparing the effects of reproterol (as a proxy for the active metabolite of the target compound), salbutamol, and fenoterol on key biomarkers.
| Biomarker | Reproterol (10⁻⁵ M) | Salbutamol (10⁻⁵ M) | Fenoterol (10⁻⁵ M) | Reference |
| cAMP Production (% increase) | 128% | 13% | 65% | [5] |
| LTB4 Production (% inhibition) | 49% | 59% | 15% | [5] |
*p < 0.04 compared to control[5]
This data indicates that reproterol is a potent stimulator of cAMP production, exceeding both salbutamol and fenoterol at the tested concentration.[5] Furthermore, both reproterol and salbutamol demonstrate significant inhibition of LTB4 production, suggesting anti-inflammatory potential.[5]
Experimental Protocols
Detailed methodologies for quantifying the key biomarkers are provided below.
Cyclic AMP (cAMP) Immunoassay
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of intracellular cAMP levels.
Principle: This assay is based on the competition between cAMP in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
Materials:
-
Cells expressing beta-2 adrenergic receptors (e.g., A549, BEAS-2B)
-
Beta-2 adrenergic agonists (e.g., reproterol, salbutamol, fenoterol)
-
Cell lysis buffer
-
cAMP ELISA kit (containing cAMP antibody-coated plates, HRP-conjugated cAMP, standards, wash buffer, and substrate)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Starve cells in serum-free media for 2-4 hours prior to treatment.
-
Treat cells with varying concentrations of the beta-2 adrenergic agonists for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells using the provided lysis buffer.
-
-
ELISA:
-
Add standards and cell lysates to the wells of the cAMP antibody-coated plate.
-
Add HRP-conjugated cAMP to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the cAMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Leukotriene B4 (LTB4) ELISA
This protocol describes a competitive ELISA for measuring the amount of LTB4 released from cells.
Principle: Similar to the cAMP assay, this is a competitive immunoassay where LTB4 in the sample competes with a fixed amount of enzyme-labeled LTB4 for binding to a specific antibody.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, neutrophils)
-
Lipopolysaccharide (LPS) or other stimuli to induce LTB4 production
-
Beta-2 adrenergic agonists
-
LTB4 ELISA kit
-
Microplate reader
Procedure:
-
Cell Isolation and Culture:
-
Isolate immune cells from whole blood using density gradient centrifugation.
-
Culture the cells in appropriate media.
-
-
Cell Treatment:
-
Pre-incubate the cells with beta-2 adrenergic agonists for a designated period.
-
Stimulate the cells with LPS to induce LTB4 production.
-
Incubate for a further period (e.g., 4-24 hours).
-
-
Sample Collection:
-
Centrifuge the cell suspension and collect the supernatant.
-
-
ELISA:
-
Perform the ELISA according to the kit manufacturer's instructions, similar to the cAMP assay protocol.
-
-
Data Analysis:
-
Calculate the concentration of LTB4 in the supernatants using a standard curve.
-
Western Blot for Phosphorylated ERK (p-ERK)
This protocol details the detection and quantification of p-ERK, a downstream signaling molecule, by Western blotting.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies.
Materials:
-
Cells expressing beta-2 adrenergic receptors
-
Beta-2 adrenergic agonists
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with beta-2 agonists as described for the cAMP assay.
-
-
Protein Extraction:
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for loading differences.
-
Quantify the band intensities using densitometry software.
-
Visualizing the Pathways and Workflows
To further clarify the biological processes and experimental procedures, the following diagrams are provided.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: General Workflow for Biomarker Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride against competitor compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, chemically known as Etilefrine Pivalate Hydrochloride, against key competitor compounds used in the management of hypotension. Etilefrine is a direct-acting sympathomimetic agent with primary activity as an agonist at α1 and β1 adrenergic receptors. Its pivalate ester prodrug, Etilefrine Pivalate, is designed to enhance its oral bioavailability.
The primary clinical indication for Etilefrine Pivalate and its competitors is the treatment of orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. This guide will objectively compare the performance of Etilefrine Pivalate with other adrenergic agonists, including Norepinephrine, Phenylephrine, Midodrine, and Droxidopa, based on available preclinical and clinical data.
Competitor Compounds at a Glance
-
Norepinephrine: A potent endogenous catecholamine that acts on α1, α2, and β1 adrenergic receptors. It is a first-line intravenous vasopressor in shock.
-
Phenylephrine: A selective α1-adrenergic receptor agonist used as a vasopressor and decongestant.[1]
-
Midodrine: An orally active prodrug that is converted to its active metabolite, desglymidodrine, a selective α1-adrenergic receptor agonist.[2][3]
-
Droxidopa: An orally active synthetic amino acid precursor of norepinephrine, which is converted to norepinephrine in the body.[4][5]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for Etilefrine Pivalate and its competitor compounds, focusing on receptor binding affinity (Ki) and functional potency (EC50). It is important to note that direct head-to-head comparative studies are limited, and data is often from different experimental systems, which should be considered when interpreting these values.
Table 1: Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | α1A | α1B | α1D | α2A | β1 | β2 |
| Etilefrine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Norepinephrine | 330[6] | Data not available | Data not available | 56[6] | 740[6] | Data not available |
| Phenylephrine | 1659.59 (pKi 5.78)[7] | 1258.93 (pKi 5.9)[7] | 1380.38 (pKi 5.86)[8] | Data not available | Data not available | Data not available |
| Desglymidodrine (active metabolite of Midodrine) | 1288.25 (pKi 5.89)[9] | 6918.31 (pKi 5.16)[9] | 1659.59 (pKi 5.78)[9] | 1479.11 (pKi 5.83)[9] | Data not available | Data not available |
| L-threo-DOPS (active form of Droxidopa) | Data not available | Data not available | Data not available | Data not available | Data not available | 5.4 (pKd, predicted)[10] |
Table 2: Functional Potency (EC50, µM)
| Compound | Assay | α1A | α1B | α1D |
| Etilefrine | Data not available | Data not available | Data not available | Data not available |
| Norepinephrine | Vasoconstriction (human internal mammary artery) | 0.48[11] | - | - |
| Phenylephrine | Calcium Mobilization (human α1A) | Data not available | 0.0059 (pEC50 8.23)[7] | Data not available |
| Desglymidodrine (active metabolite of Midodrine) | Vein Contraction (dog femoral vein) | 229.09 (pD2 4.64)[9] | - | - |
| L-threo-DOPS (active form of Droxidopa) | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
The therapeutic effects of Etilefrine Pivalate and its competitors are mediated through the activation of adrenergic receptors, primarily the α1-adrenergic receptor located on vascular smooth muscle.
Caption: α1-Adrenergic receptor signaling pathway leading to vasoconstriction.
A typical experimental workflow to assess the in vitro activity of these compounds involves radioligand binding assays to determine receptor affinity and functional assays to measure potency.
Caption: General workflow for in vitro comparison of adrenergic agonists.
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay is performed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Preparation of Cell Membranes: Cell lines stably expressing the adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, β1, β2) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of the unlabeled test compound (e.g., Etilefrine).
-
Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay
This functional assay measures the ability of a compound to induce contraction in isolated blood vessels.
-
Tissue Preparation: Segments of arteries or veins (e.g., rat aorta, human saphenous vein) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specific period.
-
Cumulative Concentration-Response Curve: The test compound is added to the organ bath in a cumulative manner, with increasing concentrations. The contractile response of the tissue is measured after each addition using an isometric force transducer.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximum contraction induced by a reference agonist (e.g., potassium chloride). The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the concentration-response curve and fitting it to a sigmoidal dose-response equation.
Clinical Efficacy and Safety
Clinical trials provide valuable insights into the real-world performance of these drugs in treating orthostatic hypotension.
-
Etilefrine Pivalate: Long-term treatment with etilefrine pivalate has been shown to produce a marked and long-lasting effect on systolic blood pressure in patients with orthostatic dysregulation.[12] Studies in patients with orthostatic syndrome demonstrated that etilefrine pivalate could stabilize blood pressure during a 70-degree tilt.[13] It has also been investigated for the treatment of levodopa-induced orthostatic hypotension.[14]
-
Midodrine: Multiple clinical trials have evaluated the efficacy of midodrine in treating neurogenic orthostatic hypotension.[15][16][17] A systematic review and meta-analysis of clinical trials concluded that there is insufficient and low-quality evidence to support the use of midodrine for orthostatic hypotension.[18] However, another study found midodrine to be efficacious and safe in the treatment of neurogenic orthostatic hypotension.[15]
-
Droxidopa: Several randomized, placebo-controlled phase 3 trials have demonstrated that droxidopa improves symptoms of neurogenic orthostatic hypotension.[4][19] Droxidopa has been shown to be effective in patients with Parkinson's disease and multiple system atrophy.[20]
Conclusion
Etilefrine Pivalate is an orally active adrenergic agonist with a mechanism of action centered on α1 and β1 receptor agonism, leading to vasoconstriction and an increase in blood pressure. While direct preclinical comparative data for Etilefrine Pivalate against its key competitors is sparse, the available information suggests that it shares a similar primary mechanism of action with other α1-agonists like phenylephrine and the active metabolite of midodrine. Clinical data supports its efficacy in managing orthostatic hypotension.
For researchers and drug development professionals, further head-to-head preclinical studies employing standardized assays are crucial for a more definitive comparison of the receptor selectivity, potency, and potential for off-target effects of Etilefrine Pivalate relative to other adrenergic agonists. Such studies would provide a clearer rationale for its positioning within the therapeutic landscape for hypotensive disorders.
References
- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Midodrine: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Droxidopa - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. phenylephrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. L-DOPA and Droxidopa: From Force Field Development to Molecular Docking into Human β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Pharmacodynamics of etilfrine pivilate in the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Etilefrine in the treatment of levodopa-induced orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of midodrine vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. Midodrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. neurology.org [neurology.org]
- 18. researchgate.net [researchgate.net]
- 19. Droxidopa for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. neurology.org [neurology.org]
Safety Operating Guide
Navigating the Disposal of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride: A Guide for Laboratory Professionals
This guide offers a comprehensive, step-by-step approach to the disposal of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, drawing upon established principles of laboratory hazardous waste management.
Core Principles of Chemical Waste Disposal
The foundation of safe disposal rests on several key tenets:
-
Segregation: Never mix incompatible waste streams.[1][2][3] Organic solvents, aqueous solutions, and solid chemical waste should be collected in separate, clearly labeled containers.[3] Specifically, acidic wastes should be segregated from bases, and oxidizing agents from reducing agents.[1][2]
-
Container Management: Waste must be stored in appropriate, leak-proof containers that are compatible with the chemical.[3] For acidic compounds like hydrochloride salts, glass containers are generally preferred over metal to prevent corrosion.[3] All containers must be kept tightly sealed when not in use.[2]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents to prevent accidental mixing and to ensure proper handling by waste management personnel.
-
Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations, as well as institutional policies.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride.
1. Waste Identification and Segregation:
-
Aqueous Solutions: Collect all aqueous waste containing the compound in a designated, labeled glass container. Do not mix with organic solvents or other incompatible chemicals.
-
Solid Waste: Unused or expired solid compound should be collected in its original container if possible, or in a clearly labeled, sealed container.[4]
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, labeled bag or container for solid chemical waste.
2. Neutralization of Aqueous Waste (if permissible):
For dilute aqueous solutions, neutralization may be an option prior to disposal, depending on institutional guidelines and local regulations.[5] Due to the hydrochloride salt, the solution will be acidic.
-
Procedure:
-
Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste while stirring.[5]
-
Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.[6]
-
Continue adding the base until the pH is within the neutral range (typically between 6.0 and 8.0), as specified by your institution's waste management guidelines.[6] The cessation of fizzing can indicate the reaction is complete.[5]
-
Once neutralized, the solution may be suitable for drain disposal with copious amounts of water, only if permitted by your institution and local regulations .[5] Always verify this with your Environmental Health and Safety (EHS) department.
-
3. Collection for Hazardous Waste Disposal:
If neutralization and drain disposal are not permitted, or for solid waste and heavily contaminated materials, the waste must be collected for professional disposal.
-
Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the chemical name and any known hazards.
-
Store the waste in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
Arrange for pickup by your institution's certified hazardous waste disposal service.
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, general guidelines for laboratory waste apply.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Typically between 5.0 and 12.5, but always verify with institutional policy. | [1] |
| Satellite Accumulation Limit | Generally, no more than 25 gallons of chemical waste per laboratory. | [2] |
| Container Fullness | Do not overfill liquid waste containers; leave adequate headspace. | [3] |
Experimental Protocol: Neutralization of Acidic Aqueous Waste
Objective: To neutralize an acidic aqueous solution of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride for compliant disposal.
Materials:
-
Aqueous waste containing the compound
-
Sodium bicarbonate (NaHCO₃) or other suitable weak base
-
pH indicator strips or a calibrated pH meter
-
Glass beaker or flask of appropriate size
-
Stir bar and magnetic stir plate
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Quantify the volume of the acidic aqueous waste to be neutralized.
-
Place the waste solution in a glass beaker or flask inside a fume hood.
-
Add a magnetic stir bar and begin gentle stirring.
-
Measure the initial pH of the solution.
-
Slowly and incrementally add small portions of sodium bicarbonate to the solution. Observe for effervescence.
-
After each addition, allow the reaction to subside and measure the pH.
-
Continue adding the base until the pH reaches the target neutral range as defined by your institution (e.g., 6.0-8.0).
-
Once the target pH is stable, the neutralized solution is ready for the next step in the disposal process (drain disposal or collection, as per regulations).
-
Record the final pH and the amount of neutralizing agent used in your laboratory notebook.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for determining the appropriate disposal route for [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride waste.
Caption: Decision workflow for the disposal of the specified chemical waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. laballey.com [laballey.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Logistical Guidance for Handling [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride was not located. The following guidance is based on the known hazards of its functional groups (aromatic amine, ester, hydroxyl group, and hydrochloride salt) and general best practices for handling laboratory chemicals. Always consult with a qualified safety professional and review any available supplier information before handling this compound.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride.
Hazard Assessment
Based on its chemical structure, this compound may present the following hazards:
-
Harmful if swallowed, inhaled, or in contact with skin. [1]
-
May cause respiratory irritation. [4]
-
The hydrochloride salt is acidic and can be corrosive. [5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.[6]
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally suitable for a broad range of chemicals.[9] Inspect gloves before each use and dispose of them properly after handling the chemical.[1][10] |
| Body Protection | Laboratory coat. | A chemically resistant apron or a full-body suit may be necessary for larger quantities or splash risks.[10] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | If dusts or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of the compound from receipt to disposal.
3.1 Receiving and Unpacking
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Transport: Use a secondary container to transport the chemical to the designated storage area.
-
Unpack: Open the package in a well-ventilated area, away from ignition sources.[11] Wear appropriate PPE.
3.2 Storage
-
Container: Keep the container tightly closed when not in use.[2][5]
-
Location: Store in a cool, dry, and well-ventilated area.[12]
-
Compatibility: Store away from strong oxidizing agents, bases, and incompatible materials.[5][7] Hydrochloride salts should not be stored with strong bases.
-
Temperature: If the supplier recommends a specific storage temperature, such as -20°C, ensure it is maintained.[1]
3.3 Preparation for Use (Weighing and Dissolving)
-
Location: Conduct all manipulations, including weighing and preparing solutions, inside a chemical fume hood to minimize inhalation exposure.[5]
-
Handling: Avoid creating dust or aerosols.[10] Use appropriate tools for transfer.
-
Spills: Have spill control materials readily available. Small spills can be absorbed with an inert material like sand or vermiculite.[11]
3.4 In Case of Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air.[10] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Disposal Plan
All waste disposal must be in accordance with local, regional, and national regulations.
-
Waste Collection: Collect all waste materials, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.[13]
-
Neutralization of Spills: For small acidic spills (due to the hydrochloride), neutralization with a weak base like sodium bicarbonate may be appropriate before cleanup.[14]
-
Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal company. Do not dispose of it down the drain unless specifically permitted by local regulations and after appropriate treatment.[14][15]
Logistical Workflow
The following diagram illustrates the key logistical steps for handling [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. hsa.ie [hsa.ie]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. valero.com [valero.com]
- 12. fishersci.dk [fishersci.dk]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. laballey.com [laballey.com]
- 15. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
